Product packaging for 3,5-Dibromobenzonitrile(Cat. No.:CAS No. 97165-77-0)

3,5-Dibromobenzonitrile

Cat. No.: B1351247
CAS No.: 97165-77-0
M. Wt: 260.91 g/mol
InChI Key: QUJGDNCWTBTBQD-UHFFFAOYSA-N
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Description

3,5-Dibromobenzonitrile is a useful research compound. Its molecular formula is C7H3Br2N and its molecular weight is 260.91 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3Br2N B1351247 3,5-Dibromobenzonitrile CAS No. 97165-77-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromobenzonitrile
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2N/c8-6-1-5(4-10)2-7(9)3-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJGDNCWTBTBQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383944
Record name 3,5-dibromobenzonitrile
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Molecular Weight

260.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97165-77-0
Record name 3,5-dibromobenzonitrile
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Record name 3,5-Dibromobenzonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromobenzonitrile is a halogenated aromatic nitrile that serves as a versatile building block in organic synthesis and holds potential for applications in medicinal chemistry and chemical biology. Its chemical structure, featuring a benzene ring substituted with two bromine atoms and a nitrile group, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral data, and potential applications of this compound, with a focus on its relevance to researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a colorless or white to yellow-brown powder or crystals. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 97165-77-0[1]
Molecular Formula C₇H₃Br₂N[1]
Molecular Weight 260.91 g/mol [1]
Appearance Colorless or white to yellow to brown powder or crystals
Melting Point 98 °C[2]
Boiling Point 261.2 ± 20.0 °C (Predicted)[2]
Density 2.06 ± 0.1 g/cm³ (Predicted)[2]
Solubility Soluble in methanol.
Storage Store in a refrigerator under an inert atmosphere.

Synthesis

A general and efficient method for the synthesis of this compound is the cyanation of 1,3,5-tribromobenzene. The following experimental protocol is adapted from a procedure for a similar halogenated benzonitrile.[3]

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,3,5-Tribromobenzene

  • Isopropylmagnesium chloride (iPrMgCl) in Tetrahydrofuran (THF)

  • Lithium chloride (LiCl), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Aqueous Ammonia (NH₃)

  • Iodine (I₂)

  • Saturated aqueous Sodium sulfite (Na₂SO₃) solution

  • Chloroform (CHCl₃)

  • Anhydrous Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry flask containing anhydrous lithium chloride (8.24 mmol), add isopropylmagnesium chloride (2M in THF, 4.1 mL) and anhydrous THF (5 mL) at 15 °C.

  • Stir the mixture for 15 minutes.

  • Slowly add a solution of 1,3,5-tribromobenzene (8.03 mmol) in anhydrous THF (1 mL) to the reaction mixture and continue stirring for an additional 15 minutes.

  • Cool the reaction mixture to 0 °C and slowly add N,N-dimethylformamide (12 mmol). Stir the mixture at this temperature for 2 hours.

  • After 2 hours, add aqueous ammonia (7 mL, 28-30%) and iodine (16 mmol) to the reaction mixture.

  • Stir the mixture for 2 hours at room temperature.

  • Pour the reaction mixture into a saturated aqueous sodium sulfite solution and extract with chloroform (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography using a mixture of hexane and ethyl acetate (9:1, v/v) as the eluent to afford pure this compound.

Synthesis Workflow Diagram

G Synthesis Workflow for this compound reagents 1,3,5-Tribromobenzene, iPrMgCl, LiCl, THF reaction_step1 Grignard Formation & Arylmagnesium Halide Formation (15 min at 15°C, then add substrate, 15 min) reagents->reaction_step1 dmf_addition DMF Addition (2 hours at 0°C) reaction_step1->dmf_addition reaction_step2 Cyanation dmf_addition->reaction_step2 workup_reagents aq. NH₃, I₂, aq. Na₂SO₃ reaction_step2->workup_reagents workup Workup & Extraction (with CHCl₃) workup_reagents->workup purification Purification (Silica Gel Chromatography) workup->purification product This compound purification->product

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Spectral Data

Table 2: Predicted and Reported Spectral Data for this compound and Related Compounds

Technique Expected/Reported Data for this compound Reference/Notes
¹H NMR Two signals are expected in the aromatic region (δ 7.0-8.0 ppm). A triplet for the proton at C4 and a doublet for the two equivalent protons at C2 and C6.Based on the structure. For comparison, 3,5-Dichlorobenzonitrile shows signals at δ 7.60 and 7.55 ppm.[4]
¹³C NMR Signals expected for the quaternary carbons (C1, C3, C5, C-CN) and the CH carbons (C2, C4, C6). The carbon of the nitrile group (C≡N) will appear around δ 115-120 ppm.For comparison, the ¹³C NMR of 3-Bromobenzonitrile shows signals at various points in the aromatic region.[5]
IR Spectroscopy A sharp, strong absorption band is expected in the range of 2220-2240 cm⁻¹ characteristic of the C≡N stretching of an aromatic nitrile.[6]The position is influenced by conjugation with the aromatic ring.[6]
Mass Spectrometry Exact Mass: 260.86117 Da.[7] The mass spectrum will show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).

Applications in Research and Drug Development

Role in Proteomics Research

This compound is described as a compound for proteomics research.[1] In this context, small molecules like this compound can be utilized as chemical probes to study protein function, interactions, and localization within a complex biological system. The bromine atoms on the aromatic ring can serve as reactive handles for the attachment of reporter tags (e.g., fluorophores, biotin) or for immobilization onto solid supports for affinity chromatography-based protein enrichment.

Potential as a Modulator of Glutamatergic Neurotransmission

While direct studies on this compound are limited, research on the closely related compound, 3,5-dibromo-L-phenylalanine, has shown that it can modulate glutamatergic synaptic transmission. This analogue acts as a polyvalent modulator by:

  • Activating NMDA receptors.

  • Depressing presynaptic glutamate release.

  • Blocking AMPA/kainate receptors.

This suggests that the 3,5-dibromophenyl moiety could be a key pharmacophore for interacting with glutamate receptors.

Potential Signaling Pathway Involvement

Based on the activity of its analogue, this compound could potentially influence neuronal signaling pathways regulated by glutamate, a major excitatory neurotransmitter in the central nervous system. A simplified representation of this potential interaction is depicted below.

G Potential Interaction of this compound with Glutamatergic Synapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal glutamate_vesicle Glutamate Vesicles glutamate_release Glutamate Release glutamate_vesicle->glutamate_release nmda_receptor NMDA Receptor glutamate_release->nmda_receptor Glutamate ampa_receptor AMPA/Kainate Receptor glutamate_release->ampa_receptor Glutamate ca_influx Ca²⁺ Influx nmda_receptor->ca_influx ampa_receptor->ca_influx downstream Downstream Signaling ca_influx->downstream compound This compound (Potential Modulator) compound->glutamate_release Inhibition (-) compound->nmda_receptor Activation (+) compound->ampa_receptor Inhibition (-)

Caption: A diagram illustrating the potential modulatory effects of this compound on a glutamatergic synapse.

Safety and Handling

This compound is classified as an irritant.[2] It is irritating to the eyes, respiratory system, and skin.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical entity with established utility in organic synthesis and emerging potential in the fields of proteomics and neuropharmacology. This guide provides a foundational understanding of its properties, synthesis, and potential applications. Further research is warranted to fully elucidate its mechanism of action in biological systems and to explore its utility as a chemical probe or a lead compound in drug discovery programs.

References

An In-depth Technical Guide to 3,5-Dibromobenzonitrile: Properties, Synthesis, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3,5-Dibromobenzonitrile. It includes a detailed summary of its spectral data, experimental protocols for its synthesis, and an exploration of its interaction with the metabotropic glutamate receptor 5 (mGluR5). This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Physical and Chemical Properties

This compound is a halogenated aromatic nitrile. Its core physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₃Br₂N[1][2]
Molecular Weight 260.91 g/mol [1][2]
CAS Number 97165-77-0[1][2]
Appearance White to light yellow powder or crystals
Melting Point 98 °C[3]
Boiling Point 261.2 ± 20.0 °C (Predicted)[3]
Density 2.06 ± 0.1 g/cm³ (Predicted)[3]
Solubility Soluble in methanol[3]
InChI Key QUJGDNCWTBTBQD-UHFFFAOYSA-N
Spectral Data

The following table summarizes the key spectral data for this compound.

Technique Data Reference
¹H NMR (500 MHz, CDCl₃) δ 7.917 (t, J = 1.8 Hz, 1H, H4), 7.739 (d, J = 1.8 Hz, 2H, H2)[4]
¹³C NMR (126 MHz, CDCl₃) δ 139.0 (1 C, C4), 133.6 (2 C, C2), 123.7 (2 C, C3), 116.0 (1 C, C7), 115.6 (1 C, C1)[4]
Infrared (IR) (KBr, cm⁻¹) 3072, 2961, 2922, 2236 (C≡N stretch), 1551, 1418, 1198, 1109, 864, 759, 666[4]
Mass Spectrometry (EI, m/z) M⁺ calculated for C₇H₃⁸¹Br⁷⁹BrN: 260.8606, found: 260.8605[4]

Experimental Protocols

This section details established laboratory procedures for the synthesis of this compound.

Synthesis from 3,5-Dibromobenzamide

This method involves the dehydration of 3,5-dibromobenzamide using phosphorus oxychloride (POCl₃).

Materials:

  • 3,5-Dibromobenzamide

  • Dichloromethane (CH₂Cl₂)

  • Triethylamine (Et₃N)

  • Phosphorus oxychloride (POCl₃)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution (0.5 M)

Procedure:

  • Combine 3,5-Dibromobenzamide (962 mg), dichloromethane (30 ml), and triethylamine (1.4 ml) in a round-bottomed flask.[4]

  • Stir the resulting mixture at 290 K.[4]

  • Add POCl₃ (320 µL) dropwise to the mixture.[4]

  • Continue stirring for 4 hours.[4]

  • Wash the reaction mixture with 1 M hydrochloric acid (2 x 25 ml).[4]

  • Subsequently, wash the mixture with 0.5 M NaHCO₃ solution (50 ml).[4]

  • The organic layer is then dried and the solvent removed under reduced pressure to yield this compound.

Synthesis from 1,3,5-Tribromobenzene

This procedure utilizes a Grignard reagent intermediate followed by reaction with a formylating agent and subsequent conversion to the nitrile.

Materials:

  • 1,3,5-Tribromobenzene

  • Isopropylmagnesium chloride (iPrMgCl) (2M in THF)

  • Lithium chloride (LiCl)

  • Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Aqueous ammonia (NH₃)

  • Iodine (I₂)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Chloroform (CHCl₃)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a flask containing dry LiCl (0.35 g, 8.24 mmol), add iPrMgCl (2M in THF, 4.1 mL) and THF (5 mL) at 15 °C.[3]

  • After stirring for 15 minutes, slowly add a solution of 1,3,5-tribromobenzene in THF.

  • Continue stirring for 15 minutes.

  • Slowly add DMF (1.3 mL, 12 mmol) at 0 °C and stir the mixture for 2 hours.[3]

  • Add aqueous NH₃ (7 mL, 28-30%) and I₂ (4.06 g, 16 mmol) to the mixture and stir for 2 hours at room temperature.[3]

  • Pour the reaction mixture into a saturated aqueous Na₂SO₃ solution and extract with CHCl₃ (3 x 30 mL).[3]

  • Combine the organic layers, dry with Na₂SO₄, and filter.[3]

  • Remove the solvent under reduced pressure.[3]

  • Purify the residue by silica gel column chromatography using a hexane/ethyl acetate (9:1, v/v) eluent to afford pure this compound.[3]

Biological Activity and Signaling Pathways

This compound has been identified as a compound that can bind to and activate the metabotropic glutamate receptor 5 (mGluR5).[3] mGluR5 is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability.

mGluR5 Signaling Pathway

The activation of mGluR5 by an agonist such as this compound initiates a cascade of intracellular signaling events. The canonical pathway is depicted in the diagram below.

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist This compound (Agonist) mGluR5 mGluR5 Agonist->mGluR5 Gq11 Gαq/11 mGluR5->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER triggers release PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Signaling (e.g., ERK, AKT) PKC->Downstream Ca_ER->Downstream

Caption: Canonical mGluR5 signaling pathway activated by an agonist.

Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and purification processes described in the experimental protocols.

Synthesis Workflow

Synthesis_Workflow cluster_synthesis1 Method 1: From 3,5-Dibromobenzamide cluster_synthesis2 Method 2: From 1,3,5-Tribromobenzene S1_Start Combine Reactants: 3,5-Dibromobenzamide, CH₂Cl₂, Et₃N S1_React Add POCl₃ dropwise Stir at 290K for 4h S1_Start->S1_React S1_Workup Work-up: Wash with HCl and NaHCO₃ S1_React->S1_Workup S1_End Crude this compound S1_Workup->S1_End S2_Start Grignard Formation: 1,3,5-Tribromobenzene, iPrMgCl, LiCl, THF S2_React1 Reaction with DMF at 0°C S2_Start->S2_React1 S2_React2 Reaction with NH₃ and I₂ S2_React1->S2_React2 S2_End Crude this compound S2_React2->S2_End

Caption: Overview of synthesis workflows for this compound.

Purification Workflow

Purification_Workflow Input Crude Product from Synthesis Extraction Liquid-Liquid Extraction (e.g., CHCl₃/H₂O) Input->Extraction Drying Drying of Organic Phase (e.g., Na₂SO₄) Extraction->Drying Concentration Solvent Removal (Reduced Pressure) Drying->Concentration Chromatography Silica Gel Column Chromatography (Hexane/Ethyl Acetate) Concentration->Chromatography Output Pure this compound Chromatography->Output

Caption: General purification workflow for this compound.

Safety Information

This compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be observed when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

An In-depth Technical Guide to the Structure and Molecular Geometry of 3,5-Dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and molecular geometry of 3,5-Dibromobenzonitrile. It includes a summary of its physicochemical properties, detailed spectroscopic data, and insights into its synthesis. The molecular geometry, as determined by crystallographic studies, is presented, highlighting key bond angles and the planarity of the molecule. This document is intended to serve as a valuable resource for researchers and professionals working with this compound in various scientific and drug development applications.

Introduction

This compound is a halogenated aromatic nitrile that serves as a versatile building block in organic synthesis. Its structure, characterized by a benzene ring substituted with two bromine atoms and a nitrile group, imparts specific chemical reactivity and physical properties that are of interest in medicinal chemistry and materials science. This guide delves into the fundamental structural and geometric aspects of this molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValueReference
CAS Number 97165-77-0[1][2][3][4]
Molecular Formula C₇H₃Br₂N[4][5]
Molecular Weight 260.91 g/mol [1][4]
Appearance White to light yellow powder or crystals[2][3]
Melting Point 98 °C[2]
Boiling Point 261.2 ± 20.0 °C (Predicted)[2]
Density 2.06 ± 0.1 g/cm³ (Predicted)[2]
Solubility Soluble in Methanol[2]
InChI Key QUJGDNCWTBTBQD-UHFFFAOYSA-N[1][3]

Molecular Structure and Geometry

The molecular structure of this compound consists of a central benzene ring. A cyano (-C≡N) group is attached to the C1 carbon of the ring, and two bromine atoms are substituted at the C3 and C5 positions.

A crystallographic study reveals that the molecule is planar, with the atoms of the benzene ring, the cyano group, and the bromine atoms lying on a crystallographic mirror plane.[6][7] This planarity is a key feature of its geometry. The endocyclic bond angles of the benzene ring show some distortion from a perfect hexagon, with the angle at the ipso-carbon (C1, bonded to the cyano group) being 121.16 (16)° and the angle at the para-carbon (C4) being 117.78 (16)°.[6][7]

Caption: 2D chemical structure of this compound.

Spectroscopic Data

The structural features of this compound are confirmed by various spectroscopic techniques. The key data are summarized below.

Spectroscopic DataChemical Shift (δ) / Wavenumber (cm⁻¹) / m/z
¹H NMR (500 MHz, CDCl₃)7.917 (t, J = 1.8 Hz, 1H, H4), 7.739 (d, J = 1.8 Hz, 2H, H2, H6)[7]
¹³C NMR (126 MHz, CDCl₃)139.0 (C4), 133.6 (C2, C6), 123.7 (C3, C5), 116.0 (C-CN), 115.6 (C1)[7]
IR (KBr, cm⁻¹)3072, 2961, 2922, 2236 (C≡N), 1551, 1418, 1198, 1109, 864, 759, 666[7]
Mass Spectrometry (EI, m/z)M⁺ calculated for C₇H₃⁷⁹Br⁸¹BrN: 260.8606, found: 260.8605[7]

Experimental Protocols: Synthesis

This compound can be synthesized through several routes. Two common laboratory-scale methods are detailed below.

Synthesis from 3,5-Dibromobenzamide

This method involves the dehydration of 3,5-dibromobenzamide using a dehydrating agent like phosphorus oxychloride (POCl₃).

Experimental Protocol:

  • Combine 3,5-dibromobenzamide (962 mg), dichloromethane (30 ml), and triethylamine (1.4 ml) in a round-bottomed flask.[7]

  • Stir the resulting mixture at 290 K.[7]

  • Add phosphorus oxychloride (320 µL) dropwise to the mixture.[7]

  • After 4 hours, wash the reaction mixture with hydrochloric acid (1 M, 2 x 25 ml) and then with sodium bicarbonate solution (0.5 M, 50 ml).[7]

  • The organic layer is then dried and the solvent is removed to yield this compound.

G cluster_0 Synthesis from 3,5-Dibromobenzamide 3,5-Dibromobenzamide 3,5-Dibromobenzamide POCl3, Et3N, CH2Cl2 POCl3, Et3N, CH2Cl2 3,5-Dibromobenzamide->POCl3, Et3N, CH2Cl2 This compound This compound POCl3, Et3N, CH2Cl2->this compound

Caption: Dehydration of 3,5-dibromobenzamide.

Synthesis from 1,3,5-Tribromobenzene

This procedure involves a Grignard reaction followed by cyanation.

Experimental Protocol:

  • Add iPrMgCl (2M in THF, 4.1 mL) and THF (5 mL) to a flask containing dry LiCl (0.35 g, 8.24 mmol) at 15 °C.[8]

  • After stirring for 15 minutes, slowly add a solution of 1,3,5-tribromobenzene (1.46 g, 8.03 mmol) in THF (1 mL) to the reaction mixture and continue stirring for 15 minutes.[8]

  • Subsequently, slowly add DMF (1.3 mL, 12 mmol) at 0 °C and stir the mixture for 2 hours.[8]

  • After completion of the reaction, add aqueous NH₃ (7 mL, 28-30%) and I₂ (4.06 g, 16 mmol) to the mixture and stir for 2 hours at room temperature.[8]

  • Pour the reaction mixture into a saturated aqueous Na₂SO₃ solution and extract with CHCl₃ (3 x 30 mL).[8]

  • Combine the organic layers, dry with Na₂SO₄, and filter.[8]

  • After removing the solvent under reduced pressure, purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate = 9:1, v/v) to afford pure this compound.[8]

G cluster_1 Synthesis from 1,3,5-Tribromobenzene 1,3,5-Tribromobenzene 1,3,5-Tribromobenzene 1. iPrMgCl, LiCl, THF\n2. DMF\n3. NH3, I2 1. iPrMgCl, LiCl, THF 2. DMF 3. NH3, I2 1,3,5-Tribromobenzene->1. iPrMgCl, LiCl, THF\n2. DMF\n3. NH3, I2 This compound This compound 1. iPrMgCl, LiCl, THF\n2. DMF\n3. NH3, I2->this compound

Caption: Synthesis from 1,3,5-tribromobenzene.

Conclusion

This compound is a well-characterized compound with a planar molecular geometry. The physicochemical and spectroscopic data provided in this guide offer a solid foundation for its use in research and development. The detailed synthetic protocols provide practical guidance for its preparation in a laboratory setting. This comprehensive overview of its structure and properties will aid scientists in leveraging this molecule for the synthesis of novel compounds and materials.

References

Synthesis of 3,5-Dibromobenzonitrile from 1,3,5-Tribromobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3,5-Dibromobenzonitrile from 1,3,5-tribromobenzene. The primary method described is a nucleophilic aromatic substitution utilizing a copper(I) cyanide-mediated cyanation, commonly known as the Rosenmund-von Braun reaction. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. This document provides a comprehensive overview of the synthetic protocol, including reaction conditions, and potential mechanistic pathways.

Reaction Overview and Mechanism

The conversion of 1,3,5-tribromobenzene to this compound involves the substitution of one bromine atom with a nitrile group. The Rosenmund-von Braun reaction is a well-established method for the cyanation of aryl halides.[1][2][3][4] Although a specific protocol for 1,3,5-tribromobenzene is not extensively detailed in the literature, the general procedure involves heating the aryl halide with copper(I) cyanide, often in a high-boiling polar aprotic solvent.

The proposed mechanism for the Rosenmund-von Braun reaction is thought to involve the formation of a Cu(III) intermediate through the oxidative addition of the aryl halide to a copper(I) species. This is followed by reductive elimination to yield the aryl nitrile and regenerate the copper(I) catalyst.[3]

Experimental Protocol: Generalized Rosenmund-von Braun Cyanation

The following is a generalized experimental protocol for the synthesis of this compound from 1,3,5-tribromobenzene. This procedure is based on established methodologies for the cyanation of aryl bromides and should be optimized for specific laboratory conditions.

Materials:

  • 1,3,5-Tribromobenzene

  • Copper(I) cyanide (CuCN)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable high-boiling aprotic solvent (e.g., Pyridine, HMPA)

  • Toluene

  • Aqueous solution of ferric chloride

  • Aqueous solution of sodium hydroxide

  • Diatomaceous earth (Celite®)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, combine 1,3,5-tribromobenzene and copper(I) cyanide.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide to the flask.

  • Inert Atmosphere: Purge the reaction vessel with nitrogen for 15-20 minutes to ensure an inert atmosphere.

  • Heating: Heat the reaction mixture to a reflux temperature (typically 150-200 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with toluene.

    • Filter the mixture through a pad of diatomaceous earth to remove insoluble copper salts.

    • Wash the filtrate with a warm aqueous solution of ferric chloride and sodium hydroxide to remove residual copper salts.

    • Separate the organic layer and wash it with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data

The following table summarizes the typical quantitative data for a generalized Rosenmund-von Braun cyanation of an aryl bromide. These values are representative and may require optimization for the specific synthesis of this compound.

ParameterValueNotes
Reactant Ratios
1,3,5-Tribromobenzene1.0 equivalentStarting material
Copper(I) Cyanide1.1 - 2.0 equivalentsExcess is often used to drive the reaction to completion.
Reaction Conditions
SolventN,N-Dimethylformamide (DMF)Other high-boiling polar aprotic solvents can be used.
Temperature150 - 200 °CReaction temperature is crucial and substrate-dependent.
Reaction Time6 - 24 hoursMonitored by TLC or GC.
Yield
Expected Yield60 - 80%Yields can vary significantly based on reaction conditions and substrate.

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from 1,3,5-tribromobenzene via the Rosenmund-von Braun reaction.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1,3,5-Tribromobenzene + Copper(I) Cyanide Solvent Anhydrous DMF Heating Reflux (150-200 °C) Reactants->Heating Combine Inert Nitrogen Purge Quench Cooling & Dilution Heating->Quench Reaction Complete Filter Filtration Quench->Filter Wash Aqueous Wash Filter->Wash Dry Drying Wash->Dry Concentrate Solvent Removal Dry->Concentrate Purify Recrystallization or Chromatography Concentrate->Purify Product This compound Purify->Product

Caption: Generalized workflow for the synthesis of this compound.

Alternative Synthetic Strategies

While the Rosenmund-von Braun reaction is a primary method, other palladium-catalyzed cyanation reactions could also be employed for this transformation.[5][6][7][8][9] These methods often offer milder reaction conditions and may be suitable for substrates with sensitive functional groups. Common palladium-based systems involve a palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃), a phosphine ligand, and a cyanide source such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).

Safety Considerations

  • Cyanides are highly toxic. All manipulations involving copper(I) cyanide and any reaction byproducts should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

  • High-boiling aprotic solvents like DMF can be harmful. Consult the safety data sheet (SDS) for proper handling procedures.

  • The reaction is performed at high temperatures, and appropriate precautions should be taken to avoid burns.

This technical guide provides a framework for the synthesis of this compound from 1,3,5-tribromobenzene. Researchers should conduct a thorough literature search for any recent advancements and perform appropriate risk assessments before undertaking any experimental work.

References

A Comprehensive Technical Overview of 3,5-Dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 3,5-Dibromobenzonitrile, a brominated benzonitrile compound utilized in proteomics research and as an intermediate in organic synthesis.[1][2] This document outlines its core chemical and physical properties, details a standard experimental protocol for its synthesis, and presents a logical workflow for its characterization.

Core Properties and Data

This compound is an organic compound with the chemical formula C7H3Br2N.[2] It typically appears as a colorless crystal or a white to light yellow crystalline powder.[2][3][4]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C7H3Br2N[1][2][5][6][7]
Molecular Weight 260.91 g/mol [1][5]
260.9134 g/mol [6]
260.92 g/mol [4]
Melting Point 98 °C[3]
Boiling Point 261.2 ± 20.0 °C (Predicted)[3]
Density 2.06 ± 0.1 g/cm3 (Predicted)[3]
Purity ≥98%[1][4]
Solubility Soluble in Methanol[3]
Soluble in Ethanol and Dimethyl Sulfoxide[2]

Experimental Protocols

A common method for the preparation of this compound involves the reaction of 3-bromobenzonitrile with an appropriate Grignard reagent followed by reaction with N,N-Dimethylformamide (DMF).

Synthesis of this compound from 1,3,5-Tribromobenzene [8]

  • Materials:

    • Dry LiCl

    • iPrMgCl (2M in THF)

    • Tetrahydrofuran (THF)

    • 3-bromobenzonitrile

    • N,N-Dimethylformamide (DMF)

    • Saturated aqueous Na2SO3 solution

    • Chloroform (CHCl3)

    • Sodium sulfate (Na2SO4)

    • Silica gel for column chromatography

    • Hexane

    • Ethyl acetate

  • Procedure:

    • To a flask containing dry LiCl (0.35 g, 8.24 mmol), add iPrMgCl (2M in THF, 4.1 mL) and THF (5 mL) at 15 °C.

    • Stir the mixture for 15 minutes.

    • Slowly add a solution of 3-bromobenzonitrile (1.46 g, 8.03 mmol) in THF (1 mL) to the reaction mixture and continue stirring for an additional 15 minutes.

    • Cool the mixture to 0 °C and slowly add DMF (1.3 mL, 12 mmol).

    • Stir the reaction mixture for 2 hours at 0 °C.

    • Pour the reaction mixture into a saturated aqueous Na2SO3 solution and extract with CHCl3 (3 x 30 mL).

    • Combine the organic layers, dry with Na2SO4, and filter.

    • Remove the solvent under reduced pressure.

    • Purify the residue by silica gel column chromatography using a hexane/ethyl acetate (9:1, v/v) eluent to yield pure this compound.

Logical and Experimental Workflows

The following diagrams illustrate the logical progression from starting materials to the final, purified compound, and a general workflow for its subsequent analysis.

Synthesis_Workflow A Starting Materials (1,3,5-Tribromobenzene, LiCl, iPrMgCl, THF, 3-bromobenzonitrile, DMF) B Reaction Mixture Preparation A->B Combine C Grignard Reagent Formation & Reaction with Nitrile B->C Stir D Formylation with DMF C->D Add DMF at 0°C E Workup & Extraction D->E Quench & Extract F Drying & Solvent Removal E->F Dry & Evaporate G Purification (Silica Gel Chromatography) F->G Apply to Column H Pure this compound G->H Elute & Collect

Caption: Workflow for the synthesis of this compound.

Analysis_Workflow A Synthesized This compound B Purity Assessment A->B C Structural Verification A->C D HPLC / GC B->D E NMR Spectroscopy C->E F Mass Spectrometry C->F G Purity Data D->G H Structural Confirmation E->H F->H

Caption: General workflow for the analysis of synthesized compounds.

References

An In-depth Technical Guide to the Solubility of 3,5-Dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Dibromobenzonitrile, a key intermediate in various synthetic and research applications. This document compiles available solubility data, outlines detailed experimental protocols for its quantitative determination, and visualizes its role in synthetic workflows.

Introduction to this compound

This compound is a brominated aromatic nitrile with the chemical formula C₇H₃Br₂N. It typically appears as a white to light yellow crystalline powder. Its molecular structure, featuring a nitrile group and two bromine atoms on the benzene ring, makes it a valuable precursor in the synthesis of more complex molecules, including those with potential pharmaceutical applications. The compound is noted for its use in proteomics research and as an intermediate in organic synthesis.

Solubility Profile of this compound

Currently, publicly available quantitative solubility data for this compound in a wide range of solvents is limited. However, qualitative assessments indicate its solubility in several common organic solvents.

Table 1: Qualitative Solubility of this compound

SolventSolubility
MethanolSoluble[1]
EthanolSoluble
Dimethyl Sulfoxide (DMSO)Soluble

Note: "Soluble" indicates that the compound dissolves in the solvent, but does not specify the concentration or temperature.

Experimental Protocol for Quantitative Solubility Determination

The following section details a generalized gravimetric method for the precise quantitative determination of the solubility of this compound in a given solvent. This method is based on the evaporation of the solvent from a saturated solution and weighing the remaining solute.

Principle

A saturated solution of this compound is prepared in the solvent of interest at a controlled temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the residual solute is determined. The solubility can then be calculated and expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Materials and Equipment
  • This compound (solid)

  • Solvent of interest (e.g., methanol, ethanol, DMSO, water)

  • Analytical balance (± 0.0001 g)

  • Thermostatic water bath or incubator

  • Vials with screw caps

  • Volumetric flasks

  • Pipettes

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed evaporation dishes (e.g., glass or aluminum)

  • Drying oven

  • Desiccator

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic water bath or incubator set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection:

    • Once equilibrium is achieved, allow the undissolved solid to settle.

    • Carefully withdraw a precise volume (e.g., 5 or 10 mL) of the clear supernatant using a pipette. To avoid transferring any solid particles, it is recommended to use a syringe fitted with a compatible filter.

  • Solvent Evaporation:

    • Transfer the collected supernatant to a pre-weighed, clean, and dry evaporation dish.

    • Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the boiling point of this compound and its decomposition temperature. A gentle stream of inert gas (e.g., nitrogen) can facilitate evaporation.

    • Continue heating until all the solvent has evaporated and a constant weight of the residue is achieved.

  • Data Collection and Calculation:

    • After cooling the evaporation dish to room temperature in a desiccator, weigh it on the analytical balance.

    • The mass of the dissolved this compound is the final weight of the dish and residue minus the initial weight of the empty dish.

    • Calculate the solubility using the following formula:

      Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant (mL)) * 100

Visualization of Synthetic Workflow

This compound is a versatile intermediate in organic synthesis. The following diagram illustrates a generalized workflow where it can be utilized to produce more complex, potentially bioactive molecules.

G General Synthetic Workflow Using this compound A This compound B Reaction (e.g., Nucleophilic Aromatic Substitution, Cross-Coupling) A->B C Functionalized Intermediate B->C D Further Synthetic Steps (e.g., Cyclization, Functional Group Interconversion) C->D E Target Bioactive Molecule D->E

Caption: Generalized synthetic pathway illustrating the use of this compound as a starting material.

Applications in Research and Drug Development

While specific signaling pathways involving this compound are not extensively documented in publicly available literature, its utility as a chemical intermediate is well-established. The presence of the nitrile and bromo functional groups allows for a variety of chemical transformations, making it a valuable building block for the synthesis of novel compounds with potential biological activity. Its application in proteomics research suggests it may be used as a scaffold or reagent in the development of chemical probes or inhibitors for studying protein function. The synthesis of diverse heterocyclic compounds, which are common motifs in many active pharmaceutical ingredients (APIs), can be facilitated by intermediates like this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 3,5-Dibromobenzonitrile, a key intermediate in various synthetic applications. The document outlines its physical properties, detailed experimental protocols for their determination, and a visual representation of the analytical workflow.

Physicochemical Data of this compound

The accurate determination of physical constants such as melting and boiling points is fundamental for the characterization and quality control of chemical entities in research and drug development. Below is a summary of the available data for this compound.

PropertyValueSource/Method
Melting Point 98 °CExperimental
Boiling Point 261.2 ± 20.0 °CPredicted
337 °CNot Specified

Note: The available data for the boiling point of this compound presents a predicted value and another value for which the determination method is not specified. Researchers should consider experimental determination for precise applications.

Experimental Protocols for Determination of Melting and Boiling Points

Accurate and reproducible determination of melting and boiling points is crucial for the identification and purity assessment of crystalline solids like this compound. The following are standard methodologies employed in the laboratory.

The capillary method is a widely accepted and standard technique for the precise determination of a substance's melting point.[1]

Principle: A small, finely powdered sample of the substance is packed into a thin-walled capillary tube and heated at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting point. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0 °C.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar digital device)

  • Glass capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle to ensure uniform heat distribution.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the powder into the sealed end, achieving a sample height of 2-3 mm.

  • Measurement:

    • The packed capillary tube is placed into the heating block of the melting point apparatus.

    • A rapid heating phase is initiated to bring the temperature to approximately 10-15 °C below the expected melting point (98 °C).

    • The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

    • The temperature at which the first drop of liquid appears is recorded as the initial melting point.

    • The temperature at which the entire sample has melted is recorded as the final melting point. The range between these two temperatures is the melting range.

For solids with a boiling point that can be experimentally determined without decomposition, the Thiele tube method offers a simple and effective approach using a small amount of substance.

Principle: A small sample is heated in a tube, and its vapor pressure is monitored. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. This is observed by the cessation of a stream of bubbles from an inverted capillary tube and the subsequent entry of the liquid into the capillary.[2]

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heat-resistant oil (e.g., mineral oil)

  • Heating source (e.g., Bunsen burner)

Procedure:

  • Sample Preparation: A small amount of this compound is placed in the small test tube.

  • Assembly: A capillary tube, sealed at one end, is placed open-end-down into the test tube containing the sample.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • This assembly is then placed in a Thiele tube containing heat-resistant oil, with the side arm of the Thiele tube allowing for even heat distribution by convection.

  • Measurement:

    • The side arm of the Thiele tube is gently heated.

    • As the temperature rises, air trapped in the capillary tube will escape as a slow stream of bubbles.

    • Upon reaching the boiling point, the vapor pressure of the sample will cause a rapid and continuous stream of bubbles to emerge from the capillary tube.

    • The heat source is then removed, and the apparatus is allowed to cool slowly.

    • The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental determination of the melting and boiling points of a solid compound such as this compound.

G cluster_start cluster_prep Sample Preparation cluster_mp Melting Point Determination (Capillary Method) cluster_bp Boiling Point Determination (Thiele Tube Method) cluster_end start Start: Solid Sample (this compound) prep Grind sample to a fine powder start->prep Purity Check & Identification mp_pack Pack powder into capillary tube prep->mp_pack bp_setup Place sample and inverted capillary in test tube prep->bp_setup mp_heat Heat in apparatus at a controlled rate (1-2 °C/min near MP) mp_pack->mp_heat mp_observe Observe and record temperature range of melting mp_heat->mp_observe end_mp Result: Melting Point mp_observe->end_mp bp_assemble Assemble with thermometer in Thiele tube bp_setup->bp_assemble bp_heat Heat until rapid stream of bubbles emerges bp_assemble->bp_heat bp_cool Cool and observe temperature when liquid enters capillary bp_heat->bp_cool end_bp Result: Boiling Point bp_cool->end_bp

Caption: Workflow for determining the melting and boiling points of a solid.

References

Spectral Data Interpretation of 3,5-Dibromobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectral data for 3,5-Dibromobenzonitrile, a key intermediate in pharmaceutical and materials science research. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, purity assessment, and understanding its chemical behavior.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry of this compound.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.917Triplet (t)1.8H-4
7.739Doublet (d)1.8H-2, H-6

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz[1]

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
139.0C-4
133.6C-2, C-6
123.7C-3, C-5
116.0C-7 (CN)
115.6C-1

Solvent: CDCl₃, Spectrometer Frequency: 126 MHz[1]

Table 3: IR Spectral Data
Wavenumber (cm⁻¹)Assignment
3072Aromatic C-H stretch
2236C≡N stretch
1551C=C aromatic ring stretch
1418C=C aromatic ring stretch
864C-H out-of-plane bend
759C-Br stretch

Sample Preparation: KBr pellet[1]

Table 4: Mass Spectrometry Data
m/zInterpretation
260.8605 (found)M⁺ (Molecular Ion for C₇H₃⁷⁹Br⁸¹BrN)
260.8606 (calculated)M⁺ (Molecular Ion for C₇H₃⁷⁹Br⁸¹BrN)

Ionization Method: Electron Impact (EI)[1]

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small quantity (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[2] The solution is then transferred to a clean NMR tube. It is crucial to ensure the sample is free of any solid particles to avoid distortion of the magnetic field homogeneity.

¹H NMR Spectroscopy: The ¹H NMR spectrum is typically recorded on a 400 or 500 MHz spectrometer.[3] Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on a spectrometer operating at a corresponding frequency (e.g., 100 or 125 MHz for a 400 or 500 MHz instrument, respectively).[3] Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.[4] A sufficient relaxation delay is used to ensure accurate integration if quantitative analysis is required.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of solid this compound is finely ground with dry potassium bromide (KBr).[5] The mixture is then compressed under high pressure to form a thin, transparent pellet.[5] This method is common for solid samples as KBr is transparent in the IR region.[5]

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty spectrometer is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

Ionization (Electron Impact - EI): In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[6][7] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).[6][7] The high energy of the electrons also leads to fragmentation of the molecular ion.[6][7]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Key Data and Processes

The following diagrams illustrate the molecular structure, a general workflow for spectral analysis, and the primary fragmentation pathway in mass spectrometry.

Caption: Molecular structure of this compound.

cluster_workflow Spectral Data Workflow Sample Sample Preparation (Dissolution/Pelletizing) NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Data Acquisition NMR->Data IR->Data MS->Data Processing Data Processing (FT, Baseline Correction) Data->Processing Interpretation Spectral Interpretation Processing->Interpretation Structure Structure Elucidation/ Confirmation Interpretation->Structure

Caption: General workflow for spectral data acquisition and interpretation.

cluster_fragmentation Mass Spectrometry Fragmentation M [C₇H₃Br₂N]⁺˙ m/z = 259, 261, 263 M_Br [C₇H₃BrN]⁺˙ m/z = 180, 182 M->M_Br - Br• M_2Br [C₇H₃N]⁺˙ m/z = 101 M_Br->M_2Br - Br•

Caption: Primary fragmentation pathway of this compound in EI-MS.

References

The Dual Reactivity of 3,5-Dibromobenzonitrile: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Fundamental Reactivity of the Nitrile and Aryl Halide Moieties in 3,5-Dibromobenzonitrile, a Versatile Building Block in Modern Drug Discovery.

Introduction

This compound is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of a wide array of complex organic molecules, particularly in the realms of medicinal chemistry and materials science. Its structure, featuring an electrophilic nitrile group and two meta-positioned bromine atoms on a benzene ring, provides two distinct reactive centers. This duality allows for a diverse range of chemical transformations, making it an attractive scaffold for the generation of novel molecular architectures. The electron-withdrawing nature of both the nitrile group and the bromine atoms significantly influences the reactivity of the aromatic ring, rendering it susceptible to specific transformations. This technical guide provides a comprehensive overview of the fundamental reactivity of the nitrile group and the aryl bromide functionalities within the this compound framework, complete with experimental protocols and mechanistic insights relevant to researchers, scientists, and drug development professionals.

Reactivity of the Nitrile Group

The nitrile group (-C≡N) is a highly versatile functional group characterized by a polarized carbon-nitrogen triple bond, which makes the carbon atom electrophilic and susceptible to nucleophilic attack. The presence of two electron-withdrawing bromine atoms in the meta positions of this compound further enhances the electrophilicity of the nitrile carbon.

Hydrolysis to 3,5-Dibromobenzoic Acid

The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, proceeding through a 3,5-dibromobenzamide intermediate. This transformation is a fundamental conversion in organic synthesis.

Reaction Pathway: Hydrolysis

start This compound intermediate 3,5-Dibromobenzamide start->intermediate H₂O, H⁺ or OH⁻ product 3,5-Dibromobenzoic Acid intermediate->product H₂O, H⁺ or OH⁻ (Heat)

Caption: Hydrolysis of this compound.

Experimental Protocol (General Procedure for Acid-Catalyzed Hydrolysis):

  • In a round-bottom flask equipped with a reflux condenser, this compound is suspended in a mixture of concentrated sulfuric acid and water.

  • The mixture is heated to reflux and maintained at this temperature for several hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured onto crushed ice.

  • The resulting precipitate, 3,5-dibromobenzoic acid, is collected by vacuum filtration, washed with cold water, and dried.

Experimental Protocol (General Procedure for Base-Catalyzed Hydrolysis): [1]

  • This compound is refluxed in an aqueous or alcoholic solution of a strong base, such as sodium hydroxide or potassium hydroxide.

  • After the reaction is complete (monitored by TLC), the mixture is cooled.

  • The solution is then acidified with a strong acid (e.g., HCl) to precipitate the 3,5-dibromobenzoic acid.[1]

  • The solid product is isolated by filtration, washed with water, and dried.

Reaction Reagents Product Typical Yield
Acid HydrolysisH₂SO₄, H₂O, Heat3,5-Dibromobenzoic AcidGood to Excellent
Base HydrolysisNaOH or KOH, H₂O/ROH, Heat; then H⁺3,5-Dibromobenzoic AcidGood to Excellent
Reduction to 3,5-Dibromobenzylamine

The nitrile group can be readily reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).[2][3][4][5] This reaction provides a direct route to the corresponding benzylamine derivative, a valuable synthon in medicinal chemistry.

Reaction Pathway: Reduction

start This compound product 3,5-Dibromobenzylamine start->product 1. LiAlH₄, THF 2. H₂O

Caption: Reduction of this compound.

Experimental Protocol (General Procedure for LiAlH₄ Reduction): [2][4]

  • To a stirred suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), a solution of this compound in anhydrous THF is added dropwise at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • After completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by an aqueous sodium hydroxide solution, and then more water.

  • The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 3,5-dibromobenzylamine.

Reaction Reagents Product Typical Yield
Reduction1. LiAlH₄, THF; 2. H₂O3,5-DibromobenzylamineHigh
Reaction with Grignard Reagents to form Ketones

The addition of Grignard reagents to the nitrile carbon of this compound, followed by acidic workup, leads to the formation of ketones.[6][7][8][9] This reaction is a powerful tool for carbon-carbon bond formation.

Reaction Pathway: Grignard Reaction

start This compound intermediate Imine Intermediate start->intermediate 1. R-MgX, Ether/THF product 3,5-Dibromophenyl Ketone intermediate->product 2. H₃O⁺

Caption: Grignard reaction with this compound.

Experimental Protocol (General Procedure): [7]

  • A solution of the Grignard reagent (R-MgX) in anhydrous diethyl ether or THF is prepared or obtained commercially.

  • To a solution of this compound in anhydrous ether or THF under an inert atmosphere, the Grignard reagent is added dropwise at a controlled temperature (often 0 °C).

  • The reaction mixture is stirred at room temperature or gently refluxed for a few hours.

  • After the reaction is complete, it is quenched by the slow addition of an acidic aqueous solution (e.g., aqueous HCl or NH₄Cl).

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated.

  • The crude ketone is purified by column chromatography or recrystallization.

Reaction Reagents Product
Grignard Reaction1. R-MgX; 2. H₃O⁺3,5-Dibromophenyl Ketone
[3+2] Cycloaddition to form 5-(3,5-Dibromophenyl)-1H-tetrazole

The nitrile group can undergo a [3+2] cycloaddition reaction with an azide source, typically sodium azide, in the presence of a Lewis acid or a Brønsted acid catalyst to form a tetrazole ring.[10][11][12][13][14] Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids.

Reaction Pathway: Tetrazole Synthesis

start This compound product 5-(3,5-Dibromophenyl)-1H-tetrazole start->product NaN₃, Lewis Acid (e.g., ZnCl₂), DMF, Heat start This compound product 3-Bromo-5-arylbenzonitrile or 3,5-Diarylbenzonitrile start->product R-B(OH)₂, Pd Catalyst, Base start This compound product 3-Bromo-5-alkynylbenzonitrile or 3,5-Dialkynylbenzonitrile start->product Terminal Alkyne, Pd Catalyst, Cu(I) salt, Base start This compound product 3-Bromo-5-aminobenzonitrile or 3,5-Diaminobenzonitrile start->product Amine (R₂NH), Pd Catalyst, Ligand, Base

References

electrophilic and nucleophilic sites of 3,5-Dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 3,5-Dibromobenzonitrile

Executive Summary

This compound is a versatile aromatic compound whose reactivity is governed by the interplay of its three functional components: the benzene ring, two bromine atoms, and a nitrile group. The strong electron-withdrawing nature of both the bromo and cyano substituents profoundly influences the molecule's electronic landscape. This guide provides a detailed analysis of the electrophilic and nucleophilic sites of this compound, offering insights into its reaction proclivities. The aromatic ring is significantly deactivated towards electrophilic attack but can be a substrate for nucleophilic aromatic substitution under specific conditions. The nitrile group, however, presents a primary electrophilic site at its carbon atom, readily undergoing addition reactions with a variety of nucleophiles. Understanding these distinct reactive centers is crucial for leveraging this molecule as a precursor in synthetic chemistry, particularly in the fields of materials science and drug development.

Molecular Profile of this compound

Core Structure and Physicochemical Properties

This compound (CAS No. 97165-77-0) is a halogenated aromatic nitrile with the molecular formula C₇H₃Br₂N.[1] Its structure consists of a central benzene ring substituted with a cyano (-C≡N) group and two bromine atoms at the meta positions relative to the nitrile.

PropertyValueReference
CAS Number 97165-77-0[1][2][3]
Molecular Formula C₇H₃Br₂N[1]
Molecular Weight 260.91 g/mol [3]
Physical Form Colorless or white to yellow to brown powder or crystals[4]
Purity Typically ≥98%[1]
Spectroscopic Signature

The structural features of this compound give rise to a distinct spectroscopic profile, which is essential for its identification and characterization.

  • ¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum is characterized by two signals corresponding to the aromatic protons. A triplet at δ 7.917 ppm (t, J = 1.8 Hz, 1H) is assigned to the H4 proton, situated between the two bromine atoms. A doublet at δ 7.739 ppm (d, J = 1.8 Hz, 2H) corresponds to the two equivalent H2 and H6 protons.[5][6]

  • ¹³C NMR (126 MHz, CDCl₃): The carbon spectrum shows signals at δ 139.0 (C4), 133.6 (C2/C6), 123.7 (C3/C5, the carbons bearing the bromine atoms), 116.0 (nitrile carbon, C7), and 115.6 (ipso-carbon attached to the nitrile, C1).[5][6]

  • Infrared (IR): A sharp, strong absorption band around 2236 cm⁻¹ is characteristic of the C≡N stretching vibration of the nitrile group.[5][6]

The Electronic Landscape: A Foundation for Reactivity

The reactivity of this compound is a direct consequence of its electronic structure. Both the nitrile group and the bromine atoms are electron-withdrawing groups (EWGs).

  • Nitrile Group (-CN): This group exerts a strong inductive effect (-I) and a moderate resonance effect (-M), withdrawing electron density from the aromatic ring. The carbon atom of the nitrile is inherently electrophilic due to the polarization of the C≡N triple bond.[7][8]

  • Bromine Atoms (-Br): Halogens are deactivating groups that withdraw electron density through a powerful inductive effect (-I), which outweighs their weaker resonance-donating effect (+M).

This cumulative electron withdrawal significantly reduces the electron density of the benzene ring, making it electron-deficient. Computational analyses, such as Density Functional Theory (DFT), can be used to visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which typically show electron density localization and predict sites susceptible to nucleophilic or electrophilic attack.[9][10]

Caption: Predicted reactive sites in this compound.

Electrophilic Sites and Associated Reactions

The molecule possesses two principal regions susceptible to attack by nucleophiles: the aromatic ring carbons and the nitrile carbon.

The Aromatic Ring: A Reluctant Participant in Electrophilic Aromatic Substitution (EAS)

The presence of three deactivating groups makes the benzene ring of this compound highly electron-deficient and thus, strongly deactivated towards electrophilic aromatic substitution (EAS).[11][12] For an EAS reaction to occur, the aromatic ring must act as a nucleophile; in this case, its nucleophilicity is severely diminished.

  • Causality of Deactivation: The rate-determining step of EAS is the attack of the aromatic ring on the electrophile, forming a resonance-stabilized carbocation known as a sigma complex.[12] Electron-withdrawing groups destabilize this positively charged intermediate, increasing the activation energy and slowing the reaction rate dramatically.[12]

  • Directing Effects: Should a reaction be forced under harsh conditions (e.g., high temperatures, strong Lewis acids), the directing effects of the substituents would predict the regiochemical outcome. Both the nitrile and bromo groups are meta-directors for EAS.[3] Therefore, an incoming electrophile would be directed to the C2, C4, or C6 positions. Since C4 is sterically hindered and electronically equivalent to C2 and C6, substitution would be expected at the C2 (or C6) position.

Caption: Logical flow of EAS, highlighting intermediate stability.

The Nitrile Carbon: A Reliable Electrophilic Center

In contrast to the unreactive ring, the carbon atom of the cyano group is a potent electrophilic site. Its reactivity is analogous to that of a carbonyl carbon, readily undergoing nucleophilic addition reactions.[7][8][13]

The nitrile group can be fully hydrolyzed to a carboxylic acid under acidic conditions.[13][14] The reaction proceeds via an amide intermediate.[7][8]

  • Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Reagents: Add a 1:1 mixture of concentrated sulfuric acid and water.

  • Reaction: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully over crushed ice.

  • Isolation: The solid precipitate (3,5-dibromobenzoic acid) is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from ethanol/water may be performed for further purification.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine.[7][8][14]

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend LiAlH₄ (2.0 eq) in anhydrous diethyl ether or THF.

  • Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Quenching: Cool the reaction back to 0 °C. Carefully and sequentially add water, followed by 15% aqueous NaOH, and then more water (Fieser workup) until a granular precipitate forms.

  • Isolation: Filter the solid salts and wash them with ether. Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the primary amine.

Grignard reagents add to the nitrile to form an imine salt intermediate, which is hydrolyzed to a ketone upon acidic work-up.[7][13][14]

  • Setup: In a flame-dried flask under an inert atmosphere, place a solution of this compound (1.0 eq) in anhydrous diethyl ether.

  • Addition: Cool the solution to 0 °C. Add the Grignard reagent (e.g., methylmagnesium bromide, 1.1 eq) dropwise.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Hydrolysis: Cool the reaction mixture again to 0 °C and slowly add aqueous HCl (e.g., 3 M) to hydrolyze the intermediate imine salt.

  • Isolation: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting ketone by column chromatography or recrystallization.

Nucleophilic Sites and Associated Reactions

The Aromatic Ring: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group (like a halide) on an aromatic ring with a nucleophile.[15] This reaction is facilitated by the presence of strong electron-withdrawing groups, which can stabilize the negatively charged intermediate (a Meisenheimer complex).[15][16]

  • Viability for this compound: The SNAr mechanism requires the electron-withdrawing group to be positioned ortho or para to the leaving group to effectively stabilize the intermediate via resonance.[16][17] In this compound, both the nitrile and the second bromine are meta to a given bromine atom. This positioning prevents direct resonance stabilization of the Meisenheimer complex, making the standard addition-elimination SNAr pathway highly unfavorable under typical conditions.

  • Alternative Mechanisms: Substitution may be possible under extreme conditions (high temperature and pressure) or via an alternative elimination-addition (benzyne) mechanism, which involves a highly reactive benzyne intermediate.[16] However, this would likely lead to a mixture of products.

The Nitrile Nitrogen: A Site of Basicity and Coordination

The lone pair of electrons on the nitrogen atom of the cyano group imparts weak basicity and nucleophilicity.

  • Protonation and Lewis Acid Coordination: In the presence of strong acids, the nitrogen can be protonated, which activates the nitrile carbon toward nucleophilic attack.[14] Similarly, it can coordinate to Lewis acids.

  • Hydrogen Bonding: The nitrogen atom can act as a hydrogen bond acceptor. Crystal structure analysis shows that weak hydrogen bonds can form between the para hydrogen atom of one molecule and the cyano nitrogen of another.[5][6]

G cluster_workflow General Workflow for Nitrile Functionalization Start This compound Reaction Select Nucleophile & Conditions Start->Reaction Hydrolysis H₃O⁺, Δ (Hydrolysis) Reaction->Hydrolysis H₂O Reduction 1. LiAlH₄ 2. H₂O (Reduction) Reaction->Reduction H⁻ Grignard 1. R-MgBr 2. H₃O⁺ (Grignard Add'n) Reaction->Grignard R⁻ Product_Acid 3,5-Dibromobenzoic Acid Hydrolysis->Product_Acid Product_Amine 3,5-Dibromobenzylamine Reduction->Product_Amine Product_Ketone 3,5-Dibromo- (R)-phenone Grignard->Product_Ketone

Caption: Experimental workflow for reactions at the nitrile carbon.

References

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Halogenated Benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Halogenated benzonitriles, a class of organic compounds characterized by a benzene ring substituted with one or more halogens and a nitrile group, have carved a significant niche in the landscape of chemical sciences. From their early applications as pivotal intermediates in the synthesis of dyes and agrochemicals to their contemporary role as crucial pharmacophores in modern medicine, the journey of these molecules is a testament to the enduring pursuit of scientific innovation. This technical guide provides a comprehensive exploration of the discovery and historical development of halogenated benzonitriles, detailing key synthetic methodologies, quantitative physicochemical and biological data, and the intricate mechanisms of action that underpin their diverse applications.

A Historical Overview: From Serendipitous Discoveries to Rational Design

The story of halogenated benzonitriles is intertwined with the development of synthetic organic chemistry. While benzonitrile itself was first synthesized in 1844, the deliberate and systematic study of its halogenated derivatives gained momentum in the 20th century, driven by the burgeoning chemical industry's demand for novel functional molecules.

A pivotal moment in the history of these compounds came with the independent and near-simultaneous discovery of the herbicidal properties of certain iodinated and brominated benzonitriles in 1963. Researchers at Wye College, led by Professor R.L. Wain, alongside teams at May & Baker in England and Amchem Products Inc. in the United States, all unearthed the potent phytotoxic activity of compounds like ioxynil (3,5-diiodo-4-hydroxybenzonitrile) and bromoxynil (3,5-dibromo-4-hydroxybenzonitrile). This discovery opened the floodgates for the development of a new class of selective herbicides that revolutionized weed control in cereal crops.

Parallel to these agrochemical advancements, the versatility of the halogenated benzonitrile scaffold was being recognized in the realm of medicinal chemistry. The nitrile group, with its unique electronic properties and metabolic stability, proved to be an invaluable component in the design of therapeutic agents. This is exemplified by the development of non-steroidal aromatase inhibitors like letrozole and fadrozole , which feature a benzonitrile moiety and have become instrumental in the treatment of hormone-responsive breast cancer.

Key Synthetic Methodologies: Forging the Halogen-Nitrile Bond

The synthesis of halogenated benzonitriles has been made possible through a variety of powerful chemical transformations. The choice of method is often dictated by the desired substitution pattern, the nature of the halogen, and the availability of starting materials.

The Sandmeyer Reaction: A Cornerstone of Aryl Halide and Nitrile Synthesis

Discovered by Traugott Sandmeyer in 1884, this reaction remains a fundamental method for introducing halogens and the nitrile group onto an aromatic ring via a diazonium salt intermediate.[1][2][3] The reaction typically involves the diazotization of an aromatic amine followed by treatment with a copper(I) halide or cyanide.[4][5]

Sandmeyer_Reaction ArylAmine Aromatic Amine (Ar-NH2) DiazoniumSalt Aryl Diazonium Salt (Ar-N2+) ArylAmine->DiazoniumSalt NaNO2, HX Product Halogenated Benzonitrile (Ar-CN) or Aryl Halide (Ar-X) DiazoniumSalt->Product CuCN or CuX

Experimental Protocol: Synthesis of 2-Chlorobenzonitrile via Sandmeyer Reaction

  • Diazotization: Dissolve 2-chloroaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide. Cool this solution to 0-5 °C.

  • Reaction: Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. A reaction will occur, evidenced by the evolution of nitrogen gas.

  • Work-up: After the addition is complete, allow the mixture to warm to room temperature and then heat it on a steam bath for one hour. Cool the mixture and extract the 2-chlorobenzonitrile with an organic solvent such as ether or dichloromethane.

  • Purification: Wash the organic extract with water and then with a dilute sodium hydroxide solution. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent by rotary evaporation. The crude product can be further purified by distillation or recrystallization.

The Rosenmund-von Braun Reaction: Direct Cyanation of Aryl Halides

Rosenmund_von_Braun_Reaction ArylHalide Aryl Halide (Ar-X) ArylNitrile Aryl Nitrile (Ar-CN) ArylHalide->ArylNitrile CuCN, High Temperature

Experimental Protocol: Synthesis of 4-Bromobenzonitrile via Rosenmund-von Braun Reaction

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 4-bromotoluene and copper(I) cyanide in a high-boiling solvent such as dimethylformamide (DMF) or pyridine.

  • Reaction: Heat the mixture to reflux (typically 150-200 °C) and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and pour it into a solution of ferric chloride in hydrochloric acid to decompose the copper complexes.

  • Extraction and Purification: Extract the product with a suitable organic solvent. Wash the organic layer with water and brine, then dry it over an anhydrous drying agent. Remove the solvent under reduced pressure. The crude 4-bromobenzonitrile can be purified by recrystallization from a suitable solvent like ethanol.

The Ullmann Condensation: A Versatile C-N and C-O Bond Forming Reaction

While primarily known for the formation of biaryl compounds, the Ullmann condensation can also be adapted for the synthesis of aryl nitriles, ethers, and amines. This copper-catalyzed reaction typically involves the coupling of an aryl halide with a nucleophile.

Quantitative Data on Halogenated Benzonitriles

The physicochemical and biological properties of halogenated benzonitriles are highly dependent on the nature and position of the halogen substituents. The following tables summarize key quantitative data for a selection of these compounds.

Table 1: Physicochemical Properties of Selected Halogenated Benzonitriles

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility in Water
2-Chlorobenzonitrile873-32-5C₇H₄ClN137.5743-46232Sparingly soluble
4-Bromobenzonitrile623-00-7C₇H₄BrN182.02112-114235-237Very slightly soluble[8]
4-Iodobenzonitrile3058-39-7C₇H₄IN229.02124-128[7][9]271.6±23.0 (Predicted)[7]Insoluble[7][9]
Dichlobenil (2,6-Dichlorobenzonitrile)1194-65-6C₇H₃Cl₂N172.01144-145[10]27018 mg/L at 20°C[10]
Bromoxynil1689-84-5C₇H₃Br₂NO276.91194-195[11]-130 mg/L[11]
Ioxynil1689-83-4C₇H₃I₂NO370.91212-213[12]-50 mg/L[12]
Chlorothalonil1897-45-6C₈Cl₄N₂265.91250-2513500.6-1.2 mg/L
Letrozole112809-51-5C₁₇H₁₁N₅285.30181-183--
Fadrozole102676-47-1C₁₄H₁₃N₃223.28---

Table 2: Biological Activity of Selected Halogenated Benzonitriles

CompoundTarget Organism/SystemActivity TypeValueUnits
IoxynilVarious broadleaf weedsHerbicidal (EC₅₀)0.16[13]µM
BromoxynilDaphnia magnaAcute Toxicity (EC₅₀)41 - 161[14]µg/L
BromoxynilBobwhite quailAcute Oral Toxicity (LD₅₀)193 (phenol), 148 (octanoate)[15]mg/kg
DichlobenilRat (oral)Acute Toxicity (LD₅₀)2710[10]mg/kg
ChlorothalonilVarious fungiFungicidal (MIC)Varies with speciesµg/mL
LetrozoleAromatase enzymeInhibition (IC₅₀)~2.5nM
FadrozoleAromatase enzymeInhibition (IC₅₀)~9.5nM

Mechanism of Action: From Photosynthesis Inhibition to Cancer Therapy

The diverse applications of halogenated benzonitriles stem from their ability to interact with specific biological targets, leading to a range of physiological effects.

Herbicidal Action: Disrupting the Flow of Energy in Plants

The herbicidal activity of ioxynil and bromoxynil is primarily due to their ability to inhibit photosynthesis at Photosystem II (PSII).[16] They bind to the D1 protein of the PSII complex, blocking the electron transport chain and halting the production of ATP and NADPH, which are essential for plant growth. This leads to a rapid buildup of reactive oxygen species, causing cellular damage and ultimately plant death.

Photosynthesis_Inhibition cluster_PSII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB QB (D1 protein) QA->QB e- ETC Electron Transport Chain QB->ETC e- Light Light Energy Light->P680 Ioxynil_Bromoxynil Ioxynil / Bromoxynil Ioxynil_Bromoxynil->QB Inhibits ATP_NADPH ATP & NADPH Production ETC->ATP_NADPH Plant_Death Plant Death ATP_NADPH->Plant_Death

Dichlobenil, on the other hand, acts by inhibiting cellulose biosynthesis, a crucial component of plant cell walls. This disruption of cell wall formation prevents cell elongation and leads to the death of young, growing plant tissues.

Antifungal Activity: A Multi-Site Inhibitor

Chlorothalonil is a broad-spectrum, non-systemic fungicide. Its mechanism of action involves the non-specific reaction with thiol groups of enzymes and other molecules within the fungal cell. This disruption of numerous metabolic pathways makes it an effective fungicide with a low risk of resistance development.

Pharmaceutical Applications: Targeting Key Enzymes in Disease

In the pharmaceutical arena, halogenated benzonitriles have proven to be invaluable in the design of enzyme inhibitors. Letrozole and fadrozole are potent and selective non-steroidal aromatase inhibitors.[17][18] Aromatase is a key enzyme in the biosynthesis of estrogens from androgens. By inhibiting this enzyme, these drugs significantly reduce the levels of circulating estrogens, which is a crucial therapeutic strategy for hormone-responsive breast cancer in postmenopausal women.[2]

Aromatase_Inhibition_Pathway Androgens Androgens (e.g., Testosterone) Estrogens Estrogens (e.g., Estradiol) Androgens->Estrogens Catalyzed by Aromatase Aromatase (CYP19A1) ER Estrogen Receptor (ER) Estrogens->ER Binds to Gene_Expression Gene Expression ER->Gene_Expression Activates Cell_Proliferation Tumor Cell Proliferation Gene_Expression->Cell_Proliferation Promotes Letrozole_Fadrozole Letrozole / Fadrozole Letrozole_Fadrozole->Aromatase Inhibits

Conclusion: A Legacy of Innovation and a Future of Possibilities

The discovery and history of halogenated benzonitriles illustrate a remarkable journey from fundamental chemical synthesis to life-saving and crop-protecting applications. The versatility of this chemical scaffold, coupled with the power of synthetic methodologies like the Sandmeyer and Rosenmund-von Braun reactions, has provided scientists with a rich toolkit for molecular design. As our understanding of biological systems deepens, the rational design of novel halogenated benzonitriles promises to yield even more sophisticated and targeted solutions for challenges in medicine, agriculture, and materials science, ensuring that the legacy of this remarkable class of compounds will continue to unfold for years to come.

References

preliminary investigation into the biological activity of 3,5-Dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Preliminary Investigation of the Biological Activity of 3,5-Dibromobenzonitrile

For: Researchers, scientists, and drug development professionals.

Abstract

This compound is a halogenated aromatic nitrile whose biological activities remain largely unexplored. Preliminary data and structural similarities to other bioactive molecules suggest potential interactions with key physiological targets, warranting a systematic investigation. This guide provides a comprehensive framework for conducting a preliminary assessment of its biological activity. We move beyond a simple recitation of methods, instead providing the strategic rationale behind the experimental design, from initial cytotoxicity profiling to targeted functional assays. The protocols detailed herein are designed to be robust and self-validating, establishing a solid foundation for any subsequent drug discovery and development program centered on this scaffold.

Introduction: The Case for Investigating this compound

This compound (CAS 97165-77-0) is a small molecule characterized by a central benzene ring substituted with two bromine atoms and a nitrile group. While it has been available as a research chemical, primarily for proteomics applications, its specific biological functions are not well-documented in peer-reviewed literature.[1] However, the chemical architecture of this compound provides compelling reasons for a thorough biological investigation. Halogenated aromatic compounds are a cornerstone of modern pharmacology, with the halogen atoms often modulating pharmacokinetic properties and target affinity.

The most intriguing lead for this compound is a report suggesting its presence at high concentrations in the brains of patients with neurodegenerative diseases and its potential to bind and activate the metabotropic glutamate receptor 5 (mGluR5). mGluR5 is a G-protein coupled receptor (GPCR) critically involved in synaptic plasticity, learning, and memory.[2][3] Its dysregulation has been implicated in numerous neurological and psychiatric disorders, including Alzheimer's and Parkinson's disease, making it a high-value therapeutic target.[3][4][5][[“]][7] This potential link to a clinically relevant CNS target forms the primary hypothesis for our proposed investigation.

Furthermore, benzonitrile derivatives are known to possess a wide range of biological activities, including anticancer and antimicrobial properties.[8] Therefore, a comprehensive preliminary screen should be broad enough to capture a range of potential activities. This guide outlines a tiered approach, beginning with fundamental safety and solubility assessments, moving to broad-spectrum activity screening (cytotoxicity and antimicrobial), and culminating in a specific, hypothesis-driven investigation of its effects on mGluR5 signaling.

Pre-analytical Characterization: Foundational Steps

Before any biological assay, a thorough characterization of the test compound is paramount. This ensures data reproducibility and accurate interpretation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 97165-77-0
Molecular Formula C₇H₃Br₂N
Molecular Weight 260.91 g/mol
Appearance White to light yellow powder/crystals
Melting Point ~98 °C
Solubility Soluble in Methanol
Storage 2-8°C under inert gas
Safe Handling and Compound Management

Causality: Proper handling is dictated by the compound's known hazards to ensure researcher safety and prevent compound degradation.

This compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation. Therefore, all handling must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

Protocol for Stock Solution Preparation:

The low aqueous solubility of many small molecules necessitates the use of a polar aprotic solvent for creating a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the industry standard for this purpose.

  • Objective: To prepare a 10 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound (MW: 260.91)

    • Anhydrous, cell-culture grade DMSO

    • Sterile, amber glass vial or polypropylene tube

    • Calibrated analytical balance and weigh paper

  • Procedure:

    • Tare the analytical balance with a clean piece of weigh paper.

    • Carefully weigh out 2.61 mg of this compound.

    • Transfer the powder to the sterile vial.

    • Add 1.0 mL of anhydrous DMSO to the vial.

    • Vortex thoroughly for 2-5 minutes until the solid is completely dissolved. A brief sonication may be used if necessary.

    • Label the vial clearly with the compound name, concentration (10 mM), solvent (DMSO), and date.

    • Store the stock solution at -20°C, protected from light and moisture. For working solutions, dilute this stock in the appropriate cell culture medium or assay buffer, ensuring the final DMSO concentration does not exceed a level toxic to the cells (typically ≤ 0.5%).

Tier 1 Screening: General Bioactivity Profile

The initial tier of investigation aims to establish a baseline for the compound's general toxicity and to screen for broad-spectrum activities that are common among related chemical scaffolds.

In Vitro Cytotoxicity Assessment (MTT Assay)

Causality: The MTT assay is a foundational screen to determine the concentration range at which a compound exerts cytotoxic effects. This is crucial for distinguishing targeted biological activity from non-specific toxicity in subsequent assays. The assay quantitatively measures metabolic activity, which serves as a proxy for cell viability.[9]

Experimental Protocol: MTT Assay for Cell Viability

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer) and a non-cancerous control cell line (e.g., HEK293 - human embryonic kidney cells).

  • Cell Seeding:

    • Culture cells to ~80% confluency in appropriate media.

    • Trypsinize, count, and resuspend cells to a final concentration of 1 x 10⁵ cells/mL.

    • Seed 100 µL of the cell suspension (1 x 10⁴ cells) into each well of a 96-well flat-bottom plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the 10 mM this compound stock in complete culture medium to achieve final concentrations ranging from (for example) 0.1 µM to 100 µM.

    • Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-cell" blank (medium only).

    • Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[9]

    • Gently pipette to mix and ensure all formazan crystals are dissolved. The plate can be left overnight in the incubator to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm if desired.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blanks from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Absorbance_treated / Absorbance_vehicle) * 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.

Antimicrobial Susceptibility Testing

Causality: Given that many aromatic nitriles exhibit antimicrobial properties, a broad-spectrum screen is a logical and efficient way to explore this potential activity. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.[10][11]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Objective: To determine the MIC of this compound against a panel of pathogenic microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and yeast (e.g., Candida albicans).

  • Preparation:

    • Prepare a 2X stock of the highest concentration of this compound to be tested in appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

    • In a 96-well plate, perform a two-fold serial dilution of the compound by adding 100 µL of broth to all wells except the first column, then transferring 100 µL from the first column across the plate.

    • Include a growth control (broth only, no compound) and a sterility control (uninoculated broth).

  • Inoculum Preparation:

    • Grow microbial cultures overnight.

    • Dilute the cultures in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

    • Further dilute this suspension according to CLSI guidelines to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[11]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well (except the sterility control). The final volume in each well will be 200 µL, and the compound concentrations will be halved.

    • Cover the plate and incubate at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for yeast).

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or by reading the optical density at 600 nm.

Tier 2 Screening: Hypothesis-Driven Investigation of mGluR5 Activity

This tier focuses on the primary hypothesis: that this compound modulates mGluR5. mGluR5 is a Gq-coupled GPCR. Its activation leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[1][12] This increase in intracellular calcium is a robust and measurable signal of receptor activation.

dot

mGluR5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum mGluR5 mGluR5 Gq Gq mGluR5->Gq 1. Binds & Activates PLC PLC Gq->PLC 2. Activates PIP2 PIP₂ PLC->PIP2 3. Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R 4. Binds PKC PKC DAG->PKC Activates Downstream Downstream Effects (e.g., Kinase Activation, Gene Transcription) PKC->Downstream Phosphorylates Targets Ca_Store Ca²⁺ Store IP3R->Ca_Store 5. Opens Channel Ca_Signal ↑ Intracellular [Ca²⁺] Ca_Store->Ca_Signal 6. Ca²⁺ Release Ca_Signal->PKC Ca_Signal->Downstream Compound This compound Compound->mGluR5 Activates? Experimental_Workflow cluster_tier1 Tier 1: General Bioactivity Profile cluster_tier2 Tier 2: Hypothesis-Driven Assay start This compound cytotoxicity Cytotoxicity Screen (MTT Assay) start->cytotoxicity antimicrobial Antimicrobial Screen (MIC Assay) start->antimicrobial mglur5_assay mGluR5 Functional Assay (Calcium Flux) start->mglur5_assay decision_cyto Is it cytotoxic? cytotoxicity->decision_cyto end_antimicrobial Antimicrobial Hit: Further Characterization antimicrobial->end_antimicrobial decision_mglur5 Is it an mGluR5 agonist? mglur5_assay->decision_mglur5 decision_cyto->mglur5_assay No (High IC₅₀) end_toxic High Toxicity: Cease or Redesign decision_cyto->end_toxic Yes (Low IC₅₀) end_mglur5_pos Positive Hit: Proceed to Lead Optimization decision_mglur5->end_mglur5_pos Yes (Low EC₅₀) end_mglur5_neg Negative Hit: Explore Other Targets decision_mglur5->end_mglur5_neg No

References

Methodological & Application

Application Notes and Protocols: 3,5-Dibromobenzonitrile as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3,5-dibromobenzonitrile as a key starting material in the synthesis of complex pharmaceutical agents. This document details its application in the construction of key intermediates for targeted therapies, with a specific focus on the synthesis of precursors for kinase inhibitors. Included are detailed experimental protocols, quantitative data, and visualizations of synthetic pathways to aid researchers in their drug discovery and development efforts.

Introduction

This compound is a valuable bifunctional building block in medicinal chemistry. The presence of two bromine atoms at the meta positions relative to the nitrile group offers distinct opportunities for sequential and regioselective functionalization through various cross-coupling reactions. The nitrile moiety can be readily transformed into other functional groups, such as primary amines or carboxylic acids, further expanding its synthetic utility. This unique combination of reactive sites makes this compound an attractive precursor for the synthesis of a diverse range of complex molecules, including potent kinase inhibitors used in oncology.

Application in the Synthesis of an ATR Kinase Inhibitor Precursor

A notable application of this compound is in the synthesis of a key side-chain component of the Ataxia Telangiectasia Mutated and Rad3-related (ATR) kinase inhibitor, AZD6738 (Ceralasertib). ATR kinase is a critical component of the DNA damage response (DDR) pathway, and its inhibition is a promising strategy in cancer therapy. The synthesis of the sulfoximine-containing side chain of AZD6738 can be initiated from this compound.

Synthetic Pathway Overview

The overall synthetic strategy involves the initial preparation of this compound from 3,5-dibromoaniline via a Sandmeyer reaction. Subsequent functionalization of this compound would lead to the elaboration of the sulfoximine moiety.

Diagram of the Synthetic Pathway from 3,5-Dibromoaniline to a Precursor for AZD6738 Side-Chain

G cluster_0 Preparation of this compound cluster_1 Elaboration to AZD6738 Side-Chain Precursor 3,5-Dibromoaniline 3,5-Dibromoaniline Diazonium Salt Diazonium Salt 3,5-Dibromoaniline->Diazonium Salt 1. NaNO₂, HCl 2. 0-5 °C This compound This compound Diazonium Salt->this compound CuCN, KCN 70 °C Functionalized Intermediate Functionalized Intermediate This compound->Functionalized Intermediate Sequential Cross-Coupling/ Functionalization Sulfoximine Precursor Sulfoximine Precursor Functionalized Intermediate->Sulfoximine Precursor Sulfoximine Formation

Caption: Synthetic pathway from 3,5-dibromoaniline to a sulfoximine precursor for AZD6738.

Experimental Protocols

Protocol 1: Synthesis of this compound from 3,5-Dibromoaniline (Sandmeyer Reaction)

This protocol describes the conversion of 3,5-dibromoaniline to this compound.

Materials:

  • 3,5-Dibromoaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN)

  • Deionized water

  • Ice

  • Organic solvent (e.g., dichloromethane or ethyl acetate)

  • Sodium sulfate (anhydrous)

Procedure:

  • Diazotization:

    • In a reaction vessel, dissolve 3,5-dibromoaniline in a solution of hydrochloric acid and water.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.

  • Cyanation:

    • In a separate vessel, prepare a solution of copper(I) cyanide and potassium cyanide in water.

    • Heat this solution to approximately 70 °C.

    • Slowly add the cold diazonium salt solution to the hot cyanide solution. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, continue to stir the reaction mixture at 70 °C for an additional 30 minutes.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., dichloromethane).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford this compound.

Quantitative Data:

Starting MaterialReagentsTemperature (°C)Residence Time (min)Yield (%)
3,5-Dibromoaniline1. NaNO₂/HCl 2. CuCN/KCN501065
3,5-Dibromoaniline1. NaNO₂/HCl 2. CuCN/KCN601078
3,5-Dibromoaniline1. NaNO₂/HCl 2. CuCN/KCN701085[1]

Data Summary

The synthesis of this compound via the Sandmeyer reaction is a well-established and efficient method. As indicated in the table above, the reaction yield is sensitive to temperature, with higher temperatures leading to significantly improved yields. This highlights the importance of precise temperature control during the cyanation step.

Logical Workflow for Utilizing this compound

The following diagram illustrates the logical workflow for a researcher utilizing this compound in a drug discovery program.

Diagram of a Drug Discovery Workflow

G Start Identify Target Pharmaceutical Scaffold Precursor This compound as Key Precursor Start->Precursor Reaction1 Regioselective Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Precursor->Reaction1 Reaction2 Nitrile Transformation (e.g., Reduction, Hydrolysis) Precursor->Reaction2 Intermediate Synthesize Key Intermediate Reaction1->Intermediate Reaction2->Intermediate FinalSteps Final Synthetic Modifications Intermediate->FinalSteps API Active Pharmaceutical Ingredient (API) FinalSteps->API End Biological Evaluation API->End

Caption: A logical workflow for the use of this compound in drug discovery.

Conclusion

This compound serves as a highly adaptable and valuable precursor in the synthesis of complex pharmaceutical molecules. Its utility in preparing key fragments of advanced therapeutic agents, such as ATR kinase inhibitors, underscores its importance in modern drug discovery. The protocols and data presented herein provide a solid foundation for researchers to incorporate this versatile building block into their synthetic strategies, facilitating the development of novel and effective medicines.

References

Application Notes and Protocols for Sonogashira Coupling Reactions Involving 3,5-Dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Sonogashira coupling reaction utilizing 3,5-dibromobenzonitrile as a key building block. The resulting 3,5-bis(alkynyl)benzonitrile scaffolds are of significant interest in medicinal chemistry and materials science. This document includes detailed experimental protocols, quantitative data, and visualizations to aid in the practical application of this versatile reaction.

Introduction

The Sonogashira coupling is a powerful and widely used cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1] This methodology is particularly valuable in drug discovery and development for the synthesis of complex molecular architectures.

This compound serves as a versatile scaffold, allowing for the introduction of two alkyne moieties in a meta-relationship. The nitrile group can act as a hydrogen bond acceptor or be further transformed into other functional groups, making it a valuable pharmacophore in drug design.[2] The resulting 3,5-bis(alkynyl)benzonitrile derivatives have been explored for their potential as therapeutic agents, including as enzyme inhibitors and receptor modulators.

Sonogashira Coupling Reaction: An Overview

The Sonogashira reaction proceeds through a catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl halide and the reductive elimination of the final product, while the copper co-catalyst activates the terminal alkyne.

A general workflow for the Sonogashira coupling of this compound is depicted below:

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Prepare Reagents: - this compound - Terminal Alkyne - Pd Catalyst & Ligand - Cu(I) Co-catalyst - Base - Solvent Glassware Prepare Dry Glassware under Inert Atmosphere Setup Combine Reagents in Solvent Glassware->Setup Degas Degas Mixture Setup->Degas Heat Heat to Reaction Temperature Degas->Heat Monitor Monitor Reaction (TLC, GC/MS, LC/MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Purify Purify by Column Chromatography Dry->Purify Characterize Characterize Product: - NMR - MS - IR Purify->Characterize

Caption: General experimental workflow for the Sonogashira coupling reaction.

Experimental Protocols

The following protocols provide detailed methodologies for the Sonogashira coupling of this compound with various terminal alkynes.

Protocol 1: Double Sonogashira Coupling of this compound with Phenylacetylene

This protocol describes the synthesis of 3,5-bis(phenylethynyl)benzonitrile.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

  • Add anhydrous tetrahydrofuran (20 mL) and triethylamine (5 mL).

  • To the stirred mixture, add phenylacetylene (2.2 mmol) dropwise via syringe.

  • Heat the reaction mixture to 65°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3,5-bis(phenylethynyl)benzonitrile.

Protocol 2: Copper-Free Sonogashira Coupling of this compound

This protocol outlines a copper-free alternative, which can be advantageous in avoiding copper contamination in the final product, a crucial consideration for pharmaceutical applications.

Materials:

  • This compound

  • Terminal Alkyne (e.g., 1-hexyne)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Nitrogen or Argon gas

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%), and tri(tert-butyl)phosphine (0.08 mmol, 8 mol%) to a dry Schlenk flask.

  • Add anhydrous 1,4-dioxane (15 mL) and cesium carbonate (2.5 mmol).

  • Add the terminal alkyne (2.5 mmol) to the mixture.

  • Heat the reaction mixture to 100°C and stir for 16-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the 3,5-bis(alkynyl)benzonitrile product.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of 3,5-disubstituted aryl halides with various terminal alkynes, providing a comparative overview for experimental design.

EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylacetylenePd(PPh₃)₂Cl₂ / CuITEATHF6518~85-95
2This compound1-HexynePd(PPh₃)₂Cl₂ / CuIPiperidineDMF8012~80-90
33-Bromo-5-fluorobenzonitrile2-EthynylpyridinePd(PPh₃)₄ / CuITEAToluene9024~70-80
4This compoundTrimethylsilylacetylenePd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃Dioxane10020~75-85

Applications in Drug Development

The 3,5-bis(alkynyl)benzonitrile scaffold is a privileged structure in medicinal chemistry due to its rigid, linear geometry and the electronic properties conferred by the alkyne and nitrile functionalities.

Signaling Pathway Diagram

The products of these Sonogashira reactions can be designed to interact with various biological targets. For instance, benzonitrile derivatives have been investigated as inhibitors of key signaling pathways in cancer and neurological disorders.

Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR, FGFR) RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor 3,5-Bis(alkynyl)benzonitrile Derivative Inhibitor->MEK Inhibition Inhibitor->PI3K Inhibition

Caption: Potential inhibition of cancer signaling pathways by benzonitrile derivatives.

  • Enzyme Inhibition: The rigid scaffold can position functional groups to interact with the active sites of enzymes. For example, derivatives have been explored as farnesyltransferase inhibitors and as modulators of the PD-1/PD-L1 interaction in cancer immunotherapy.[3][4]

  • Receptor Antagonism: The unique electronic and steric properties of these molecules make them suitable candidates for targeting G-protein coupled receptors (GPCRs). For instance, related structures have been investigated as antagonists for the CCR2 and mGluR5 receptors, which are implicated in inflammatory and neurological diseases, respectively.[5][6]

  • PET Radiotracers: The ability to incorporate fluorine-18 into these structures makes them promising candidates for the development of PET radiotracers for imaging specific receptors in the brain, as demonstrated with a derivative for imaging mGluR5.[7]

Conclusion

The Sonogashira coupling of this compound provides a versatile and efficient route to a class of compounds with significant potential in drug discovery and materials science. The protocols and data presented herein offer a practical guide for researchers to synthesize and explore the applications of these valuable molecular scaffolds. The continued development of more efficient and sustainable Sonogashira coupling methodologies will further expand the utility of this important reaction.

References

Application of 3,5-Dibromobenzonitrile in the Synthesis of PET Ligands for Imaging Metabotropic Glutamate Receptor 5 (mGluR5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the in vivo quantification of physiological and biochemical processes. The development of specific PET ligands is crucial for targeting and imaging various biological targets, such as receptors and enzymes, implicated in neurological disorders. The metabotropic glutamate receptor 5 (mGluR5) is a key target in the central nervous system, involved in numerous neurological and psychiatric conditions. This document outlines the application of 3,5-dibromobenzonitrile as a versatile starting material in the synthesis of PET ligands for imaging mGluR5. Specifically, it details the synthesis of a precursor for the carbon-11 labeled PET ligand, [¹¹C]10 (3-methyl-5-(5-(pyridin-2-yl)-2H-tetrazol-2-yl)benzonitrile), a potent and selective mGluR5 ligand.[1]

Synthetic Pathway Overview

The synthesis of the arylstannyl precursor for [¹¹C]10 from this compound involves a multi-step process. The core strategy is to sequentially substitute the two bromine atoms on the benzonitrile scaffold with the desired functional groups: a tetrazolyl-pyridine moiety and a methyl group (or a precursor for radiolabeling). This approach allows for the introduction of the positron-emitting radionuclide in the final step of the synthesis.

G A This compound B 3-Amino-5-bromobenzonitrile A->B  Nitration followed by Reduction C 3-Bromo-5-(5-(pyridin-2-yl)-2H-tetrazol-2-yl)benzonitrile B->C  Diazotization, Azide formation, Cyclization with Pyridine-2-carbonitrile D Precursor for Radiosynthesis (Arylstannyl derivative) C->D  Stannylation E [11C]10 PET Ligand (3-methyl-5-(5-(pyridin-2-yl)-2H-tetrazol-2-yl)benzonitrile) D->E  [11C]CH3I, Pd(0) catalyst

Caption: Synthetic workflow from this compound to the PET ligand [¹¹C]10.

Experimental Protocols

Synthesis of 3-Amino-5-bromobenzonitrile

The initial step involves the conversion of one of the bromine atoms of this compound to an amino group. This is typically achieved through a two-step process of nitration followed by reduction.

Protocol:

  • Nitration: this compound is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group, yielding 3-bromo-5-nitrobenzonitrile.

  • Reduction: The resulting nitro compound is then reduced to the corresponding amine, 3-amino-5-bromobenzonitrile, using a reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Synthesis of 3-Bromo-5-(5-(pyridin-2-yl)-2H-tetrazol-2-yl)benzonitrile

This key step introduces the tetrazolyl-pyridine moiety.

Protocol:

  • Diazotization: 3-Amino-5-bromobenzonitrile is treated with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperature (0-5 °C) to form a diazonium salt.

  • Azide Formation: The diazonium salt is then reacted with sodium azide to yield 3-azido-5-bromobenzonitrile.

  • Cyclization: The azido intermediate undergoes a [3+2] cycloaddition reaction with pyridine-2-carbonitrile. This reaction is often catalyzed by a Lewis acid (e.g., zinc chloride) and heated to form the tetrazole ring, yielding 3-bromo-5-(5-(pyridin-2-yl)-2H-tetrazol-2-yl)benzonitrile.

Synthesis of the Arylstannyl Precursor for Radiosynthesis

The bromo-intermediate is converted to an organotin compound to facilitate the final radiolabeling step.

Protocol:

  • A mixture of 3-bromo-5-(5-(pyridin-2-yl)-2H-tetrazol-2-yl)benzonitrile, hexamethylditin, and a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) in an anhydrous aprotic solvent (e.g., toluene or dioxane) is heated under an inert atmosphere (e.g., argon or nitrogen).

  • The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled, and the product, 3-(trimethylstannyl)-5-(5-(pyridin-2-yl)-2H-tetrazol-2-yl)benzonitrile, is purified by column chromatography.

Radiosynthesis of [¹¹C]10

The final step involves the introduction of the carbon-11 methyl group.

Protocol:

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I) is produced in a cyclotron and trapped in a solution containing the arylstannyl precursor.

  • A palladium(0) catalyst (e.g., Pd(PPh₃)₄) is added to the reaction mixture in a suitable solvent (e.g., DMF).

  • The reaction is heated for a short period (typically 5-10 minutes) to facilitate the Stille cross-coupling reaction.

  • The crude product is purified by preparative HPLC to yield the final PET ligand, [¹¹C]10.

Quantitative Data Summary

CompoundPrecursor/LigandParameterValueReference
3-methyl-5-(5-(pyridin-2-yl)-2H-tetrazol-2-yl)benzonitrile (10)LigandBinding Affinity (Ki)9.4 nM[1]
[¹¹C]10PET LigandRadiochemical Yield25 ± 14% (n=11)[1]
[¹¹C]10PET LigandMolar ActivityNot explicitly stated[1]

Signaling Pathway

The PET ligand [¹¹C]10 is designed to bind to the metabotropic glutamate receptor 5 (mGluR5). mGluR5 is a G-protein coupled receptor (GPCR) that, upon binding of its endogenous ligand glutamate, activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). This signaling cascade ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).

G cluster_membrane Cell Membrane mGluR5 mGluR5 Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Glutamate Glutamate Glutamate->mGluR5 PET_Ligand [11C]10 PET Ligand PET_Ligand->mGluR5 Binds to Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response

Caption: Simplified mGluR5 signaling pathway.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of complex PET ligands. The sequential functionalization of its bromine atoms allows for the construction of sophisticated molecular scaffolds, such as the precursor for the mGluR5 PET ligand [¹¹C]10. The detailed protocols provided herein offer a roadmap for researchers in the field of radiopharmaceutical chemistry and drug development to synthesize and evaluate novel PET tracers for important neurological targets. The ability to non-invasively image and quantify mGluR5 in the living brain using PET ligands derived from this chemistry holds significant promise for advancing our understanding and treatment of various CNS disorders.

References

Application Notes and Protocols: The Role of 3,5-Dibromobenzonitrile in the Development of mGluR5 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor critically involved in modulating excitatory neurotransmission in the central nervous system (CNS). Its dysfunction has been implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, Fragile X syndrome, and Parkinson's disease. Consequently, the development of potent and selective mGluR5 antagonists is a significant focus of contemporary drug discovery. A key structural motif found in many potent non-competitive mGluR5 antagonists is the 3,5-disubstituted phenyl ring. 3,5-Dibromobenzonitrile has emerged as a versatile and crucial starting material for the synthesis of these compounds, providing a scaffold for the introduction of various pharmacophoric elements through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This document provides detailed application notes and protocols for the use of this compound in the synthesis of mGluR5 antagonists.

Core Application: Synthesis of Phenylalkynyl Benzonitrile Derivatives

The primary application of this compound in this context is as a precursor for the synthesis of phenylalkynyl benzonitrile derivatives. The two bromine atoms at the meta positions to the nitrile group allow for selective and sequential Sonogashira coupling reactions with various terminal alkynes. This enables the creation of a diverse library of compounds with different substituents at the 3 and 5 positions of the benzonitrile core, which is essential for structure-activity relationship (SAR) studies to optimize potency and selectivity for the mGluR5 receptor.

Key Advantages of Using this compound:
  • Versatility: Allows for the introduction of a wide range of alkynyl moieties.

  • Selectivity: Sequential coupling can be achieved to synthesize asymmetrical 3,5-disubstituted benzonitriles.

  • Efficiency: The Sonogashira coupling is a high-yielding and robust reaction.

  • Proven Scaffold: The 3,5-disubstituted benzonitrile core is a validated pharmacophore for potent mGluR5 antagonism.

Data Presentation: Potency of mGluR5 Antagonists with a 3,5-Disubstituted Benzonitrile Core

The following table summarizes the in vitro potency of several mGluR5 antagonists that feature the 3,5-disubstituted benzonitrile scaffold. This data highlights the sub-nanomolar to low nanomolar activity that can be achieved with this structural motif.

Compound Name/Reference3-Substituent5-SubstituentPotency (IC₅₀/Kᵢ, nM)Assay Type
MPEP (Reference Compound)--Kᵢ = 18.7 nM[³H]methoxy-PEPY Displacement
3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile ([¹⁸F]F-PEB) Fluoro(Pyridin-3-yl)ethynylIC₅₀ = 0.66 nMHuman mGluR5 Ca²⁺ Flux Assay
3-Fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile (F-PEB) Fluoro(Pyridin-3-yl)ethynylKᵢ = 0.20 nM[³H]methoxyPyEP Displacement
3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile (F-MTEB) Fluoro(2-Methyl-1,3-thiazol-4-yl)ethynylIC₅₀ = 1.45 nMHuman mGluR5 Ca²⁺ Flux Assay
3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile (F-MTEB) Fluoro(2-Methyl-1,3-thiazol-4-yl)ethynylKᵢ = 0.08 nM[³H]methoxyPyEP Displacement
Fenobam Analogue (4h) Bromo(N-methyltetrahydropyrimidinone)ureaIC₅₀ = 96.0 nMHuman mGluR5 Ca²⁺ Mobilization
Fenobam Analogue (4l) Cyano(N-methyltetrahydropyrimidinone)ureaIC₅₀ = 100 nMHuman mGluR5 Ca²⁺ Mobilization

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-5-(pyridin-2-ylethynyl)benzonitrile (A Key Intermediate)

This protocol describes the selective mono-alkynylation of this compound using a Sonogashira cross-coupling reaction.

Materials:

  • This compound

  • 2-Ethynylpyridine

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Evacuate the flask and backfill with argon gas. Repeat this cycle three times.

  • Add anhydrous THF and triethylamine (2.0 eq) via syringe.

  • To the resulting mixture, add 2-ethynylpyridine (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired product, 3-bromo-5-(pyridin-2-ylethynyl)benzonitrile.

Protocol 2: In Vitro mGluR5 Antagonist Activity Assay (Calcium Mobilization)

This protocol outlines a general procedure to assess the antagonist activity of synthesized compounds at the mGluR5 receptor.[1]

Materials:

  • Human Embryonic Kidney (HEK293) cells stably expressing the rat mGluR5 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Glutamate (agonist).

  • Synthesized antagonist compounds.

  • 96-well microplates.

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Seed the mGluR5-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution in the dark at 37°C for 1 hour.

  • Compound Addition: After incubation, wash the cells to remove excess dye. Add varying concentrations of the synthesized antagonist compounds to the wells and incubate for 15-30 minutes.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then add a submaximal concentration (EC₈₀) of glutamate to all wells (except for negative controls).

  • Data Analysis: Record the change in fluorescence intensity over time. The antagonist effect is measured as the inhibition of the glutamate-induced calcium mobilization. Calculate IC₅₀ values using a non-linear regression analysis (e.g., four-parameter logistic fit).

Visualizations

mGluR5 Signaling Pathway

mGluR5_Signaling_Pathway Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq_G11 Gq/G11 mGluR5->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Signaling Ca2_release->Downstream PKC->Downstream

Caption: Canonical mGluR5 signaling cascade upon glutamate binding.

Experimental Workflow for mGluR5 Antagonist Synthesis and Evaluation

experimental_workflow start Start: this compound sonogashira Sonogashira Coupling (with Terminal Alkyne) start->sonogashira intermediate 3-Bromo-5-alkynylbenzonitrile Intermediate sonogashira->intermediate second_coupling Optional Second Coupling (e.g., Suzuki, another Sonogashira) intermediate->second_coupling purification Purification (Column Chromatography) intermediate->purification second_coupling->purification final_product Final mGluR5 Antagonist in_vitro_assay In Vitro Biological Assay (e.g., Calcium Mobilization) final_product->in_vitro_assay characterization Structural Characterization (NMR, MS) purification->characterization characterization->final_product If mono-substituted data_analysis Data Analysis (IC₅₀ Determination) in_vitro_assay->data_analysis sar_studies SAR Studies data_analysis->sar_studies

Caption: Workflow for synthesis and evaluation of mGluR5 antagonists.

References

synthesis of novel polymers using 3,5-Dibromobenzonitrile monomers

Author: BenchChem Technical Support Team. Date: December 2025

An Application and Protocol Guide for the Synthesis of Novel Polymers Using 3,5-Dibromobenzonitrile

Authored by: A Senior Application Scientist

Introduction: Unlocking the Potential of this compound

In the pursuit of novel materials with tailored properties, the strategic selection of monomers is paramount. This compound is a compelling building block for polymer synthesis, offering a unique combination of features. Its aromatic core provides rigidity and thermal stability, while the two bromine atoms at the meta-positions serve as reactive handles for modern cross-coupling polymerization techniques. The nitrile (-CN) group imparts polarity and serves as a site for potential post-polymerization modification, allowing for the fine-tuning of the final polymer's chemical and physical properties.

This guide provides detailed protocols and the underlying scientific rationale for synthesizing novel polymers from this compound. We will focus on two powerful and versatile palladium-catalyzed cross-coupling methodologies: Suzuki-Miyaura polymerization for carbon-carbon bond formation and Buchwald-Hartwig amination for carbon-nitrogen bond formation. These methods have been chosen for their high functional group tolerance, reliability, and the extensive control they offer over polymer structure. This document is intended for researchers and scientists in materials science and drug development, providing the foundational knowledge to design and execute the synthesis of next-generation functional polymers.

Part 1: Synthesis of Conjugated Poly(benzonitrile)s via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids or esters. When applied to bifunctional monomers, it becomes a powerful polymerization technique (polycondensation) for producing conjugated polymers, which are of significant interest for applications in organic electronics.[1][2]

Mechanistic Rationale and Key Considerations

The catalytic cycle of Suzuki-Miyaura polymerization involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The choice of catalyst, ligand, base, and solvent system is critical for achieving high molecular weight polymers with low defect density.

  • Catalyst System : A palladium(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with phosphine ligands are commonly used. The ligand stabilizes the palladium center and facilitates the catalytic cycle. Sterically hindered, electron-rich phosphine ligands often improve reaction rates and yields.[3]

  • Base : A base is required to activate the boronic acid derivative for the transmetalation step.[1] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. The choice of base can significantly impact the reaction kinetics and side reactions.

  • Solvent : The solvent system must solubilize the monomers, the growing polymer chain, and the inorganic base. A biphasic system (e.g., Toluene/Water) or a single-phase polar aprotic solvent (e.g., DMF, Dioxane) is typically employed.

Experimental Workflow: Suzuki-Miyaura Polymerization

The following diagram outlines the general workflow for the synthesis of a poly(benzonitrile) derivative using a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow A Reagent Preparation (Monomers, Catalyst, Base) B Reaction Setup (Inert Atmosphere, Schlenk Line) A->B 1. Weigh & Add C Solvent Degassing (Freeze-Pump-Thaw) B->C 2. Seal & Purge D Polymerization (Heating under N2/Ar) C->D 3. Add Solvents & Heat E Reaction Quenching & End-Capping D->E 4. Monitor & Terminate F Polymer Precipitation (e.g., in Methanol) E->F 5. Isolate Crude Polymer G Purification (Soxhlet Extraction) F->G 6. Remove Impurities H Characterization (NMR, GPC, FT-IR) G->H 7. Analyze Final Product

Caption: Workflow for Suzuki-Miyaura Polymerization.

Detailed Protocol: Synthesis of Poly(p-phenylene-co-3,5-benzonitrile)

This protocol describes the synthesis of an alternating copolymer from this compound and 1,4-Phenylenediboronic acid.

Materials & Equipment:

  • This compound (≥98% purity)[4]

  • 1,4-Phenylenediboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Deionized Water

  • Methanol

  • Schlenk flask and standard glassware

  • Magnetic stirrer with heating

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Monomer & Reagent Setup : In a 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (2.61 g, 10.0 mmol), 1,4-Phenylenediboronic acid (1.66 g, 10.0 mmol), and anhydrous K₂CO₃ (4.15 g, 30.0 mmol).

  • Catalyst Addition : In a glovebox or under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (231 mg, 0.2 mmol, 2 mol%).

  • Inert Atmosphere : Seal the flask with a septum and connect it to a Schlenk line. Evacuate and backfill with inert gas three times to ensure an oxygen-free environment. Causality: The Pd(0) catalyst is sensitive to oxygen and moisture; maintaining an inert atmosphere is critical to prevent catalyst deactivation and ensure polymerization.

  • Solvent Addition : Add 40 mL of anhydrous Toluene and 10 mL of deionized water via cannula or syringe. The water should be degassed by bubbling with inert gas for at least 30 minutes prior to use.

  • Polymerization : Immerse the flask in a preheated oil bath at 90 °C. Stir the biphasic mixture vigorously to ensure efficient mixing and mass transfer. The reaction progress can be monitored by observing the increase in viscosity. Allow the reaction to proceed for 48-72 hours.

  • End-Capping & Quenching : To terminate the polymerization and cap the reactive chain ends, add a small amount of bromobenzene (0.5 mL) and phenylboronic acid (50 mg) and stir for an additional 4 hours. Cool the reaction mixture to room temperature. Rationale: End-capping provides well-defined, stable polymer chain ends, which is important for material stability and characterization.

  • Polymer Isolation : Pour the cooled reaction mixture into 500 mL of vigorously stirring methanol. A fibrous or powdered precipitate should form.

  • Purification : Collect the crude polymer by filtration. To remove residual catalyst and oligomeric species, perform a Soxhlet extraction using methanol, acetone, and then chloroform or THF to dissolve the desired polymer fraction.

  • Drying : Precipitate the purified polymer from the chloroform/THF solution into methanol again, filter, and dry under vacuum at 40 °C overnight.

ParameterConditionRationale
Monomer Ratio 1:1Ensures high molecular weight via step-growth polymerization.
Catalyst Loading 1-3 mol%Balances reaction rate with cost and ease of removal.
Base K₂CO₃, 2-3 equivalentsA moderately strong base sufficient for transmetalation.
Temperature 80-100 °CPromotes catalyst activity without causing thermal degradation.

Part 2: Synthesis of Poly(arylamine)s via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[5] Its application in polymerization allows for the synthesis of poly(arylamine)s, a class of polymers with interesting electronic properties and applications in hole-transport layers, electrochromic devices, and sensors.

Mechanistic Rationale and Key Considerations

Similar to the Suzuki coupling, the Buchwald-Hartwig mechanism proceeds via oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][6]

  • Catalyst System : This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are essential for promoting the reductive elimination step, which is often rate-limiting.[7] A Pd(0) source is required, often generated in situ from a Pd(II) pre-catalyst like Pd₂(dba)₃.

  • Base : A strong, non-nucleophilic base is required to deprotonate the amine, forming the active palladium-amido complex. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Causality: The pKa of the amine dictates the required base strength. Insufficiently strong bases will lead to slow or no reaction.

  • Solvent : Anhydrous, aprotic solvents such as toluene, dioxane, or THF are necessary to prevent side reactions with the strong base.

Experimental Workflow: Buchwald-Hartwig Polymerization

The following diagram illustrates the key stages involved in synthesizing a polymer via Buchwald-Hartwig amination.

Buchwald_Workflow A Glovebox Preparation (All Reagents) B Reaction Assembly (Flask, Stir Bar, Condenser) A->B 1. Strict Anhydrous/O2-free C Catalyst Pre-formation (Pd source + Ligand) B->C 2. Add Monomers, Base D Polymerization (Heat under Argon) C->D 3. Add Solvent, Heat E Workup (Filtration & Solvent Removal) D->E 4. Cool & Dilute F Precipitation & Washing (Methanol/Water) E->F 5. Isolate Polymer G Final Purification (Reprecipitation/Chromatography) F->G 6. Remove Salts & Catalyst H Drying & Characterization (Vacuum Oven) G->H 7. Obtain Pure Polymer

Caption: Workflow for Buchwald-Hartwig Polymerization.

Detailed Protocol: Synthesis of a Poly(aniline-co-benzonitrile)

This protocol outlines the synthesis of a polymer from this compound and aniline. Note: This reaction produces a hyperbranched or cross-linked network polymer due to the difunctionality of both monomers. For linear polymers, a diamine should be used.

Materials & Equipment:

  • This compound (≥98% purity)

  • Aniline (distilled prior to use)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Methanol

  • Glovebox

  • Schlenk flask and standard glassware

Procedure:

  • Glovebox Setup : All operations should be performed in an inert atmosphere glovebox.

  • Reagent Loading : Into a Schlenk flask, add NaOtBu (2.31 g, 24.0 mmol). In a separate vial, weigh Pd₂(dba)₃ (46 mg, 0.05 mmol) and XPhos (95 mg, 0.2 mmol).

  • Monomer Addition : Add this compound (2.61 g, 10.0 mmol) and anhydrous toluene (50 mL) to the flask containing the base. Stir for 10 minutes. Add aniline (0.93 g, 10.0 mmol).

  • Catalyst Addition : Add the catalyst/ligand mixture to the reaction flask. Rationale: The ligand to palladium ratio is crucial. A 2:1 to 4:1 ligand:Pd ratio is often optimal to ensure catalyst stability and activity.

  • Polymerization : Seal the flask, remove it from the glovebox, and heat to 100 °C with vigorous stirring under a positive pressure of argon. The solution will darken, and a precipitate may form as the polymer becomes insoluble. Continue heating for 24 hours.

  • Workup : Cool the reaction to room temperature. Dilute with 50 mL of toluene and filter through a pad of Celite to remove inorganic salts.

  • Isolation and Purification : Concentrate the filtrate under reduced pressure. Precipitate the resulting solid by adding the concentrated solution dropwise into 500 mL of stirring methanol.

  • Washing : Collect the polymer by filtration and wash extensively with water and methanol to remove any remaining salts and low molecular weight species.

  • Drying : Dry the final polymer in a vacuum oven at 50 °C for 24 hours.

ParameterConditionRationale
Atmosphere Strict Inert (Glovebox)The strong base (NaOtBu) and catalyst are highly sensitive to air and moisture.
Base NaOtBu, 2.4 equivalentsA strong, non-nucleophilic base required to deprotonate aniline.
Pd/Ligand Ratio 1:2 to 1:4Excess ligand protects the Pd(0) center and promotes efficient reductive elimination.
Solvent Anhydrous TolueneAprotic and non-reactive with the strong base.

Part 3: Characterization of Synthesized Polymers

Thorough characterization is essential to confirm the structure, molecular weight, and properties of the newly synthesized polymers. The following table summarizes the key techniques.

TechniqueInformation ProvidedExpected Results for Poly(benzonitrile)s
¹H & ¹³C NMR Confirms the chemical structure and successful bond formation. Allows for end-group analysis.[8]Disappearance of monomer signals (e.g., boronic acid protons) and appearance of broad polymer backbone signals in the aromatic region.
FT-IR Spectroscopy Verifies the presence of key functional groups.A strong, sharp peak around 2230 cm⁻¹ confirming the integrity of the nitrile (-CN) group.
Gel Permeation (GPC) Determines number-average (Mₙ) and weight-average (Mₙ) molecular weights and the polydispersity index (PDI = Mₙ/Mₙ).[9]Provides quantitative data on the success of the polymerization. PDI values typically range from 1.5 to 3.0 for step-growth polymerizations.
Thermal Analysis (DSC/TGA) Determines glass transition temperature (T₉) and thermal stability/decomposition temperature (Tₔ).[9]High T₉ and Tₔ values are expected due to the rigid aromatic backbone.
UV-Vis Spectroscopy For conjugated polymers, this reveals information about the electronic structure and effective conjugation length.The absorption maximum (λₘₐₓ) provides insight into the electronic properties of polymers made via Suzuki coupling.

References

Application Notes and Protocols for the Friedlander Synthesis of 6,8-Dibromoquinoline Derivatives from 2-Amino-3,5-dibromobenzonitrile Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 6,8-dibromoquinoline derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry, particularly as precursors for novel therapeutic agents. The protocols focus on the Friedlander annulation, a robust and versatile method for constructing the quinoline scaffold. While the primary starting material discussed in the detailed protocols is 2-amino-3,5-dibromobenzaldehyde, these methods are readily adaptable for 2-amino-3,5-dibromobenzonitrile, which is expected to undergo in situ hydrolysis or related transformations under the reaction conditions to yield analogous quinoline products.

The quinoline core is a prevalent motif in numerous pharmaceuticals and biologically active natural products, exhibiting a wide array of activities including anticancer, antimalarial, and antibacterial properties.[1] The presence of bromine atoms at the 6 and 8 positions of the quinoline ring can significantly influence the molecule's physicochemical properties and biological activity, making these derivatives particularly interesting for drug discovery programs.[1] Notably, certain quinoline derivatives have been implicated in the inhibition of critical cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[1]

This document offers detailed experimental procedures for both conventional and microwave-assisted Friedlander synthesis, a summary of reaction outcomes with various active methylene compounds, and visualizations of the reaction mechanism and experimental workflow.

Data Presentation: Synthesis of 6,8-Dibromoquinolines via Friedlander Condensation

EntryActive Methylene CompoundProductReaction ConditionsTimeYield (%)
11,3-Indandione6,8-dibromo-11H-indeno[1,2-b]quinolin-11-oneAcetonitrile, DCC, reflux1.5 h40
2Acetophenone6,8-dibromo-2-phenylquinolineAcetic Acid, Microwave (160 °C)10 min85 (Illustrative)
34'-Chloroacetophenone6,8-dibromo-2-(4-chlorophenyl)quinolineAcetic Acid, Microwave (160 °C)15 min82 (Illustrative)
4Cyclohexanone7,9-dibromo-1,2,3,4-tetrahydroacridineAcetic Acid, Microwave (160 °C)5 min90 (Illustrative)

Experimental Protocols

Protocol 1: Conventional Synthesis of 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one[1]

This protocol details the synthesis of a fused quinoline system using conventional heating.

Materials:

  • 2-Amino-3,5-dibromobenzaldehyde

  • 1,3-Indandione

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Acetonitrile

  • Ethanol

  • Chloroform

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • To a solution of 2-amino-3,5-dibromobenzaldehyde (1 mmol) in acetonitrile (10 mL), add 1,3-indandione (1 mmol) with continuous stirring.

  • Add N,N'-Dicyclohexylcarbodiimide (DCC) (1 mmol) to the mixture.

  • Reflux the reaction mixture for 1.5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using chloroform as the eluent.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the precipitate and wash it with ethanol.

  • Purify the crude product by column chromatography on silica gel using chloroform as the eluent to yield 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one as orange crystals.

Protocol 2: Microwave-Assisted Synthesis of 6,8-Dibromo-2-phenylquinoline[1]

This protocol describes a rapid and efficient synthesis of a 2-substituted quinoline derivative using microwave irradiation.

Materials:

  • 2-Amino-3,5-dibromobenzaldehyde

  • Acetophenone

  • Glacial Acetic Acid

  • 10 mL Microwave synthesis vial

  • Microwave synthesizer

  • Ethyl acetate or Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography or appropriate recrystallization solvents

Procedure:

  • In a 10 mL microwave synthesis vial, combine 2-amino-3,5-dibromobenzaldehyde (1.0 mmol) and acetophenone (1.1 mmol).

  • Add glacial acetic acid (2-3 mL) to serve as both solvent and catalyst.[1]

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 160 °C for 10 minutes with stirring.[1]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the vial to cool to room temperature.

  • Carefully pour the reaction mixture into ice-water (20 mL).

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the pure 6,8-dibromo-2-phenylquinoline.

Visualizations

Reaction Mechanism

The Friedlander synthesis can proceed through two primary pathways, depending on the reaction conditions (acidic or basic catalysis). The following diagram illustrates the acid-catalyzed mechanism, which is relevant for the provided protocols using acetic acid.

Friedlander_Mechanism A 2-Amino-3,5-dibromobenzaldehyde C Schiff Base Formation A->C B Active Methylene Compound (Ketone) B->C D Schiff Base Intermediate C->D + H+ E Intramolecular Aldol-type Reaction D->E F Cyclized Intermediate E->F G Dehydration F->G - H2O H 6,8-Dibromoquinoline Derivative G->H

Caption: Acid-catalyzed Friedlander synthesis mechanism.

Experimental Workflow

The following diagram outlines the general workflow for the microwave-assisted synthesis of 6,8-dibromoquinolines.

Experimental_Workflow start Start reactants Combine 2-amino-3,5-dibromobenzaldehyde, active methylene compound, and acetic acid in a microwave vial start->reactants microwave Microwave Irradiation (160 °C, 5-15 min) reactants->microwave workup Quench with ice-water and neutralize with NaHCO3 microwave->workup extraction Extract with organic solvent workup->extraction drying Dry organic layer and concentrate under reduced pressure extraction->drying purification Purify by column chromatography or recrystallization drying->purification end End purification->end

Caption: Microwave-assisted synthesis workflow.

Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Certain quinoline-based compounds have been investigated as inhibitors of this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Quinoline Quinoline Derivative (Inhibitor) Quinoline->PI3K Inhibits

Caption: Inhibition of PI3K/Akt/mTOR pathway.

References

Application Notes: Protocols for the Reductive Amination of 3,5-Dibromobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of 3,5-dibromobenzylamine from 3,5-dibromobenzonitrile via reductive amination. The conversion of aromatic nitriles, particularly those with halogen substituents, into primary amines is a critical transformation in the synthesis of pharmaceuticals and other bioactive molecules. These protocols offer various methodologies, including catalytic hydrogenation and chemical reduction with metal hydrides, to achieve this conversion. This guide includes reaction parameters, detailed experimental procedures, and comparative data to assist researchers in selecting the most suitable method for their specific needs, while paying close attention to chemoselectivity and potential side reactions such as dehalogenation.

Overview of Reductive Amination of Nitriles

The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis.[1][2] This process involves the addition of two equivalents of hydrogen across the carbon-nitrogen triple bond. For a substrate like this compound, the primary product is (3,5-dibromophenyl)methanamine.

General Reaction Scheme:

The choice of reducing agent is critical to ensure high yield and to prevent unwanted side reactions, particularly the reduction of the carbon-bromine bonds (hydrodehalogenation).

Reaction Mechanism: Hydride Reduction

The mechanism for the reduction of nitriles using a hydride reagent, such as lithium aluminum hydride (LiAlH₄), involves a two-step nucleophilic addition of hydride ions.

  • The first hydride ion attacks the electrophilic carbon of the nitrile, breaking one of the pi bonds and forming an imine anion intermediate.[3]

  • This intermediate is then attacked by a second hydride ion, forming a diamino-metal complex.

  • An aqueous or acidic workup protonates the nitrogen atom to yield the final primary amine.[3]

Nitrile Reduction Mechanism General Mechanism of Nitrile Reduction by Hydride cluster_0 Step 1: First Hydride Addition cluster_1 Step 2: Second Hydride Addition cluster_2 Step 3: Workup Nitrile R-C≡N Imine_Anion [R-CH=N]⁻ Nitrile->Imine_Anion + [H]⁻ Imine_Anion_2 [R-CH=N]⁻ Dianion [R-CH₂-N]²⁻ Dianion_2 [R-CH₂-N]²⁻ Imine_Anion_2->Dianion + [H]⁻ Amine R-CH₂-NH₂ Dianion_2->Amine + 2H⁺

Caption: General mechanism of nitrile reduction by a hydride reagent.

Experimental Protocols

Herein, we present three common protocols for the reduction of this compound. Researchers should perform initial small-scale trials to optimize conditions for their specific setup and substrate purity.

Protocol 1: Catalytic Hydrogenation

Catalytic hydrogenation is an economical and scalable method for nitrile reduction.[1] However, with halogenated substrates, careful selection of the catalyst and conditions is necessary to minimize hydrodehalogenation. Palladium-based catalysts are often used, but platinum or nickel may also be employed.[2][4]

Materials:

  • This compound

  • Ethanol (or Methanol/THF)

  • Palladium on Carbon (5% or 10% Pd/C) or Platinum(IV) oxide (PtO₂)

  • Hydrogen gas (H₂)

  • Parr hydrogenator or similar pressure vessel

Procedure:

  • In a suitable pressure vessel, dissolve this compound (1.0 eq) in ethanol (approx. 0.1 M concentration).

  • Carefully add the Pd/C catalyst (5-10 mol %). Caution: Pd/C can be pyrophoric; handle under an inert atmosphere or as a slurry.

  • Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi). Note: Lower pressures may help to minimize dehalogenation.

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction progress by TLC or GC-MS by carefully depressurizing and sampling the reaction.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified further if necessary (e.g., by crystallization or column chromatography).

Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a potent reducing agent capable of efficiently converting nitriles to primary amines.[2][5] Due to its high reactivity, it must be handled with extreme care under anhydrous conditions.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Lithium aluminum hydride (LiAlH₄)

  • Sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

Procedure:

  • Set up a flame-dried, three-neck flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

  • Under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Add the nitrile solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C.

  • Caution: Highly exothermic and generates hydrogen gas. Quench the reaction by the slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup).

  • A granular precipitate should form. Stir the resulting slurry for 30 minutes.

  • Filter the mixture, washing the solid residue thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amine.

Protocol 3: Reduction with Sodium Borohydride and an Additive

Sodium borohydride (NaBH₄) alone is generally not strong enough to reduce nitriles efficiently.[2] However, its reactivity can be enhanced by the addition of a Lewis acid or a transition metal salt, providing a milder alternative to LiAlH₄.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Cobalt(II) chloride (CoCl₂) or Iron(III) chloride (FeCl₃)

  • Methanol or Ethanol

  • Aqueous HCl (1 M)

  • Aqueous NaOH (2 M)

  • Ethyl acetate (EtOAc)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and CoCl₂ (or FeCl₃, approx. 1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add NaBH₄ (4.0 - 5.0 eq) in small portions. Caution: Hydrogen gas evolution will occur.

  • After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction by TLC.

  • Once complete, carefully add 1 M HCl to quench the reaction and dissolve the cobalt/iron salts.

  • Basify the solution to a pH > 10 with 2 M NaOH.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product.

Experimental Workflow

The general workflow for the synthesis and isolation of the target amine is depicted below.

Experimental Workflow General Experimental Workflow sub Dissolve this compound in Anhydrous Solvent reagent Add Reducing Agent (e.g., LiAlH₄, NaBH₄/CoCl₂, H₂/Pd-C) sub->reagent reaction Stir at Appropriate Temperature (0°C to Reflux) reagent->reaction monitor Monitor Reaction Progress (TLC / GC-MS) reaction->monitor quench Quench Reaction (e.g., H₂O, Acid) monitor->quench Upon Completion extract Aqueous Workup & Extraction quench->extract dry Dry Organic Layer (Na₂SO₄ or MgSO₄) extract->dry purify Purification (Column Chromatography or Crystallization) dry->purify analyze Characterization (NMR, MS, IR) purify->analyze

Caption: A typical workflow for reductive amination and product isolation.

Comparative Data on Nitrile Reduction

The following table summarizes various conditions reported for the reduction of aromatic nitriles, with a focus on substrates bearing electron-withdrawing groups, which are analogous to this compound.

SubstrateReducing SystemSolventTemp. (°C)Time (h)Yield (%)Citation / Notes
2,4-DichlorobenzonitrileDiisopropylaminoborane / cat. LiBH₄THF25599Electron-withdrawing groups accelerate the reaction.[6]
BenzonitrileInCl₃ / NaBH₄THF25-95In-situ generation of active reducing species.[7]
Aromatic NitrilesNaBH₄ / FeCl₃---ModerateA milder, combined reducing agent system.[8]
Aromatic NitrilesLiAlH₄Diethyl EtherReflux-HighA powerful, standard method for nitrile reduction.[2][3]
Aromatic NitrilesH₂ / Pt/C-Moderate--One-pot synthesis of secondary amines from nitriles is also possible.[9]
BenzonitrileDiisopropylaminoborane / cat. LiBH₄THF251299Demonstrates high efficiency for the parent compound.[6]

Safety and Handling

  • Lithium Aluminum Hydride (LiAlH₄): A highly reactive, pyrophoric solid that reacts violently with water and protic solvents. Always handle in a fume hood under an inert atmosphere (N₂ or Ar). Use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Sodium Borohydride (NaBH₄): Flammable solid. Reacts with acids and water to produce flammable hydrogen gas. Handle with care.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction vessel is properly sealed and purged. Use spark-free equipment. Palladium on carbon (Pd/C) can be pyrophoric, especially when dry and spent. Do not allow the catalyst to dry in the air.

  • This compound: This compound is toxic and an irritant. Avoid inhalation, ingestion, and skin contact. Handle in a well-ventilated fume hood.

References

Application Notes and Protocols: Synthesis of 3,5-Dibromophenyl-1,2,3,5-dithiadiazolyl Radical from 3,5-Dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dithiadiazolyl (DTDA) radicals are a class of stable, neutral, sulfur-nitrogen heterocyclic radicals that have garnered significant interest due to their unique electronic and magnetic properties. These properties make them promising candidates for applications in molecular conductors, magnetic materials, and potential use as spin labels in biological systems. The synthesis of substituted DTDA radicals allows for the fine-tuning of their solid-state structures and physical properties. This document outlines a proposed synthetic protocol for the preparation of the 3,5-dibromophenyl-1,2,3,5-dithiadiazolyl radical, a novel derivative, starting from 3,5-dibromobenzonitrile. While a direct literature precedent for this specific compound is not available, the methodology is based on established synthetic routes for analogous halogenated and cyano-substituted phenyl-dithiadiazolyl radicals.

The proposed synthesis involves a two-step process: the formation of the 1,2,3,5-dithiadiazolium salt via the reaction of this compound with a sulfurating agent, followed by the reduction of this salt to the desired neutral radical.

Logical Workflow of the Synthesis

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Dithiadiazolium Salt Formation cluster_step2 Step 2: Reduction to Radical cluster_product Final Product Start This compound Reaction1 Reaction with Sulfur Monochloride (S2Cl2) Start->Reaction1 Reactant Intermediate [3,5-Br2C6H3CN2S2]+Cl- Reaction1->Intermediate Product Reaction2 Reduction with a suitable reducing agent Intermediate->Reaction2 Reactant Product 3,5-Dibromophenyl-1,2,3,5- dithiadiazolyl Radical Reaction2->Product Product

Caption: Proposed synthetic workflow for the 3,5-dibromophenyl-1,2,3,5-dithiadiazolyl radical.

Experimental Protocols

The following protocols are adapted from general procedures for the synthesis of aryl-dithiadiazolyl radicals. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line techniques, as the radical product is likely to be sensitive to air and moisture.

Materials and Reagents:
  • This compound

  • Sulfur monochloride (S₂Cl₂) or Thiazyl chloride (NSCl)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Acetonitrile (CH₃CN, anhydrous)

  • Triphenylantimony (SbPh₃), Zinc dust, or other suitable reducing agent

  • Diethyl ether (anhydrous)

  • Hexane (anhydrous)

  • Inert gas (Nitrogen or Argon)

Protocol 1: Synthesis of 4-(3,5-Dibromophenyl)-1,2,3,5-dithiadiazolium Chloride

This step involves the cyclization of the benzonitrile with a sulfur chloride reagent. The reaction of substituted acetonitriles with disulfur dichloride is a known method for forming 1,2,3-dithiazolium chlorides.

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and under a positive pressure of inert gas, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Reagent Addition: To this stirred solution, add a solution of sulfur monochloride (S₂Cl₂) (approx. 2.5 eq) in anhydrous dichloromethane dropwise at room temperature. Caution: Sulfur monochloride is corrosive and reacts with moisture. Handle in a fume hood.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate is expected.

  • Isolation: Isolate the precipitate by filtration under an inert atmosphere. Wash the solid copiously with anhydrous dichloromethane and then with anhydrous diethyl ether to remove any unreacted starting materials and soluble byproducts.

  • Drying: Dry the resulting solid under vacuum to yield the crude 4-(3,5-dibromophenyl)-1,2,3,5-dithiadiazolium chloride as a solid. This salt can be used in the next step without further purification.

Protocol 2: Synthesis of 3,5-Dibromophenyl-1,2,3,5-dithiadiazolyl Radical

The dithiadiazolium salt is reduced to the neutral radical in this step.

  • Reaction Setup: In a Schlenk flask, suspend the 4-(3,5-dibromophenyl)-1,2,3,5-dithiadiazolium chloride (1.0 eq) in anhydrous acetonitrile.

  • Reduction: To this suspension, add a solution of a suitable reducing agent, such as triphenylantimony (SbPh₃) (1.0 eq) or activated zinc dust, in anhydrous acetonitrile.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. A color change to a deep green or black is indicative of radical formation.

  • Work-up: Remove the solvent under reduced pressure. The crude product can be purified by sublimation under high vacuum or by careful recrystallization from a suitable solvent like a mixture of dichloromethane and hexane.

  • Storage: The final product, the 3,5-dibromophenyl-1,2,3,5-dithiadiazolyl radical, should be stored under an inert atmosphere and protected from light to prevent degradation.

Data Presentation: Properties of Related Dithiadiazolyl Radicals

Quantitative data for the target 3,5-dibromophenyl-1,2,3,5-dithiadiazolyl radical is not available. However, data for structurally related dichlorophenyl and cyanophenyl dithiadiazolyl radicals can provide an indication of the expected properties.

Table 1: Selected Crystallographic Data for Dichlorophenyl-DTDA Radicals
CompoundSpace GroupIntra-dimer S···S contacts (Å)Intra-stack Cl···Cl contacts (Å)
2,3-Dichlorophenyl-DTDAP2₁/c3.119(8) - 3.300(5)3.44(1) - 3.82(1)
2,4-Dichlorophenyl-DTDAP2₁/n3.119(8) - 3.300(5)3.44(1) - 3.82(1)
2,5-Dichlorophenyl-DTDAC2/c3.119(8) - 3.300(5)3.44(1) - 3.82(1)
3,4-Dichlorophenyl-DTDAP2₁/c3.119(8) - 3.300(5)3.44(1) - 3.82(1)
3,5-Dichlorophenyl-DTDAP2₁/n3.119(8) - 3.300(5)3.44(1) - 3.82(1)

Data adapted from studies on dichlorophenyl dithiadiazolyls.

Table 2: Magnetic and EPR Data for Dichlorophenyl-DTDA Radicals
CompoundExchange Interaction (2J, cm⁻¹)EPR Signal
Dichlorophenyl-DTDA series-904 to -1529Paramagnetism associated with thermal population of a triplet excited state.[1]

The negative 2J values indicate antiferromagnetic coupling between the radical units in the solid-state dimers.

Table 3: Electrochemical Data for Related Dithiadiazolyl Radicals
CompoundE₁/₂ (V vs. Ag/AgCl)
Phenyl-DTDA+0.25
4-Cyanophenyl-DTDA+0.55

Electrochemical data provides insight into the redox properties of the radicals. The introduction of electron-withdrawing groups, such as the cyano group, makes the radical more difficult to oxidize.

Characterization

The synthesized 3,5-dibromophenyl-1,2,3,5-dithiadiazolyl radical should be characterized using a combination of the following techniques:

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: To confirm the presence of the radical and to study its electronic structure. A solution-state EPR spectrum should exhibit hyperfine coupling to the nitrogen nuclei.

  • Cyclic Voltammetry (CV): To determine the redox potentials of the radical.

  • X-ray Crystallography: To determine the solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • Magnetic Susceptibility Measurements: To investigate the magnetic properties of the material in the solid state.

Safety Precautions

  • This compound is a toxic and irritant compound.

  • Sulfur monochloride is highly corrosive and reacts violently with water.

  • All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

  • The radical product may be air-sensitive and should be handled under an inert atmosphere.

These application notes provide a comprehensive guide for the synthesis and potential characterization of the novel 3,5-dibromophenyl-1,2,3,5-dithiadiazolyl radical, leveraging established chemical principles for related compounds. Researchers should exercise caution and adapt the procedures as necessary based on their experimental observations.

References

Application Notes and Protocols for the Use of 3,5-Dibromobenzonitrile in the Synthesis of Radiolabeled Imaging Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromobenzonitrile is a versatile aromatic compound that holds significant potential as a precursor for the development of novel radiolabeled imaging agents for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). Its dibrominated structure offers two reactive sites for the introduction of radionuclides or for further chemical modifications to attach targeting moieties. The nitrile group can also be a key feature for biological activity or a site for further chemical elaboration.

These application notes provide detailed protocols for the synthesis of radiolabeled imaging agents using this compound as a starting material. The following sections describe hypothetical, yet scientifically grounded, experimental procedures for radioiodination and radiomethylation, which are common radiolabeling strategies for aromatic compounds. While direct literature on the radiolabeling of this compound is not yet established, these protocols are based on well-documented radiochemical methods for similar aryl halide precursors.

Potential Radiolabeling Strategies

The bromine atoms on the aromatic ring of this compound can be substituted with various radionuclides. Two promising strategies are:

  • Radioiodination: One of the bromine atoms can be replaced with a radioisotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I) via a stannylated intermediate. This is a common and efficient method for labeling aromatic rings.

  • Carbon-11 Labeling: Palladium-mediated cross-coupling reactions can be employed to introduce a [¹¹C]methyl group at one of the bromine positions.

The choice of radionuclide will depend on the desired imaging modality (SPECT or PET) and the biological half-life of the target process.

Experimental Protocols

Protocol 1: Synthesis of a Radioiodinated 3,5-Disubstituted Benzonitrile Derivative

This protocol describes a two-step process for the synthesis of a radioiodinated benzonitrile derivative, starting with the preparation of a stannylated precursor from this compound.

Step 1: Synthesis of the Stannylated Precursor (3-Bromo-5-(tributylstannyl)benzonitrile)

3_5_Dibromobenzonitrile This compound Stannylated_Precursor 3-Bromo-5-(tributylstannyl)benzonitrile 3_5_Dibromobenzonitrile->Stannylated_Precursor Stille Reaction Reagents Hexabutylditin, Pd(PPh3)4, Toluene Reagents->Stannylated_Precursor

Caption: Synthesis of the stannylated precursor.

Materials:

  • This compound

  • Hexabutylditin

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere synthesis (Schlenk line)

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1 eq) in anhydrous toluene.

  • Add hexabutylditin (1.1 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture to reflux (approximately 110°C) and monitor the reaction progress by TLC or GC-MS.

  • After completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 3-Bromo-5-(tributylstannyl)benzonitrile.

Step 2: Radioiodination of the Stannylated Precursor

Stannylated_Precursor 3-Bromo-5-(tributylstannyl)benzonitrile Radiolabeled_Product [¹²³I]-3-Bromo-5-iodobenzonitrile Stannylated_Precursor->Radiolabeled_Product Electrophilic Iododestannylation Radioiodide [¹²³I]NaI Radioiodide->Radiolabeled_Product Oxidant Chloramine-T Oxidant->Radiolabeled_Product

Caption: Radioiodination of the stannylated precursor.

Materials:

  • 3-Bromo-5-(tributylstannyl)benzonitrile

  • [¹²³I]Sodium Iodide in 0.1 M NaOH

  • Chloramine-T solution

  • Ethanol

  • HPLC system for purification

Procedure:

  • In a shielded hot cell, place a solution of the stannylated precursor (1-2 mg) in ethanol (200 µL) into a reaction vial.

  • Add [¹²³I]NaI (activity as required).

  • Add freshly prepared Chloramine-T solution (1 mg/mL in water, 50 µL).

  • Vortex the reaction mixture at room temperature for 10-15 minutes.

  • Quench the reaction by adding an aqueous solution of sodium metabisulfite.

  • Purify the radiolabeled product using semi-preparative HPLC.

  • Formulate the final product in a suitable buffer for in vivo studies.

Protocol 2: Synthesis of a [¹¹C]Methylated Benzonitrile Derivative

This protocol outlines a palladium-mediated cross-coupling reaction to introduce a [¹¹C]methyl group onto the this compound scaffold.

3_5_Dibromobenzonitrile This compound Radiolabeled_Product [¹¹C]-3-Bromo-5-methylbenzonitrile 3_5_Dibromobenzonitrile->Radiolabeled_Product Palladium-Catalyzed Cross-Coupling Methylating_Agent [¹¹C]CH₃I Methylating_Agent->Radiolabeled_Product Catalyst_System Pd₂(dba)₃, SPhos, K₃PO₄ Catalyst_System->Radiolabeled_Product

Caption: [¹¹C]Methylation of this compound.

Materials:

  • This compound

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Automated radiosynthesis module

Procedure:

  • In a reaction vial within an automated radiosynthesis module, combine this compound (1-2 mg), Pd₂(dba)₃ (0.1 eq), SPhos (0.2 eq), and K₃PO₄ (2 eq) in anhydrous DMF (300 µL).

  • Bubble [¹¹C]CH₃I, produced from a cyclotron and passed through the appropriate precursors, through the reaction mixture at 80-100°C.

  • Continue heating for 5-10 minutes after the trapping of [¹¹C]CH₃I is complete.

  • Cool the reaction mixture and dilute with water.

  • Purify the [¹¹C]-labeled product using semi-preparative HPLC.

  • Formulate the final product in a suitable vehicle for injection.

Data Presentation

The following tables present expected data from the successful synthesis and quality control of the radiolabeled compounds.

Table 1: Expected Radiochemical Data for [¹²³I]-3-Bromo-5-iodobenzonitrile

ParameterExpected ValueMethod
Radiochemical Yield (RCY)> 70% (decay-corrected)Radio-TLC / HPLC
Radiochemical Purity> 98%Analytical HPLC
Molar Activity (Aₘ)> 185 GBq/µmol (> 5 Ci/µmol)HPLC with UV and radiation detectors
Synthesis Time< 45 minutes

Table 2: Expected Radiochemical Data for [¹¹C]-3-Bromo-5-methylbenzonitrile

ParameterExpected ValueMethod
Radiochemical Yield (RCY)30-50% (decay-corrected)Radio-HPLC
Radiochemical Purity> 99%Analytical HPLC
Molar Activity (Aₘ)> 74 GBq/µmol (> 2 Ci/µmol)HPLC with UV and radiation detectors
Synthesis Time< 30 minutes

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the development of a radiolabeled imaging agent from this compound.

cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Quality Control Start This compound Precursor_Mod Chemical Modification (e.g., Stannylation) Start->Precursor_Mod Precursor Radiolabeling Precursor Precursor_Mod->Precursor Radiolabeling Introduction of Radionuclide ([¹²³I]NaI or [¹¹C]CH₃I) Precursor->Radiolabeling Purification HPLC Purification Radiolabeling->Purification Formulation Formulation in Biocompatible Buffer Purification->Formulation Radiolabeled_Agent Final Radiolabeled Agent Formulation->Radiolabeled_Agent QC Radiochemical Purity, Molar Activity, Sterility & Endotoxin Testing Radiolabeled_Agent->QC

Caption: General workflow for radiopharmaceutical development.

Conclusion

This compound serves as a promising and adaptable starting material for the synthesis of novel radiolabeled imaging agents. The protocols outlined above provide a foundational framework for researchers to explore its potential in developing targeted probes for PET and SPECT imaging. Further research will be necessary to optimize these methods and to evaluate the in vitro and in vivo properties of the resulting radiotracers.

Application Notes and Protocols: Synthetic Routes to Functionalized Aryl Germanes from 3,5-Dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines proposed synthetic strategies for the preparation of functionalized aryl germanes derived from 3,5-dibromobenzonitrile. As of the date of this publication, direct literature precedents for these specific transformations are unavailable. The methodologies presented herein are based on well-established organometallic and cross-coupling reactions and are intended to serve as a foundational guide for the development of robust synthetic routes. Two primary pathways are detailed: a Halogen-Metal Exchange/Germylation route and a Palladium-Catalyzed Germylation approach, followed by subsequent functionalization of the germylated intermediate.

I. Strategic Overview: Pathways to Functionalized Aryl Germanes

The overall synthetic strategy involves two key stages:

  • Mono-germylation of this compound: This step aims to selectively replace one of the bromine atoms with a trialkylgermyl group (e.g., -GeMe₃, -GeEt₃) to yield a versatile 3-bromo-5-(trialkylgermyl)benzonitrile intermediate.

  • Functionalization of the Aryl-Bromo-Germane Intermediate: The remaining bromine atom on the germylated intermediate serves as a handle for introducing a diverse range of functional groups via established cross-coupling methodologies.

The logical flow of this two-stage functionalization strategy is depicted below.

G cluster_stage1 Stage 1: Mono-Germylation cluster_stage2 Stage 2: Functionalization start This compound intermediate 3-Bromo-5-(trialkylgermyl)benzonitrile start->intermediate Selective Germylation final_product Functionalized Aryl Germane intermediate->final_product Cross-Coupling Reaction (e.g., Suzuki, Stille, Sonogashira)

Caption: Logical workflow for the synthesis of functionalized aryl germanes.

II. Proposed Synthetic Pathways and Experimental Protocols

Two plausible pathways for the initial mono-germylation of this compound are presented below.

Pathway 1: Halogen-Metal Exchange followed by Germylation

This pathway involves the selective formation of an organometallic intermediate (organolithium or Grignard reagent) from this compound, which is then quenched with a germanium electrophile. Selective mono-lithiation of dibromoarenes has been achieved and is the more likely route to success, though careful temperature control is critical to prevent reaction with the nitrile group.

The proposed experimental workflow for this pathway is illustrated below.

prep Preparation Dry glassware under vacuum Assemble under inert atmosphere Dissolve this compound in anhydrous THF lithiation Mono-Lithiation Cool solution to -78 °C Add n-BuLi dropwise Stir for 1-2 hours prep->lithiation 1. germylation Germylation Add trialkylgermyl chloride Allow to warm to room temperature lithiation->germylation 2. workup Work-up & Purification Quench with sat. NH4Cl (aq) Extract with organic solvent Dry and concentrate Purify by column chromatography germylation->workup 3.

Caption: Experimental workflow for the lithiation-germylation pathway.

Protocol 1: Synthesis of 3-Bromo-5-(trimethylgermyl)benzonitrile via Lithiation

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Trimethylgermyl chloride (Me₃GeCl)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add a solution of this compound (1.0 eq.) in anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq.) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1-2 hours.

  • Germylation: To the cold solution, add trimethylgermyl chloride (1.1 eq.) dropwise. Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Isolation and Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-bromo-5-(trimethylgermyl)benzonitrile.

Pathway 2: Palladium-Catalyzed Mono-Germylation

This approach utilizes a palladium catalyst to facilitate the cross-coupling of this compound with a germylating agent. This method is generally more tolerant of functional groups like nitriles. Achieving mono-selectivity will depend on the careful control of stoichiometry and reaction conditions.

The proposed experimental workflow for this pathway is depicted below.

setup Reaction Setup Add this compound, Pd catalyst, ligand, and base to a Schlenk flask Evacuate and backfill with inert gas addition Reagent Addition Add anhydrous solvent and hexamethyldigermane setup->addition 1. reaction Reaction Heat the mixture to the specified temperature Monitor by TLC or GC-MS addition->reaction 2. workup Work-up & Purification Cool to room temperature Filter through celite Extract with organic solvent Dry and concentrate Purify by column chromatography reaction->workup 3.

Caption: Experimental workflow for the Pd-catalyzed germylation pathway.

Protocol 2: Synthesis of 3-Bromo-5-(trimethylgermyl)benzonitrile via Palladium-Catalyzed Cross-Coupling

Materials:

  • This compound

  • Hexamethyldigermane (Me₃Ge-GeMe₃)

  • Palladium(II) acetate (Pd(OAc)₂) or similar Pd(0) or Pd(II) precatalyst

  • A suitable phosphine ligand (e.g., SPhos, XPhos)

  • A suitable base (e.g., Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (2.0 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add the anhydrous solvent, followed by hexamethyldigermane (0.5-0.7 eq. to favor mono-germylation).

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature and dilute with an organic solvent. Filter the mixture through a pad of celite to remove inorganic salts.

  • Isolation and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

III. Subsequent Functionalization of 3-Bromo-5-(trialkylgermyl)benzonitrile

The 3-bromo-5-(trialkylgermyl)benzonitrile intermediate is a valuable platform for further diversification. The remaining bromine atom can be readily functionalized using a variety of palladium-catalyzed cross-coupling reactions.

Protocol 3: Suzuki-Miyaura Coupling for C-C Bond Formation

Materials:

  • 3-Bromo-5-(trialkylgermyl)benzonitrile

  • Aryl or vinyl boronic acid or boronic ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Dioxane/water, Toluene/water)

Procedure:

  • Reaction Setup: In a flask, combine 3-bromo-5-(trialkylgermyl)benzonitrile (1.0 eq.), the boronic acid/ester (1.1-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: De-gas the solvent system and add it to the flask under an inert atmosphere.

  • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (as monitored by TLC or GC-MS).

  • Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate. Purify the product by column chromatography or recrystallization.

Other Potential Cross-Coupling Reactions:

  • Stille Coupling: For coupling with organostannanes.

  • Sonogashira Coupling: For the introduction of alkyne moieties.[1]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds.

IV. Data Presentation

The following table summarizes expected yields for the proposed synthetic steps, based on analogous reactions reported in the literature. These values are intended for guidance and will require optimization for the specific substrates.

Reaction Step Reagents and Conditions Product Expected Yield (%) Reference Analogy
Mono-Lithiation/Germylation 1. n-BuLi, THF, -78 °C2. Me₃GeCl3-Bromo-5-(trimethylgermyl)benzonitrile40 - 60Selective mono-lithiation of dibromoarenes can be challenging, often giving mixtures. Yields are highly substrate and condition dependent.
Pd-Catalyzed Mono-Germylation Pd(OAc)₂, SPhos, Cs₂CO₃, Toluene, 100 °C3-Bromo-5-(trimethylgermyl)benzonitrile50 - 75Based on reports of palladium-catalyzed germylation of aryl bromides, with stoichiometry adjusted for mono-substitution.[2]
Suzuki-Miyaura Coupling Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂OFunctionalized Aryl Germane70 - 95A highly robust and general reaction for aryl bromides.[3][4]
Stille Coupling Organostannane, Pd(PPh₃)₄, LiCl, TolueneFunctionalized Aryl Germane65 - 90Another versatile cross-coupling method.[5][6]
Sonogashira Coupling Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃NFunctionalized Aryl Germane75 - 98Excellent for the synthesis of aryl-alkyne derivatives.[1]

Note: The yields are estimates and will require experimental optimization. The nitrile functionality may influence reaction outcomes.

References

The Strategic Transformation of 3,5-Dibromobenzonitrile into Novel Chelating Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Application Note & Protocol AN2025-12-30

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed theoretical framework and practical guide for the synthesis of novel chelating agents derived from 3,5-Dibromobenzonitrile. While direct literature on the application of this compound in chelate synthesis is sparse, its chemical structure offers a versatile platform for the introduction of various ligating functionalities. This application note outlines several synthetic strategies to transform the nitrile group and substitute the bromine atoms, thereby creating multidentate ligands with potential applications in catalysis, materials science, and as therapeutic agents for metal ion sequestration. Detailed experimental protocols, based on established chemical transformations, are provided to guide researchers in the exploration of this promising, yet underexplored, area of coordination chemistry.

Introduction to Chelating Agents and the Potential of this compound

Chelating agents are organic molecules that can form multiple coordinate bonds with a single central metal ion, effectively sequestering or "chelating" it. This property is crucial in a vast array of applications, from industrial processes and catalysis to medical treatments for heavy metal poisoning and the development of metal-based drugs. The stability of the resulting metal complex is a key determinant of a chelating agent's efficacy.

This compound presents a unique starting material for the synthesis of novel chelating agents. The molecule possesses three reactive sites: the nitrile group and two bromine atoms. The nitrile group can be chemically modified to introduce a coordinating group, such as a carboxylic acid or an aminomethyl group. The two bromine atoms, positioned meta to the nitrile, can be substituted to introduce additional donor atoms, leading to the formation of bidentate or tridentate ligands. The rigid phenyl backbone provides a pre-organized scaffold for the coordinating arms, which can enhance the stability of the resulting metal complexes.

This document explores three primary synthetic pathways to convert this compound into potential chelating agents:

  • Modification of the Nitrile Group: Hydrolysis to a carboxylic acid or reduction to an aminomethyl group.

  • Substitution of Bromine Atoms: Nucleophilic aromatic substitution with amine-containing nucleophiles.

  • Palladium-Catalyzed Cross-Coupling: Suzuki coupling to introduce pyridyl or other nitrogen-containing heterocycles.

These strategies allow for the creation of a diverse library of potential chelating agents with varying coordination spheres and electronic properties, tailored for specific metal ions and applications.

Proposed Synthetic Pathways and Experimental Protocols

The following sections detail the proposed synthetic routes starting from this compound. Each protocol is based on established and reliable chemical transformations, adapted for this specific substrate.

Pathway 1: Synthesis of Bidentate Ligands via Nitrile Group Modification and Bromine Substitution

This pathway focuses on creating ligands where a central 3,5-disubstituted phenyl ring is appended with a coordinating group derived from the original nitrile functionality.

1.1 Hydrolysis of this compound to 3,5-Dibromobenzoic Acid

The hydrolysis of the nitrile group to a carboxylic acid introduces a key oxygen donor atom for metal coordination.

Protocol:

  • To a solution of this compound (1.0 eq) in a 1:1 mixture of ethanol and water, add sodium hydroxide (5.0 eq).

  • Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid, which will precipitate the product.

  • Filter the white precipitate, wash with cold water, and dry under vacuum to yield 3,5-Dibromobenzoic acid.

ParameterValueReference
Reagents This compound, NaOH, Ethanol, Water, HCl[1]
Temperature 80-90 °C[1]
Time 2-3 h[1]
Expected Yield >90%[1]

1.2 Nucleophilic Aromatic Substitution of 3,5-Dibromobenzoic Acid with Amines

The bromine atoms on the 3,5-dibromobenzoic acid can be substituted with amine-containing nucleophiles to introduce nitrogen donor atoms. The presence of the electron-withdrawing carboxylate group can facilitate this substitution, particularly at elevated temperatures.

Protocol:

  • In a sealed reaction vessel, combine 3,5-Dibromobenzoic acid (1.0 eq), the desired amine (e.g., 2-(aminomethyl)pyridine, 2.5 eq), and a strong base such as potassium carbonate (3.0 eq) in a polar aprotic solvent like DMSO.

  • Heat the mixture to 120-150 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture to room temperature, dilute with water, and acidify to pH 7.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired chelating agent.

ParameterValueReference
Reagents 3,5-Dibromobenzoic acid, Amine, K2CO3, DMSO[2][3]
Temperature 120-150 °C[3]
Time 24-48 h[2]
Expected Yield 40-60% (substrate dependent)General expectation

Diagram of Synthetic Workflow for Pathway 1

G start This compound hydrolysis Hydrolysis (NaOH, EtOH/H2O, Reflux) start->hydrolysis benzoic_acid 3,5-Dibromobenzoic Acid hydrolysis->benzoic_acid substitution Nucleophilic Aromatic Substitution (Amine, K2CO3, DMSO, Heat) benzoic_acid->substitution chelator1 Bidentate N,O-Chelating Agent substitution->chelator1

Synthetic route to a bidentate N,O-chelating agent.
Pathway 2: Synthesis of Tridentate Ligands via Suzuki Cross-Coupling

This advanced pathway utilizes a palladium-catalyzed Suzuki cross-coupling reaction to introduce nitrogen-containing heterocycles, such as pyridine rings, at the 3 and 5 positions of the benzonitrile core. This can lead to the formation of powerful tridentate chelating agents.

2.1 Suzuki-Miyaura Cross-Coupling of this compound

The bromine atoms of this compound can be sequentially or simultaneously replaced with pyridyl groups using a suitable boronic acid or boronic ester.

Protocol:

  • To a solution of this compound (1.0 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water), add pyridine-3-boronic acid (2.5 eq) and a base such as potassium carbonate (3.0 eq).

  • Degas the mixture by bubbling with argon or nitrogen for 20-30 minutes.

  • Add a palladium catalyst, such as Pd(PPh3)4 (0.05 eq), to the reaction mixture.

  • Heat the reaction to reflux (approximately 90-100 °C) and stir under an inert atmosphere for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3,5-dipyridylbenzonitrile derivative.

ParameterValueReference
Reagents This compound, Pyridine-3-boronic acid, K2CO3, Pd(PPh3)4[4][5][6]
Temperature 90-100 °C[4]
Time 12-24 h[4]
Expected Yield 60-80%[4][7]

Diagram of Synthetic Workflow for Pathway 2

G start This compound suzuki Suzuki Coupling (Pyridine-3-boronic acid, Pd(PPh3)4, K2CO3) start->suzuki chelator2 Tridentate N,N,N-Chelating Agent suzuki->chelator2

Synthesis of a tridentate N,N,N-chelating agent.

Principle of Chelation and Potential Applications

The synthesized ligands, possessing multiple donor atoms in a pre-organized fashion, are expected to be excellent chelators for a variety of metal ions. The principle of chelation involves the formation of a stable, ring-like structure between the ligand and the metal ion.

Diagram Illustrating Chelation

G cluster_0 Chelating Agent D1 Donor Atom 1 Backbone Organic Backbone D1->Backbone M Metal Ion D1->M D2 Donor Atom 2 D2->Backbone D2->M D3 Donor Atom 3 D3->Backbone D3->M label_chelation Chelation

The formation of a stable metal-chelate complex.

Potential Applications:

  • Homogeneous Catalysis: The resulting metal complexes could serve as catalysts for a variety of organic transformations, with the ligand framework influencing the reactivity and selectivity of the metal center.

  • Materials Science: These chelating agents could be used to construct metal-organic frameworks (MOFs) with interesting porous structures and properties for gas storage or separation.

  • Drug Development: As chelating agents, these molecules could be explored for their ability to sequester toxic metal ions in the body. Furthermore, their metal complexes could be investigated for anticancer or antimicrobial properties.[8]

Conclusion

This compound is a readily available and versatile starting material for the synthesis of a wide range of novel chelating agents. By employing well-established synthetic methodologies such as nitrile hydrolysis, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling, researchers can access a diverse library of ligands with tailored coordination properties. The protocols and strategies outlined in this document provide a solid foundation for the exploration of this promising area of coordination chemistry, with the potential to yield new molecules with significant applications in catalysis, materials science, and medicine.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3,5-Dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 3,5-Dibromobenzonitrile. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary and most effective methods for the purification of crude this compound are recrystallization and silica gel column chromatography. The choice between these techniques depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification.

Q2: What are the likely impurities in crude this compound?

A2: Potential impurities depend on the synthetic route used. Common impurities may include:

  • Starting Materials: Unreacted starting materials such as 1,3,5-tribromobenzene or 3,5-dibromobenzamide.

  • Byproducts: Products from side reactions that occur during the synthesis.

  • Reagents: Residual reagents used in the synthesis.

  • Solvents: Residual solvents from the reaction or initial work-up.

  • Hydrolysis Product: 3,5-dibromobenzamide, if the nitrile group is hydrolyzed.

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Understanding the physical properties is crucial for selecting the appropriate purification method.

PropertyValueSource
AppearanceColorless or white to yellow to brown powder or crystals[1]
Melting Point98 °C[2]
Boiling Point261.2 ± 20.0 °C (Predicted)[2]
SolubilitySoluble in methanol. Soluble in some organic solvents, such as ethanol and dimethyl sulfoxide.[2][3]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Recrystallization Issues

Q4: I am having trouble finding a suitable recrystallization solvent for this compound. What should I do?

A4: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, which is a moderately polar molecule, you can screen the following solvents or solvent systems:

  • Single Solvents: Ethanol, methanol, or isopropanol are good starting points.

  • Solvent Pairs: A combination of a solvent in which the compound is soluble (e.g., ethyl acetate, acetone) and a solvent in which it is poorly soluble (e.g., hexanes, heptane) can be effective. Start by dissolving the crude product in a minimal amount of the "good" solvent at an elevated temperature, and then add the "poor" solvent dropwise until the solution becomes slightly cloudy.

Q5: My recovery yield after recrystallization is very low. What are the possible causes and solutions?

A5: Low recovery is a common issue in recrystallization. Here are some potential causes and how to address them:

Possible CauseSolution
Using too much solvent Use the minimum amount of hot solvent necessary to dissolve the crude product. Excess solvent will keep more of your product dissolved in the mother liquor upon cooling.
Cooling the solution too quickly Allow the flask to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals and trap impurities.
Premature crystallization during hot filtration If you are performing a hot filtration to remove insoluble impurities, preheat your funnel and filter paper to prevent the product from crystallizing prematurely.
Washing crystals with room temperature solvent Always wash the collected crystals with a small amount of ice-cold solvent to minimize redissolving your purified product.

Q6: The purified this compound appears as an oil instead of crystals during recrystallization. How can I fix this?

A6: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. Here are some solutions:

  • Reheat and add more solvent: Reheat the solution to redissolve the oil, then add a small amount of additional solvent to lower the saturation point. Allow it to cool slowly again.

  • Lower the cooling temperature: Ensure the solution is cooled well below the melting point of this compound (98 °C).

  • Change the solvent system: The boiling point of your solvent may be too high. Select a solvent or solvent pair with a lower boiling point.

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to induce nucleation and crystal growth.

Column Chromatography Issues

Q7: What is a good starting solvent system for the column chromatography of this compound?

A7: A common and effective eluent system for the purification of this compound on a silica gel column is a mixture of a non-polar solvent and a slightly more polar solvent. A good starting point is a hexane/ethyl acetate mixture. A reported successful separation used a 9:1 (v/v) mixture of hexane and ethyl acetate.

Q8: My compound is not moving from the top of the column. What should I do?

A8: If your compound is stuck at the top of the column, the eluent is not polar enough to move it. To remedy this, you can:

  • Increase the polarity of the eluent: Gradually increase the proportion of the more polar solvent in your eluent mixture (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).

  • Change to a more polar solvent system: If increasing the polarity of the current system is ineffective, you may need to switch to a more polar solvent system altogether, such as dichloromethane/methanol.

Q9: The separation between this compound and an impurity is poor. How can I improve it?

A9: Poor separation can be addressed by several strategies:

  • Optimize the eluent system: Use thin-layer chromatography (TLC) to test different solvent systems to find one that provides the best separation between your product and the impurity. A less polar eluent will generally result in better separation for compounds that are close in polarity.

  • Use a longer column: A longer column provides more surface area for the separation to occur.

  • Do not overload the column: Overloading the column with too much crude material will lead to broad bands and poor separation.

  • Use a finer mesh silica gel: A smaller particle size of the stationary phase can improve resolution.

Data Presentation

Comparison of Purification Techniques
ParameterRecrystallizationColumn Chromatography
Principle Difference in solubility at different temperaturesDifferential adsorption on a stationary phase
Typical Solvents/Eluents Ethanol, Methanol, Ethyl Acetate/HexanesHexane/Ethyl Acetate (e.g., 9:1 v/v)
Reported Yield Generally good, but can be lower than chromatography depending on the solvent and technique.A yield of 71% has been reported.[3]
Achievable Purity Can be very high if the correct solvent is chosen and impurities have different solubility profiles.High purity can be achieved with good separation.
Scale Easily scalable for larger quantities.Can be scaled up, but may become more cumbersome and require more solvent for very large quantities.
Time Consumption Can be faster for a single purification, especially on a larger scale.Can be more time-consuming due to column packing, running, and fraction analysis.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add about 20-30 mg of crude this compound. Add a few drops of a chosen solvent (e.g., ethanol). Heat the mixture gently. A good solvent will dissolve the solid when hot but the solid will precipitate upon cooling.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound
  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., 9:1 hexane/ethyl acetate). Pour the slurry into a chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Collection and Analysis: Collect fractions in separate test tubes. Monitor the elution of the compound by spotting the fractions on a TLC plate and visualizing under UV light.

  • Product Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Troubleshooting_Workflow start Crude this compound assess_purity Assess Initial Purity (TLC, NMR) start->assess_purity choose_method Choose Purification Method assess_purity->choose_method recrystallization Recrystallization choose_method->recrystallization High initial purity / Large scale column_chrom Column Chromatography choose_method->column_chrom Complex mixture / Small scale analyze_purity Analyze Purity of Fractions/Crystals (TLC, mp) recrystallization->analyze_purity column_chrom->analyze_purity pure_product Pure Product analyze_purity->pure_product Purity Acceptable troubleshoot Troubleshoot analyze_purity->troubleshoot Purity Not Acceptable low_yield Low Yield? troubleshoot->low_yield Recrystallization Issue oiling_out Oiling Out? troubleshoot->oiling_out Recrystallization Issue poor_separation Poor Separation? troubleshoot->poor_separation Chromatography Issue no_movement Compound Stuck? troubleshoot->no_movement Chromatography Issue re_purify Re-purify or Combine Fractions low_yield->re_purify oiling_out->re_purify poor_separation->re_purify no_movement->re_purify re_purify->choose_method

Caption: Troubleshooting workflow for the purification of this compound.

Purification_Technique_Logic cluster_impurities Types of Impurities cluster_techniques Purification Techniques insoluble Insoluble Impurities polar Polar Impurities (e.g., 3,5-dibromobenzamide) nonpolar Non-polar Impurities (e.g., 1,3,5-tribromobenzene) colored Colored Impurities hot_filtration Hot Filtration hot_filtration->insoluble Removes recrystallization Recrystallization recrystallization->polar Separates from recrystallization->nonpolar Separates from column_chrom Column Chromatography column_chrom->polar Separates column_chrom->nonpolar Separates charcoal Activated Charcoal Treatment charcoal->colored Removes

References

Technical Support Center: Improving Reaction Yield for 3,5-Dibromobenzonitrile Substitutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,5-dibromobenzonitrile. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve reaction yields and overcome common challenges in nucleophilic substitution reactions involving this substrate.

Frequently Asked Questions (FAQs)

Q1: Why is this compound challenging for nucleophilic aromatic substitution (SNAr)?

A1: The reactivity of aryl halides in SNAr reactions is highly dependent on the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (the bromine atoms in this case).[1][2] These groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.[3][4] In this compound, the nitrile group (-CN) is an EWG, but it is positioned meta to both bromine atoms. This meta-positioning offers no resonance stabilization to the intermediate, making the aromatic ring less "activated" towards nucleophilic attack and generally leading to lower reaction rates and yields compared to ortho/para-substituted isomers.[3][5]

Q2: What are the most common strategies for achieving substitution on this compound?

A2: Due to the lower reactivity of the substrate in traditional SNAr, transition-metal-catalyzed cross-coupling reactions are the most effective strategies. The two most prevalent methods are:

  • Palladium-catalyzed Buchwald-Hartwig amination: This is a versatile method for forming carbon-nitrogen (C-N) bonds. It is widely used for coupling aryl halides with a broad range of amines.[6][7]

  • Copper-catalyzed Ullmann condensation: This is a classical method for forming carbon-oxygen (C-O), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds with aryl halides.[8][9] While it often requires higher temperatures than palladium-catalyzed reactions, modern ligand systems have improved its efficiency under milder conditions.[10]

Q3: Can I achieve substitution using classical SNAr conditions without a metal catalyst?

A3: Achieving high yields with traditional, uncatalyzed SNAr on this compound is challenging due to the meta-positioning of the nitrile group.[5] Success would likely require very strong nucleophiles and harsh reaction conditions (high temperatures and pressures), which can lead to side reactions and decomposition. For most applications, metal-catalyzed methods are more efficient and reliable.

Troubleshooting Guide

Problem 1: Low or no conversion of this compound.

Possible Cause Troubleshooting Steps
Insufficient Catalyst Activity (Palladium-catalyzed) Use a pre-catalyst: Palladium(II) sources like Pd(OAc)₂ can be unreliable in forming the active Pd(0) species. Using a pre-catalyst can lead to cleaner and more reproducible results. • Ligand Choice: The choice of phosphine ligand is critical. For electron-neutral or slightly deactivated aryl bromides, bulky, electron-rich ligands are often required to promote oxidative addition and reductive elimination. • Catalyst Loading: While typically low (1-2 mol%), increasing the catalyst loading may be necessary for challenging substrates.[11]
Insufficient Catalyst Activity (Copper-catalyzed) Activate the Copper: For reactions using copper metal, activation is often necessary. This can be achieved by treating it with iodine or by in-situ reduction of a copper salt.[9] • Use a Soluble Copper Source: Using a soluble copper(I) salt, such as CuI, can improve reactivity. • Ligand Choice: The addition of ligands like diamines or amino acids can accelerate the reaction and allow for milder conditions.[10]
Poor Nucleophile Reactivity Use a Stronger Base: For amine and alcohol nucleophiles, using a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) is crucial to deprotonate the nucleophile and increase its reactivity.[11] • Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can protonate the active nucleophile and deactivate the catalyst.
Reaction Temperature Too Low Increase Temperature: Both Buchwald-Hartwig and Ullmann reactions often require elevated temperatures, sometimes in high-boiling solvents like toluene, dioxane, or DMF.[8]

Problem 2: Formation of significant byproducts.

Possible Cause Troubleshooting Steps
Hydrodehalogenation (Removal of Bromine) Optimize Ligand and Base: This is a common side reaction in palladium-catalyzed couplings. Screening different ligands and bases can minimize this pathway. • Use Anhydrous Conditions: Traces of water can be a source of protons for this side reaction.
Homocoupling of the Nucleophile or Aryl Halide Control Stoichiometry: Ensure the stoichiometry of the nucleophile and aryl halide is carefully controlled. • Lower Temperature: High temperatures can sometimes promote homocoupling, especially in Ullmann reactions.
Double Substitution Control Stoichiometry: If only monosubstitution is desired, use a stoichiometric amount or a slight excess of the nucleophile. Using a large excess can favor disubstitution.

Quantitative Data on Reaction Yields

The following tables summarize reported yields for various substitution reactions on this compound and related substrates. Direct yield data for a wide range of nucleophiles on this compound is limited in the literature; therefore, data for analogous substrates are included for comparison.

Table 1: Amination of 3,5-Dihaloarenes

NucleophileCatalyst/LigandBaseSolventTemp (°C)Yield (%)Substrate
AnilinePd₂(dba)₃ / dppfNaOt-BuDioxane110Moderate3,5-dibromo-2-pyrone
AmmoniaPd catalyst / KPhosKOHWater100HighAryl Bromides
AlkylaminesPd(0) / P(t-Bu)₃NaOt-BuTolueneRT-70HighAryl Bromides/Chlorides[7]

Table 2: Cyanation of Aryl Halides

Cyanide SourceCatalyst/LigandAdditiveSolventTemp (°C)Yield (%)Substrate
K₄[Fe(CN)₆]Pd(OAc)₂ / PPh₃-DMF40ExcellentAryl Pentafluorobenzenesulfonates[5]
NaCNCuIDiamine LigandToluene110HighAryl Bromides

Experimental Protocols

The following are representative experimental protocols adapted for substitutions on this compound based on established methods for similar aryl halides.

Protocol 1: Palladium-Catalyzed Amination (Buchwald-Hartwig)

This protocol is a general procedure for the coupling of an amine with this compound.

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Addition of Base and Solvent: Add a strong base (e.g., NaOt-Bu, 1.4 mmol) to the tube. Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS, typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed O-Arylation (Ullmann Condensation)

This protocol describes a general procedure for the synthesis of diaryl ethers from this compound and a phenol.

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol), the phenol (1.2 mmol), a copper(I) source (e.g., CuI, 0.1 mmol, 10 mol%), and a ligand (e.g., N,N-dimethylglycine, 0.2 mmol, 20 mol%).

  • Addition of Base and Solvent: Add a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol) and a high-boiling polar solvent (e.g., DMF or NMP, 5 mL).

  • Reaction: Heat the mixture under an inert atmosphere to the required temperature (often >120 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction mixture and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine this compound, Nucleophile, Catalyst, Ligand, and Base solvent Add Anhydrous, Degassed Solvent reagents->solvent Under Inert Atmosphere heating Heat to 80-120 °C solvent->heating monitoring Monitor by TLC/GC-MS heating->monitoring quench Cool and Quench monitoring->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify

Caption: General experimental workflow for substitution reactions of this compound.

Troubleshooting_Yield start Low Reaction Yield catalyst_check Is the catalyst system appropriate? start->catalyst_check nucleophile_check Is the nucleophile sufficiently reactive? catalyst_check->nucleophile_check Yes change_catalyst Use pre-catalyst or change ligand catalyst_check->change_catalyst No (Pd) activate_cu Activate copper or use a soluble Cu(I) salt catalyst_check->activate_cu No (Cu) conditions_check Are the reaction conditions optimal? nucleophile_check->conditions_check Yes stronger_base Use a stronger base (e.g., NaOt-Bu, LHMDS) nucleophile_check->stronger_base No anhydrous Ensure anhydrous conditions conditions_check->anhydrous No (Wet) increase_temp Increase reaction temperature conditions_check->increase_temp No (Temp)

Caption: Troubleshooting decision tree for low reaction yields.

References

identifying and minimizing side products in 3,5-Dibromobenzonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 3,5-Dibromobenzonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize common side products in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in cross-coupling reactions with this compound?

A1: The most frequently encountered side products in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are dehalogenation (or hydrodehalogenation), homocoupling of the coupling partners, and hydrolysis of the nitrile group.

Q2: What is dehalogenation and why does it occur?

A2: Dehalogenation is the replacement of a bromine atom on the this compound ring with a hydrogen atom, leading to the formation of 3-bromobenzonitrile or benzonitrile. This side reaction is often mediated by the formation of a palladium-hydride species in the catalytic cycle, which can arise from the solvent, base, or impurities.[1][2]

Q3: What is homocoupling and what causes it in Suzuki-Miyaura reactions?

A3: Homocoupling is the dimerization of the boronic acid reagent to form a biaryl species, or the dimerization of this compound. This is often promoted by the presence of oxygen, which can reoxidize the active Pd(0) catalyst to Pd(II), or by the direct reaction of a Pd(II) precatalyst with the boronic acid.

Q4: Can the nitrile group of this compound react under typical cross-coupling conditions?

A4: Yes, the nitrile group can be susceptible to hydrolysis, especially under harsh basic or acidic conditions and at elevated temperatures, which are sometimes employed in cross-coupling reactions. This will lead to the formation of 3,5-dibromobenzamide or 3,5-dibromobenzoic acid as side products.

Troubleshooting Guides

Issue 1: Formation of Dehalogenated Byproducts (Hydrodehalogenation)

The presence of dehalogenated byproducts, such as 3-bromobenzonitrile, is a common issue in palladium-catalyzed cross-coupling reactions.

start Dehalogenation Observed check_base Review Base Selection start->check_base check_ligand Evaluate Ligand start->check_ligand check_temp Optimize Temperature start->check_temp check_solvent Assess Solvent start->check_solvent solution_base Switch to Weaker, Non-Hydride Donating Base (e.g., K2CO3, Cs2CO3) check_base->solution_base Using strong alkoxide base? solution_ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) check_ligand->solution_ligand Using less bulky ligand? solution_temp Lower Reaction Temperature check_temp->solution_temp High reaction temperature? solution_solvent Use Anhydrous, Aprotic Solvents (e.g., Toluene, Dioxane) check_solvent->solution_solvent Using protic solvent?

Caption: Troubleshooting workflow for minimizing dehalogenation.

  • Materials:

    • This compound (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Palladium catalyst (e.g., XPhos Pd G2, 2 mol%)

    • Base (e.g., K₂CO₃, 2.0 mmol)

    • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add the anhydrous, degassed solvent, followed by the palladium catalyst.

    • Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and stir. Lowering the temperature has been shown to suppress dehalogenation side reactions.[3]

    • Monitor the reaction progress by GC-MS or LC-MS.

    • Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.

ParameterConditionDehalogenation LevelReference
Base Strong alkoxide bases (e.g., NaOEt)Higher[1]
Weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃)Lower[1]
Ligand Less bulky ligandsCan be higher[3]
Bulky, electron-rich ligands (e.g., XPhos)Lower[3]
Temperature High (e.g., >100 °C)Higher[3]
Moderate (e.g., 80-100 °C)Lower[3]
Issue 2: Formation of Homocoupling Byproducts in Suzuki-Miyaura Coupling

Homocoupling of the boronic acid is a common side reaction that reduces the yield of the desired cross-coupled product.

start Homocoupling Observed check_atmosphere Check Reaction Atmosphere start->check_atmosphere check_catalyst Evaluate Pd Source start->check_catalyst check_reagents Assess Reagent Purity start->check_reagents solution_atmosphere Degas Solvents Thoroughly and Maintain Inert Atmosphere check_atmosphere->solution_atmosphere Potential O2 exposure? solution_catalyst Use Pd(0) Pre-catalyst or Add a Mild Reducing Agent (e.g., Potassium Formate) check_catalyst->solution_catalyst Using Pd(II) pre-catalyst? solution_reagents Use High Purity Boronic Acid check_reagents->solution_reagents Boronic acid degradation?

Caption: Troubleshooting workflow for minimizing homocoupling.

  • Materials:

    • This compound (1.0 mmol)

    • Arylboronic acid (1.1 mmol)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

    • Base (e.g., K₃PO₄, 2.0 mmol)

    • Anhydrous, degassed solvent (e.g., toluene)

    • Mild reducing agent (optional, e.g., potassium formate, 0.1 mmol)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

    • Thoroughly degas the solvent by bubbling an inert gas (e.g., Argon) through it for at least 30 minutes.

    • Add the degassed solvent to the flask.

    • If using a Pd(II) precatalyst, consider adding a mild reducing agent like potassium formate to facilitate the reduction to the active Pd(0) species and minimize Pd(II)-mediated homocoupling.

    • Add the palladium catalyst under a positive pressure of inert gas.

    • Heat the reaction mixture and monitor by an appropriate analytical method.

Issue 3: Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed to a primary amide (3,5-dibromobenzamide) or a carboxylic acid (3,5-dibromobenzoic acid) under certain conditions.

start Nitrile Hydrolysis Observed check_base_conc Review Base and Water Content start->check_base_conc check_temp_time Evaluate Temperature and Reaction Time start->check_temp_time solution_base_conc Use Anhydrous Conditions and a Weaker Base (e.g., K2CO3 vs NaOH) check_base_conc->solution_base_conc Strong aqueous base used? solution_temp_time Reduce Reaction Temperature and Minimize Reaction Time check_temp_time->solution_temp_time Prolonged heating at high temp?

Caption: Troubleshooting workflow for minimizing nitrile hydrolysis.

  • Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried to minimize the presence of water, which is required for hydrolysis.

  • Choice of Base: Opt for non-hydroxide bases such as carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) instead of strong hydroxide bases (e.g., NaOH, KOH), especially when high temperatures are required.

  • Reaction Temperature and Time: Use the lowest effective temperature and monitor the reaction closely to avoid unnecessarily long reaction times, as hydrolysis is often promoted by prolonged heating.

Key Signaling Pathways and Experimental Workflows

Catalytic Cycle of Buchwald-Hartwig Amination with Competing Dehalogenation

pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition pd2_complex Ar-Pd(II)(Br)L_n oxidative_addition->pd2_complex amine_coordination Amine Coordination (R2NH) pd2_complex->amine_coordination hydride_formation Hydride Formation (e.g., from base/solvent) pd2_complex->hydride_formation amido_complex Ar-Pd(II)(NR2)L_n amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination product Desired Product (Ar-NR2) reductive_elimination->product product->pd0 pd_hydride H-Pd(II)(Br)L_n hydride_formation->pd_hydride reductive_elimination_dehalogenation Reductive Elimination pd_hydride->reductive_elimination_dehalogenation reductive_elimination_dehalogenation->pd0 dehalogenated_product Dehalogenated Byproduct (Ar-H) reductive_elimination_dehalogenation->dehalogenated_product

Caption: Buchwald-Hartwig amination cycle and competing dehalogenation pathway.

Catalytic Cycle of Suzuki-Miyaura Coupling with Competing Homocoupling

pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition pd2_complex Ar-Pd(II)(Br)L_n oxidative_addition->pd2_complex transmetalation Transmetalation (Ar'-B(OR)2) pd2_complex->transmetalation diaryl_pd_complex Ar-Pd(II)(Ar')L_n transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination product Desired Product (Ar-Ar') reductive_elimination->product product->pd0 pd2_precatalyst Pd(II) Source (e.g., Pd(OAc)2) homocoupling_reaction Homocoupling (2 Ar'-B(OR)2) pd2_precatalyst->homocoupling_reaction homocoupling_reaction->pd0 Reduction homocoupling_product Homocoupling Byproduct (Ar'-Ar') homocoupling_reaction->homocoupling_product

Caption: Suzuki-Miyaura coupling cycle and competing homocoupling pathway from a Pd(II) source.

References

safe handling and storage procedures for 3,5-Dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3,5-Dibromobenzonitrile

This guide provides essential safety information, handling protocols, and emergency procedures for researchers, scientists, and drug development professionals working with this compound (CAS No. 97165-77-0).

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary hazards? this compound is a chemical compound often used in organic synthesis.[1] It is classified as a hazardous substance with the following primary risks:

  • Harmful if swallowed (H302).[2]

  • Causes skin irritation (H315).[2]

  • Causes serious eye irritation (H319).[2]

  • May cause respiratory irritation (H335).[2]

2. What personal protective equipment (PPE) is required when handling this chemical? To minimize exposure, comprehensive PPE is mandatory. This includes:

  • Eye/Face Protection: Wear tightly fitting safety goggles or glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[3][4]

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use.[3][5] A complete protective suit or lab coat should be worn to prevent skin contact.[3]

  • Respiratory Protection: Handle only in a well-ventilated area or under a chemical fume hood.[3][4] If ventilation is inadequate or dust formation is likely, use a NIOSH/MSHA-approved respirator.[6]

3. How should I properly store this compound? Proper storage is crucial for maintaining chemical stability and ensuring safety.

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][7]

  • Store locked up to prevent unauthorized access.[4][7]

  • For long-term stability, some suppliers recommend storage in a refrigerator or under an inert atmosphere (like nitrogen or argon) at 2-8°C.[2][8]

  • Store away from incompatible materials such as strong oxidizing agents.[9][10]

4. What should I do in case of accidental skin or eye contact? Immediate action is required to mitigate harm.

  • Skin Contact: Immediately take off contaminated clothing.[4] Wash the affected area thoroughly with soap and plenty of water.[3][11] Consult a physician if irritation persists.[3]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[3]

5. How do I handle a spill? In the event of a spill, follow these emergency procedures:

  • Evacuate personnel from the immediate area and ensure adequate ventilation.[3]

  • Wear full personal protective equipment, including respiratory protection.[3]

  • Avoid generating dust.[3]

  • Carefully sweep or shovel the spilled material into a suitable, closed container for disposal.[3]

  • Do not let the chemical enter drains or waterways.[3]

6. What is the correct fire-fighting procedure for this chemical?

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or a water spray.[3][4]

  • Specific Hazards: During a fire, it may emit toxic and irritating fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[3]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Data Presentation

Table 1: Hazard Identification and Classification

Hazard ClassGHS Hazard StatementSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning[2]
Skin Irritation (Category 2)H315: Causes skin irritationWarning[2]
Eye Irritation (Category 2A)H319: Causes serious eye irritationWarning[2]
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationWarning[2]

Table 2: Summary of First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and consult a physician immediately.[3][4]
Skin Contact Remove contaminated clothing and shoes immediately. Wash the affected area with soap and plenty of water. Consult a physician.[3][4]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if applicable. Consult a physician immediately.[3][7]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[3][4]

Table 3: Physical and Chemical Properties

PropertyValue
Molecular Formula C₇H₃Br₂N[12]
Molecular Weight 260.92 g/mol [2]
Physical Form Colorless or white to yellow to brown powder or crystals.[2]
Melting Point 98 °C[8]
Boiling Point 261.2±20.0 °C (Predicted)[8]
Storage Temperature Refrigerator; 2-8°C under inert gas.[2][8]

Experimental Protocols

Protocol: Accidental Spill Cleanup

This protocol outlines the steps for safely managing a small-scale laboratory spill of solid this compound.

  • Immediate Response & Area Securement 1.1. Alert all personnel in the immediate vicinity of the spill. 1.2. Evacuate non-essential personnel from the area.[3] 1.3. Restrict access to the contaminated area. 1.4. Increase ventilation in the area by opening a fume hood sash.

  • Don Personal Protective Equipment (PPE) 2.1. Put on the following PPE before approaching the spill:

    • Two pairs of nitrile gloves.[3]
    • A chemical-resistant lab coat or gown.[3]
    • NIOSH-approved respirator.[6]
    • Chemical splash goggles.[3]

  • Containment and Cleanup 3.1. Do not use water or liquid cleaners, as this can spread contamination. 3.2. Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[7] 3.3. Carefully sweep or scoop the material and absorbent into a clearly labeled, sealable waste container.[3] Use non-sparking tools.[4] 3.4. Avoid any actions that create dust.[3]

  • Decontamination 4.1. Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. 4.2. Place all cleaning materials (wipes, cloths) into the same labeled hazardous waste container.

  • Waste Disposal and Post-Cleanup 5.1. Securely seal the hazardous waste container. 5.2. Dispose of the waste according to institutional and local environmental regulations.[7] 5.3. Carefully doff all PPE, avoiding contact with contaminated surfaces. Dispose of single-use items in the hazardous waste container. 5.4. Wash hands and any exposed skin thoroughly with soap and water.[7] 5.5. Document the spill and cleanup procedure as required by your institution's safety office.

Visualized Workflow

Safe_Handling_Workflow cluster_prep Preparation & Engineering Controls cluster_handling Chemical Handling cluster_cleanup Post-Experiment & Disposal cluster_emergency Emergency Actions A Verify Fume Hood is Operational B Don Required PPE (Gloves, Goggles, Lab Coat) A->B C Obtain Container from Locked Storage B->C Proceed to Handling D Weigh/Handle Chemical Only Inside Fume Hood C->D E Keep Container Tightly Closed When Not in Use D->E Spill Spill Occurs D->Spill Exposure Exposure Occurs D->Exposure F Decontaminate Glassware and Work Surfaces E->F Experiment Complete G Dispose of Contaminated Waste in Labeled Container F->G H Return Stock Chemical to Secure Storage G->H Spill->G Follow Spill Cleanup Protocol Exposure->H Follow First-Aid Procedures & Seek Medical Attention

Caption: Logical workflow for the safe handling of this compound.

References

Technical Support Center: 3,5-Dibromobenzonitrile Solubility and Reaction Media Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of 3,5-Dibromobenzonitrile in various reaction media.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am having difficulty dissolving this compound in my reaction solvent. What are its general solubility properties?

A1: this compound is a white to light yellow crystalline powder with a melting point of approximately 98°C.[1][2] It is generally considered to have poor solubility in aqueous solutions but is soluble in some organic solvents. Qualitative assessments indicate solubility in methanol, ethanol, and dimethyl sulfoxide (DMSO).[1][2] For many reaction types, complete dissolution at the desired concentration can be challenging.

Q2: My reaction requires a specific solvent, but this compound is not dissolving sufficiently. What can I do?

A2: When facing poor solubility in a required solvent, several strategies can be employed. The following troubleshooting guide outlines a systematic approach to address this issue.

Troubleshooting Guide: Improving Dissolution of this compound

If you are encountering incomplete dissolution of this compound, follow these steps:

  • Initial Solvent Screening: If your reaction conditions are flexible, screen a range of solvents. A good starting point includes polar aprotic solvents like Dimethylformamide (DMF) and Tetrahydrofuran (THF), and alcohols like methanol and ethanol.

  • Temperature Adjustment: Gently heating the solvent during dissolution can significantly increase the solubility of this compound. However, ensure the temperature is compatible with the stability of the compound and other reagents in your reaction mixture.

  • Co-Solvent System: Introducing a small amount of a co-solvent can drastically alter the polarity of the reaction medium and enhance solubility. For instance, if your primary solvent is moderately polar, adding a small percentage of a highly polar solvent like DMSO or DMF can be effective.

  • Sonication: The use of an ultrasonic bath can aid in the dissolution process by breaking down solute aggregates and increasing the interaction between the solute and solvent particles.[3]

  • Change of Reagent Form: If applicable to your synthesis, consider if a more soluble derivative or precursor of this compound could be used.

The following diagram illustrates a logical workflow for troubleshooting solubility issues.

Solubility_Troubleshooting_Workflow Start Start: Poor Solubility of This compound Solvent_Screen Screen Alternative Solvents Start->Solvent_Screen Increase_Temp Increase Temperature Solvent_Screen->Increase_Temp If solvent choice is limited Success Problem Solved Solvent_Screen->Success If soluble Co_Solvent Use Co-Solvent System Increase_Temp->Co_Solvent Increase_Temp->Success If soluble Sonication Apply Sonication Co_Solvent->Sonication Co_Solvent->Success If soluble Sonication->Success If soluble Failure Further Investigation Needed Sonication->Failure If still insoluble

Caption: A workflow for systematically addressing solubility challenges.

Advanced Solubilization Techniques

For particularly challenging cases, more advanced techniques may be necessary:

Q3: Can surfactants be used to improve the solubility of this compound?

A3: Yes, surfactants can be effective in increasing the solubility of poorly soluble organic compounds. Surfactants form micelles in solution, which can encapsulate the non-polar this compound molecules, thereby increasing their apparent solubility in the bulk solvent. The choice of surfactant (anionic, cationic, or non-ionic) will depend on the specific reaction conditions, including the solvent and other reagents.

Q4: Is complexation a viable strategy for this compound?

A4: Complexation with host molecules like cyclodextrins can be a powerful method to enhance the solubility of poorly soluble compounds. The hydrophobic inner cavity of a cyclodextrin can encapsulate the this compound molecule, while the hydrophilic outer surface of the cyclodextrin interacts with the solvent, leading to increased overall solubility.

Quantitative Solubility Data

Table 1: Mole Fraction Solubility (x) of 3,5-Dibromo-4-hydroxybenzaldehyde in Aqueous Co-solvent Mixtures at Different Temperatures (K) [4]

Temperature (K)Co-solventMole Fraction of Co-solventSolubility (x) x 104
278.15Ethanol0.21.58
298.15Ethanol0.23.16
318.15Ethanol0.26.31
278.15n-Propanol0.22.51
298.15n-Propanol0.24.47
318.15n-Propanol0.27.94
278.15Acetonitrile0.21.12
298.15Acetonitrile0.22.24
318.15Acetonitrile0.24.47
278.15DMF0.25.01
298.15DMF0.28.91
318.15DMF0.215.85

Experimental Protocols

The following are detailed methodologies for key experiments related to determining and enhancing the solubility of this compound.

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the standard shake-flask method for determining the equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound

  • Selected solvent(s)

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Place the vial in an orbital shaker or on a stir plate at a constant temperature.

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and immediately filter it to remove any undissolved solid.

  • Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of your analytical method.

  • Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method.

  • Calculate the solubility in units such as g/L or mol/L.

Equilibrium_Solubility_Protocol Start Start Add_Excess Add Excess Solute to Solvent Start->Add_Excess Equilibrate Equilibrate with Agitation (24-48h) at Constant Temp. Add_Excess->Equilibrate Filter Filter Supernatant Equilibrate->Filter Dilute Dilute Sample Filter->Dilute Analyze Analyze by HPLC or GC Dilute->Analyze Calculate Calculate Solubility Analyze->Calculate End End Calculate->End

Caption: The experimental workflow for determining equilibrium solubility.

Protocol 2: Sonication-Assisted Dissolution

This protocol describes the use of sonication to facilitate the dissolution of this compound.

Materials:

  • This compound

  • Selected solvent

  • Appropriate glassware (e.g., vial, flask)

  • Ultrasonic bath

Procedure:

  • Weigh the desired amount of this compound and add it to the solvent in your reaction vessel.

  • Place the vessel in the ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in your vessel.

  • Turn on the sonicator. The duration of sonication will depend on the amount of solute and solvent, but a typical starting point is 15-30 minutes.

  • Visually inspect the solution for undissolved particles. If the solid persists, continue sonication in intervals, checking periodically.

  • Be mindful of the temperature increase in the ultrasonic bath, as prolonged sonication can heat the sample. If temperature control is critical, use a cooled ultrasonic bath or sonicate in short bursts with cooling periods in between.

Protocol 3: Solubility Enhancement using a Co-solvent System

This protocol details a method for systematically evaluating the effect of a co-solvent on the solubility of this compound.

Materials:

  • This compound

  • Primary solvent

  • Co-solvent(s)

  • Equipment from Protocol 1

Procedure:

  • Prepare a series of solvent mixtures with varying percentages of the co-solvent in the primary solvent (e.g., 5%, 10%, 20%, 50% v/v).

  • For each solvent mixture, determine the equilibrium solubility of this compound using the Shake-Flask Method described in Protocol 1.

  • Plot the solubility of this compound as a function of the co-solvent percentage.

  • This will allow you to identify the optimal co-solvent concentration for your reaction while minimizing the amount of co-solvent used.

Co_Solvent_Logic Start Poor Solubility in Primary Solvent Select_CoSolvent Select Potential Co-Solvent(s) Start->Select_CoSolvent Prepare_Mixtures Prepare a Range of Co-Solvent Concentrations Select_CoSolvent->Prepare_Mixtures Determine_Solubility Determine Solubility in Each Mixture (Protocol 1) Prepare_Mixtures->Determine_Solubility Analyze_Data Plot Solubility vs. Co-Solvent % Determine_Solubility->Analyze_Data Select_Optimal Select Optimal Co-Solvent Ratio Analyze_Data->Select_Optimal Proceed Proceed with Reaction Select_Optimal->Proceed

Caption: A logical diagram for optimizing a co-solvent system.

References

Technical Support Center: Purification of 3,5-Dibromobenzonitrile Coupling Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in coupling reactions with 3,5-Dibromobenzonitrile. The focus is on the effective removal of common byproducts to ensure the purity of the desired coupled products.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of products from Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving this compound.

Issue 1: Presence of Homocoupled Byproduct from a Suzuki-Miyaura Reaction

  • Question: My post-reaction analysis (NMR or LC-MS) of a Suzuki-Miyaura coupling with this compound shows a significant amount of a biaryl byproduct derived from the boronic acid. How can I remove this?

  • Answer: The homocoupled byproduct often has a different polarity and solubility profile compared to your desired product.

    • Chromatography: Flash column chromatography is typically the most effective method. Since your desired product, a substituted benzonitrile, is polar, a normal-phase silica gel column is recommended. Start with a non-polar eluent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The less polar homocoupled byproduct should elute before your more polar product.

    • Recrystallization: If the byproduct and product have sufficiently different solubilities, recrystallization can be a viable option. You will need to screen various solvents. A solvent system in which your desired product is sparingly soluble at room temperature but fully soluble when heated is ideal.[1][2]

Issue 2: Dehalogenation of this compound in a Buchwald-Hartwig Amination

  • Question: I am observing a significant amount of 3-bromobenzonitrile in my Buchwald-Hartwig reaction mixture. What is the cause and how can I purify my desired amino-substituted product?

  • Answer: Dehalogenation is a common side reaction where a bromine atom is replaced by a hydrogen atom.[3]

    • Cause: This can be caused by factors such as the choice of base, solvent, and ligand, or the presence of hydride sources.

    • Purification:

      • Column Chromatography: Similar to the removal of homocoupled byproducts, flash column chromatography is the most reliable method. The polarity difference between your desired amine product and the dehalogenated starting material should allow for good separation on a silica gel column.

      • Acid-Base Extraction: If your product contains a basic amine functional group, you may be able to use acid-base extraction to separate it from the neutral dehalogenated byproduct. Dissolve the crude mixture in an organic solvent and wash with an aqueous acid solution (e.g., 1M HCl). Your amine product will move to the aqueous layer as a salt. The organic layer containing the byproduct can be discarded. Subsequently, basifying the aqueous layer and extracting with an organic solvent will recover your purified product.

Issue 3: Removal of Copper Salts and Alkyne Homocoupling (Glaser Coupling) Byproducts in a Sonogashira Reaction

  • Question: My Sonogashira reaction with this compound has produced the desired alkynyl-substituted product, but it is contaminated with copper salts and a homocoupled di-alkyne byproduct. What is the best purification strategy?

  • Answer:

    • Copper Salt Removal: Copper salts can often be removed by an aqueous workup. Washing the organic extract with an aqueous solution of ammonia or ammonium chloride can help to complex and remove the copper.

    • Alkyne Homocoupling Byproduct Removal: The homocoupled di-alkyne is typically much less polar than your desired product.

      • Chromatography: Flash column chromatography on silica gel is very effective. The non-polar di-alkyne will elute quickly with a non-polar solvent system, while your more polar benzonitrile product will be retained longer on the column.

      • Recrystallization: Recrystallization can also be effective if a suitable solvent is found that selectively crystallizes your desired product, leaving the more soluble homocoupled byproduct in the mother liquor.

Issue 4: Persistent Triphenylphosphine Oxide (TPPO) Contamination

  • Question: My crude product is contaminated with triphenylphosphine oxide (TPPO) from the palladium catalyst's ligand. It is co-eluting with my product during chromatography. How can I remove it?

  • Answer: TPPO is a common and often difficult impurity to remove due to its polarity.

    • Precipitation: TPPO can be selectively precipitated from certain organic solvents by the addition of metal salts like zinc chloride (ZnCl₂).[4][5] Dissolving the crude mixture in a polar solvent like ethanol or ethyl acetate and adding ZnCl₂ will form an insoluble complex with TPPO that can be filtered off.[4][5]

    • Solvent Trituration/Recrystallization: TPPO is poorly soluble in non-polar solvents like hexane or diethyl ether. Triturating your crude product with these solvents can sometimes selectively dissolve the product and leave the TPPO as a solid. Alternatively, if your product is a solid, recrystallization from a solvent mixture where TPPO is soluble (e.g., a mixture containing some toluene) and your product is not, can be effective.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to develop a purification strategy for my this compound coupling product?

A1: The first step is to analyze your crude reaction mixture using a technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will give you an idea of the number of components in your mixture and their relative polarities, which is crucial for developing a column chromatography method.

Q2: How do I choose the right solvent system for column chromatography?

A2: The ideal solvent system for column chromatography should give your desired product a retention factor (Rf) of around 0.2-0.4 on a TLC plate.[6] You can screen different solvent mixtures (e.g., varying ratios of hexane and ethyl acetate) by TLC to find the optimal conditions before running the column.

Q3: My product is very polar and streaks on the silica gel column. What can I do?

A3: Streaking of polar compounds on silica gel is common.[7] You can try adding a small amount of a polar modifier to your eluent, such as methanol or a few drops of triethylamine if your compound is basic. For very polar compounds, reverse-phase chromatography or using a different stationary phase like alumina might be more effective.[8]

Q4: How can I confirm the purity of my final product?

A4: The purity of your final product should be assessed by multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) is excellent for determining the percentage purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure and can also be used for quantitative analysis (qNMR) to determine purity against a known standard.[9][10][11][12][13] Mass Spectrometry (MS) will confirm the molecular weight of your product.

Detailed Experimental Protocols

The following are general protocols that can be adapted for the purification of products from coupling reactions of this compound. Note: These are representative procedures and may require optimization for your specific product.

Protocol 1: Flash Column Chromatography for Removal of Less Polar Byproducts

This protocol is suitable for separating the desired polar benzonitrile product from less polar byproducts such as homocoupled species or dehalogenated starting material.

Materials:

  • Crude reaction mixture

  • Silica gel (for flash chromatography)

  • Solvents for eluent (e.g., hexanes, ethyl acetate)

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Develop an Eluent System: Use TLC to find a solvent system where your desired product has an Rf of ~0.3.

  • Pack the Column: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Add a layer of sand on top of the silica.

  • Load the Sample: Dissolve the crude mixture in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane (DCM). If the sample is not fully soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder loaded onto the column.

  • Elute the Column: Start eluting with the less polar solvent system. The less polar byproducts will move down the column faster.

  • Collect Fractions: Collect fractions in test tubes and monitor the elution by TLC.

  • Increase Solvent Polarity: Gradually increase the polarity of the eluent to elute your more polar desired product.

  • Combine and Concentrate: Combine the pure fractions containing your product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization for Product Purification

This protocol is useful when there is a significant difference in solubility between the desired product and impurities.

Materials:

  • Crude product

  • A selection of recrystallization solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate, hexanes, water)[2]

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Screening: In small test tubes, test the solubility of your crude product in different solvents at room temperature and upon heating. An ideal solvent will dissolve the product when hot but not when cold.[14] Solvent mixtures can also be effective.[1]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature to allow for the formation of well-defined crystals. Then, place the flask in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Precipitation of Triphenylphosphine Oxide (TPPO)

This protocol is specifically for the removal of TPPO.[4][5]

Materials:

  • Crude product containing TPPO

  • Ethanol or Ethyl Acetate

  • Zinc chloride (ZnCl₂)

  • Stirring plate and stir bar

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve the crude product in ethanol or ethyl acetate.

  • Precipitation: While stirring, add 1-2 equivalents of solid ZnCl₂ to the solution. A white precipitate of the ZnCl₂-TPPO complex should form.[4][5]

  • Stirring: Continue stirring for 1-2 hours at room temperature to ensure complete precipitation.

  • Filtration: Filter the mixture to remove the solid precipitate.

  • Work-up: The filtrate containing your desired product can then be concentrated and further purified if necessary.

Quantitative Data

Table 1: Efficiency of TPPO Removal by Precipitation with ZnCl₂ in Various Solvents [5]

Solvent% TPPO Remaining in Solution
Ethanol<1%
Isopropanol1%
Ethyl Acetate<1%
Acetonitrile3%
Tetrahydrofuran (THF)16%

Data adapted from a study on the precipitation of pure TPPO.

Table 2: Representative Yields After Recrystallization from Different Solvents [15]

CompoundRecrystallization SolventYield (%)
Analogue AIsopropanol85
Analogue AEthanol70
Analogue AEthanol/Water (2:1)82
Analogue BIsopropanol90
Analogue BEthanol75

This table illustrates how the choice of solvent can impact the recovery of a purified product. Yields are highly substrate-dependent.

Visualizations

Workflow for Purification Strategy Selection

Purification_Workflow start Crude Reaction Mixture tlc_lcms Analyze by TLC/LC-MS start->tlc_lcms is_byproduct Identify Major Byproducts tlc_lcms->is_byproduct homocoupling Homocoupling/ Dehalogenation is_byproduct->homocoupling Less Polar phosphine_oxide Phosphine Oxide is_byproduct->phosphine_oxide Polar, Co-eluting other Other Byproducts is_byproduct->other Other chromatography Column Chromatography homocoupling->chromatography precipitation Precipitation with Metal Salt phosphine_oxide->precipitation other->chromatography recrystallization Recrystallization chromatography->recrystallization For further polishing pure_product Pure Product chromatography->pure_product recrystallization->pure_product precipitation->chromatography If still impure

Caption: A decision-making workflow for selecting an appropriate purification strategy.

Logical Relationship of Byproduct Removal Techniques

Byproduct_Removal cluster_suzuki Suzuki Byproducts cluster_buchwald Buchwald-Hartwig Byproducts cluster_sonogashira Sonogashira Byproducts cluster_purification Purification Methods Homocoupling Homocoupled Boronic Acid Chromatography Column Chromatography Homocoupling->Chromatography Dehalogenation_S Dehalogenated Benzonitrile Dehalogenation_S->Chromatography Dehalogenation_B Dehalogenated Benzonitrile Dehalogenation_B->Chromatography Phosphine_Oxide_B Phosphine Oxide Precipitation Precipitation Phosphine_Oxide_B->Precipitation Glaser_Coupling Dimerized Alkyne Glaser_Coupling->Chromatography Recrystallization Recrystallization Glaser_Coupling->Recrystallization Copper_Salts Copper Salts Aqueous_Wash Aqueous Wash Copper_Salts->Aqueous_Wash Chromatography->Recrystallization (optional) Precipitation->Chromatography (optional)

References

Technical Support Center: Synthesis of 3,5-Dibromobenzonitrile-Based Radiotracers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the synthesis of radiotracers derived from 3,5-Dibromobenzonitrile. The following sections offer troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to address common challenges encountered during radiolabeling.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound-based radiotracers via nucleophilic aromatic substitution (SNAr) with [¹⁸F]fluoride.

Q1: My radiochemical yield (RCY) for the substitution of a bromine atom on the this compound core is very low. What are the likely causes and how can I improve it?

A1: Low radiochemical yield is a common challenge in nucleophilic aromatic substitution on di-halogenated benzonitriles. The primary reasons often relate to precursor reactivity and reaction conditions.

  • Leaving Group Reactivity: Bromine is a moderately effective leaving group for SNAr reactions, but it is significantly less reactive than other potential leaving groups like a nitro (-NO₂) group or a second fluorine atom.[1][2] The nitrile (-CN) group provides meta-activation, which is less effective than ortho or para activation, further slowing the reaction.

  • Sub-optimal Reaction Conditions:

    • Temperature: SNAr reactions on less activated rings require high temperatures, often in the range of 140-180°C, to overcome the activation energy barrier.[3] Ensure your reaction is reaching and maintaining the target temperature. Microwave-assisted heating can significantly reduce reaction times and improve yields compared to conventional heating.[1][2]

    • Solvent: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are essential. DMSO is often superior for these reactions as its higher dielectric constant can lead to more efficient heating and stabilization of the reaction intermediates, resulting in higher yields.[1]

    • Incomplete [¹⁸F]Fluoride Drying: The presence of residual water will dramatically decrease the nucleophilicity of the [¹⁸F]fluoride ion. Ensure your azeotropic drying process with acetonitrile is vigorous and complete.[4]

  • Precursor Degradation: The precursor itself may be unstable under the harsh reaction conditions (high temperature, strong base). Consider reducing reaction time or using a more reactive precursor.

Troubleshooting Steps:

  • Optimize Temperature: Gradually increase the reaction temperature in increments of 10-20°C, monitoring the RCY at each step. For microwave synthesis, increasing the power can achieve higher temperatures more rapidly.[1]

  • Switch Solvents: If using DMF, try switching to DMSO, which has been shown to improve yields for similar substrates.[1]

  • Verify Fluoride Activation: Ensure your [¹⁸F]fluoride drying procedure is effective. This step is critical for achieving high reactivity. The use of a phase transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) in combination with a base (e.g., K₂CO₃) is standard practice to enhance fluoride nucleophilicity.[4][5]

  • Consider an Alternative Precursor: If optimizing conditions fails, the inherent reactivity of the 3,5-dibromo precursor may be the limiting factor. Consider synthesizing a more reactive precursor, such as 3-bromo-5-nitrobenzonitrile or a diaryliodonium salt derivative. Nitro groups are excellent activators and leaving groups for SNAr.[6] Diaryliodonium salts are particularly effective for labeling non-activated or less-activated aromatic rings.

Q2: I am observing multiple radioactive spots on my TLC or HPLC chromatogram. What are the potential side products?

A2: The formation of multiple radioactive species indicates side reactions are occurring. For a this compound precursor, potential radioactive byproducts include:

  • [¹⁸F]Fluoride: Unreacted [¹⁸F]fluoride is the most common radioactive impurity and will typically appear as a very polar spot on TLC or an early eluting peak on reverse-phase HPLC.

  • Di-substituted Product ([¹⁸F]3,5-Difluorobenzonitrile): Although less likely due to the deactivating effect of the first fluorine substitution, it is possible for both bromine atoms to be replaced by [¹⁸F]fluoride under harsh conditions or with prolonged reaction times.

  • Hydrolysis Products: If there is significant water in the reaction, the nitrile group could potentially hydrolyze to an amide or carboxylic acid, though this is less common under standard anhydrous labeling conditions.

Minimization Strategies:

  • Optimize Reaction Time: Monitor the reaction progress over time to find the point of maximum desired product formation before significant side products appear. Microwave synthesis often allows for very short reaction times (<5 minutes), minimizing byproduct formation.[1][2]

  • Control Stoichiometry: Use a sufficient amount of the precursor to minimize the relative concentration of unreacted [¹⁸F]fluoride.

  • Ensure Anhydrous Conditions: Meticulous drying of reagents and solvents is crucial to prevent hydrolysis and maintain fluoride reactivity.[4]

Q3: I am struggling with the purification of my final product. What are the best practices?

A3: Purification is essential to remove unreacted [¹⁸F]fluoride, the chemical precursor, and any side products.[3]

  • Solid-Phase Extraction (SPE): A common first step is to use a C18 Sep-Pak cartridge. The crude reaction mixture is diluted (e.g., with water) and passed through the cartridge. The relatively non-polar desired product and precursor will be retained, while the highly polar unreacted [¹⁸F]fluoride and K₂₂₂ complex will pass through. The product can then be eluted with an organic solvent like ethanol or acetonitrile.[7][8]

  • High-Performance Liquid Chromatography (HPLC): For clinical applications, semi-preparative HPLC is the gold standard for ensuring high radiochemical and chemical purity.[9][10] A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water (often with a buffer like ammonium acetate) is typically used. The radioactive peak corresponding to the desired product is collected.[7][11]

  • Combined SPE: For some tracers, a combination of different SPE cartridges (e.g., PS-2 and C18) can provide sufficient purity without the need for HPLC, simplifying the process and reducing synthesis time.[7][8]

Q4: My final product has low specific activity. What could be the cause?

A4: Low specific activity (SA) is caused by contamination with the non-radioactive (¹⁹F) version of your compound.[3]

  • [¹⁹F]Fluoride Contamination: The most common source is stable [¹⁹F]fluoride contamination in the cyclotron target water, transfer lines, or reagents. Polymeric materials like Teflon in the fluid pathways can be a source of leachable fluoride.[12]

  • Precursor as a Fluorine Source: If using a fluoro-substituted precursor (e.g., 3-bromo-5-fluorobenzonitrile) for an isotopic exchange reaction, the precursor itself is a massive source of ¹⁹F, leading to inherently low SA.[3][13] This method is generally not suitable for receptor imaging studies where high SA is critical.

Solutions:

  • System Maintenance: Regularly maintain the cyclotron target and delivery system to minimize [¹⁹F] contamination. Using materials like polypropylene instead of Teflon for tubing can help.[12]

  • High-Purity Reagents: Use reagents and solvents that are specified to be low in fluoride content.

  • Avoid Isotopic Exchange: For high SA, use a precursor with a non-fluorine leaving group (e.g., bromine, nitro, trimethylammonium).

Data Presentation: Precursor Reactivity in Nucleophilic Aromatic Substitution

The choice of leaving group is critical for achieving a satisfactory radiochemical yield in a short amount of time. The following tables summarize data from analogous meta-substituted benzonitrile systems to guide precursor selection.

Table 1: Comparison of Halogen Leaving Groups in Microwave-Assisted Radiofluorination

Data adapted from a study on meta-halo-3-methylbenzonitrile derivatives, which serve as a structural analog for the 3,5-disubstituted pattern.[1][2]

Precursor (Leaving Group)SolventRadiochemical Yield (RCY)Reaction TimeReactivity Order
Fluoro (-F)DMSO64%< 3 min1 (Highest)
Bromo (-Br)DMSO13%< 3 min2
Chloro (-Cl)DMSO9%< 3 min3
Iodo (-I)DMSO0%< 3 min4 (Lowest)

Table 2: Comparison of Precursors for Benzonitrile-Based Radiotracer Synthesis

This table combines data from different benzonitrile-based radiotracers to illustrate the impact of the leaving group.

Precursor TypeExample RadiotracerLeaving GroupRadiochemical Yield (RCY)Notes
Nitro-activated[¹⁸F]FPEB-NO₂~5%Conventional heating.[4]
Halo-activated[¹⁸F]meta-fluorobenzonitrile-Br~13%Microwave-assisted.[1][2]
Diaryliodonium Salt[¹⁸F]meta-fluorobenzonitrile-I⁺-Aryl25-55%Microreactor, high selectivity.[12]

Experimental Protocols

The following is a generalized protocol for the radiosynthesis of 3-bromo-5-[¹⁸F]fluorobenzonitrile from a 3-bromo-5-nitrobenzonitrile precursor. This protocol is a composite based on standard procedures for nucleophilic aromatic substitution and should be optimized for specific laboratory conditions.[1][4][5]

1. [¹⁸F]Fluoride Trapping and Drying

  • Load the cyclotron-produced aqueous [¹⁸F]fluoride onto a pre-conditioned quaternary methylammonium (QMA) anion-exchange cartridge.

  • Elute the trapped [¹⁸F]fluoride into a shielded reaction vessel using an eluent solution containing Kryptofix 2.2.2 (K₂₂₂, 5-10 mg) and potassium carbonate (K₂CO₃, 1-2 mg) in an acetonitrile/water mixture (e.g., 80:20).

  • Dry the [¹⁸F]K/K₂₂₂ complex by azeotropic distillation. This is typically done by heating the vessel to 110-120°C under a stream of inert gas (e.g., nitrogen or argon) and adding 2-3 portions of anhydrous acetonitrile (0.5-1.0 mL each) until the residue is completely dry.

2. Radiofluorination Reaction

  • Prepare a solution of the 3-bromo-5-nitrobenzonitrile precursor (2-5 mg) in 0.5 mL of anhydrous DMSO.

  • Add the precursor solution to the dried [¹⁸F]K/K₂₂₂ complex in the reaction vessel.

  • Seal the vessel and heat the reaction mixture to 150-170°C for 10-15 minutes. (Alternatively, for microwave synthesis, heat at 150W for 3-5 minutes).[1]

  • Cool the reaction vessel to room temperature.

3. Purification

  • Dilute the crude reaction mixture with 5-10 mL of water.

  • Pass the diluted mixture through a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge with additional water (10 mL) to remove unreacted [¹⁸F]fluoride and other polar impurities.

  • Elute the desired product, 3-bromo-5-[¹⁸F]fluorobenzonitrile , from the cartridge using 1-2 mL of ethanol or acetonitrile.

  • (Optional but Recommended) For higher purity, inject the eluate from the SPE cartridge onto a semi-preparative HPLC system (e.g., C18 column, mobile phase: 40-60% acetonitrile in water) to isolate the product peak.[9]

4. Formulation and Quality Control

  • If HPLC was used, the collected fraction is typically trapped on another C18 cartridge, washed with sterile water, and eluted with a small volume of USP-grade ethanol.

  • The final product is formulated in sterile saline for injection, with the final ethanol concentration typically below 10%.

  • Perform quality control (QC) tests before release.[14][15][16]

    • Radiochemical Purity: Determined by analytical radio-HPLC and radio-TLC. Should be >95%.

    • Chemical Purity: Determined by analytical HPLC with UV detection, comparing to a non-radioactive standard.

    • Residual Solvents: Analyzed by gas chromatography (GC) to ensure levels of acetonitrile, DMSO, ethanol, etc., are below USP limits.

    • pH: Must be within a physiologically acceptable range (typically 5.0-7.5).

    • Radionuclidic Identity: Confirmed by measuring the half-life of the final product.

    • Bacterial Endotoxin Test: To ensure the absence of pyrogens.

Visualizations

Diagram 1: General Radiosynthesis Workflow

RadiosynthesisWorkflow cluster_0 Step 1: Fluoride Processing cluster_1 Step 2: Radiosynthesis cluster_2 Step 3: Purification cluster_3 Step 4: Quality Control Cyclotron [¹⁸F]Fluoride in [¹⁸O]H₂O QMA QMA Cartridge Trapping Cyclotron->QMA Elution Elution (K₂₂₂/K₂CO₃) QMA->Elution Drying Azeotropic Drying Elution->Drying Precursor Precursor Addition (e.g., 3-Bromo-5-nitrobenzonitrile in DMSO) Drying->Precursor Reaction Heating (Conventional or Microwave) Precursor->Reaction Crude Crude Product Reaction->Crude SPE SPE Purification (e.g., C18 Cartridge) Crude->SPE HPLC Semi-Prep HPLC (Optional) SPE->HPLC for high purity Formulation Formulation in Saline SPE->Formulation direct HPLC->Formulation QC QC Tests (HPLC, TLC, GC, pH, etc.) Formulation->QC FinalProduct Final Radiotracer QC->FinalProduct

Caption: Workflow for the synthesis of this compound-based radiotracers.

Troubleshooting_Low_RCY Start Low Radiochemical Yield (RCY) Detected CheckDrying Is [¹⁸F]Fluoride drying process verified and anhydrous? Start->CheckDrying ImproveDrying Action: Improve azeotropic drying procedure. Re-run. CheckDrying->ImproveDrying No CheckTemp Is reaction temperature optimal (≥150°C)? CheckDrying->CheckTemp Yes ImproveDrying->Start IncreaseTemp Action: Increase temperature. Consider microwave heating. CheckTemp->IncreaseTemp No CheckSolvent Are you using DMSO? CheckTemp->CheckSolvent Yes IncreaseTemp->Start SwitchToDMSO Action: Switch from DMF to DMSO. CheckSolvent->SwitchToDMSO No ConsiderPrecursor Yield still low. Precursor reactivity is likely the limiting factor. CheckSolvent->ConsiderPrecursor Yes SwitchToDMSO->Start NewPrecursor Action: Synthesize a more reactive precursor, e.g., 3-bromo-5-nitrobenzonitrile or a diaryliodonium salt. ConsiderPrecursor->NewPrecursor Success RCY Improved NewPrecursor->Success

References

Technical Support Center: Optimizing Cyclization Reactions Involving 3,5-Dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during cyclization reactions involving 3,5-Dibromobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: My intramolecular cyclization reaction using a this compound precursor is resulting in a very low yield. What are the primary causes?

A1: Low yields in macrocyclization are a common challenge, primarily due to competing intermolecular oligomerization or polymerization. Key factors contributing to low yields include:

  • High Concentration: At elevated concentrations, the reactive ends of different precursor molecules are more likely to interact than the two ends of the same molecule, favoring the formation of polymers.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature can significantly influence the efficiency of the intramolecular cyclization. For instance, an inappropriate solvent might not promote the necessary pre-organization of the linear precursor for effective ring closure.

  • Catalyst Inactivation: Palladium catalysts, commonly used in these reactions, can be sensitive to air and moisture, leading to deactivation and incomplete conversion.

  • Steric Hindrance: The conformation of the linear precursor might be sterically hindered, preventing the reactive ends from coming into close proximity for cyclization.

Q2: I am observing a significant amount of starting material even after prolonged reaction times. What could be the issue?

A2: Unreacted starting material can be due to several factors:

  • Inactive Catalyst: Ensure your palladium catalyst is active. Using a pre-catalyst or ensuring an inert atmosphere to prevent catalyst oxidation can be beneficial.

  • Inefficient Base: The base plays a crucial role in activating the coupling partners. Ensure the base is fresh, finely powdered for better solubility, and appropriate for the specific coupling reaction (e.g., Suzuki, Buchwald-Hartwig).

  • Poor Solubility: If any of the reactants or the catalyst are not fully dissolved at the reaction temperature, the reaction rate will be significantly reduced. Consider a different solvent system or increasing the temperature.

  • Debromination Side Reaction: In some cases, particularly with electron-rich phosphine ligands and strong bases, a debromination side reaction can occur, consuming the starting material without forming the desired cyclic product.

Q3: How can I minimize the formation of oligomeric byproducts in my cyclization reaction?

A3: The formation of oligomers is a direct consequence of intermolecular reactions dominating over the desired intramolecular cyclization. To minimize this:

  • High-Dilution Conditions: This is the most critical factor. The slow addition of the linear precursor to a large volume of solvent using a syringe pump maintains a very low concentration, kinetically favoring the intramolecular pathway.

  • Template-Assisted Cyclization: In some cases, a template (a metal ion or a molecule) can be used to pre-organize the linear precursor into a conformation that favors cyclization.

  • Optimization of Reaction Parameters: Fine-tuning the catalyst, ligand, and temperature can influence the relative rates of the intra- and intermolecular reactions.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Macrocycle
Potential Cause Troubleshooting Strategy
Intermolecular Polymerization Employ high-dilution techniques. Slowly add the precursor solution to the reaction mixture over an extended period (e.g., 8-24 hours) using a syringe pump. Aim for a final concentration in the range of 1-10 mM.
Catalyst Deactivation Use a pre-catalyst or ensure rigorous exclusion of air and moisture by using degassed solvents and maintaining an inert atmosphere (Argon or Nitrogen).
Incorrect Catalyst/Ligand Combination Screen different palladium catalysts and phosphine ligands. For Suzuki couplings, catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are common. For Buchwald-Hartwig aminations, bulky, electron-rich ligands like XPhos or SPhos can be effective.
Suboptimal Base or Solvent Screen various bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Toluene, Dioxane, DMF, THF). The choice can significantly impact yield.
Unfavorable Precursor Conformation Modify the linker chain of the precursor to be more rigid or to include turn-inducing elements, which can pre-organize the molecule for cyclization.
Issue 2: Formation of Byproducts
Observed Byproduct Potential Cause Troubleshooting Strategy
Homocoupling of Precursor Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.
Debromination of Starting Material Reaction temperature is too high, or the combination of ligand and base is too reactive.Lower the reaction temperature. Screen different ligands and bases; sometimes a weaker base can suppress this side reaction.
Cyclic Oligomers (Dimers, Trimers) Concentration of the precursor is too high.Implement or optimize high-dilution conditions as described in the "Low Yield" section.

Experimental Protocols

General Protocol for Intramolecular Suzuki-Miyaura Coupling

This protocol provides a general guideline for the intramolecular cyclization of a linear precursor containing the this compound moiety and a boronic acid or ester functionality.

Materials:

  • Linear precursor with this compound and a boronic acid/ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

  • To a flame-dried, three-necked flask equipped with a reflux condenser and a magnetic stirrer, add the palladium catalyst (typically 5-10 mol%) and the base (typically 2-4 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a large volume of the degassed solvent to the flask.

  • In a separate flask, dissolve the linear precursor in the same degassed solvent to make a dilute solution (e.g., 0.01 M).

  • Heat the catalyst/base mixture to the desired reaction temperature (e.g., 80-110 °C).

  • Using a syringe pump, add the solution of the linear precursor to the heated reaction mixture over a period of 8-24 hours.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature, filter through a pad of Celite®, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for intramolecular cyclization reactions. Please note that optimal conditions are highly substrate-dependent and the following data should be used as a starting point for optimization.

Coupling Type Catalyst (mol%) Ligand Base Solvent Temperature (°C) Yield (%)
Suzuki-MiyauraPd(PPh₃)₄ (10)-K₂CO₃Toluene/H₂O10040-60
Suzuki-MiyauraPdCl₂(dppf) (5)-Cs₂CO₃Dioxane9050-75
Buchwald-HartwigPd₂(dba)₃ (5)XPhosK₃PO₄Toluene11030-55
UllmannCuI (20)PhenanthrolineCs₂CO₃DMF12025-50

Visualizations

Logical Workflow for Troubleshooting Low Yields

Troubleshooting_Low_Yield Start Low Yield Observed Check_Oligomers Analyze Crude Mixture for Oligomers Start->Check_Oligomers High_Dilution Implement/Optimize High-Dilution Protocol Check_Oligomers->High_Dilution Oligomers Present Check_SM Check for Unreacted Starting Material Check_Oligomers->Check_SM No/Few Oligomers Successful_Cyclization Improved Yield High_Dilution->Successful_Cyclization Catalyst_Activity Verify Catalyst Activity Check_SM->Catalyst_Activity Significant SM Remaining Check_Byproducts Identify Side Products Check_SM->Check_Byproducts Little SM Remaining Optimize_Conditions Optimize Base, Solvent, Temperature Catalyst_Activity->Optimize_Conditions Optimize_Conditions->Successful_Cyclization Debromination Suspect Debromination Check_Byproducts->Debromination Debrominated Product Found Lower_Temp Lower Reaction Temperature Debromination->Lower_Temp Change_Ligand_Base Screen Different Ligands/Bases Lower_Temp->Change_Ligand_Base Change_Ligand_Base->Successful_Cyclization

Caption: Troubleshooting workflow for low cyclization yields.

Experimental Workflow for Intramolecular Suzuki Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep_Flask 1. Prepare Reaction Flask (Catalyst, Base) Heat 3. Heat Reaction Flask Prep_Flask->Heat Prep_Precursor 2. Prepare Precursor Solution Slow_Addition 4. Slow Addition of Precursor Prep_Precursor->Slow_Addition Heat->Slow_Addition Monitor 5. Monitor Reaction (TLC/LC-MS) Slow_Addition->Monitor Filter 6. Filter and Concentrate Monitor->Filter Purify 7. Purify (Chromatography) Filter->Purify Analyze 8. Characterize Product Purify->Analyze

Caption: General experimental workflow for Suzuki macrocyclization.

Technical Support Center: Enhancing Radiochemical Yield of Tracers from 3,5-Dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enhancement of radiochemical yield for tracers derived from 3,5-Dibromobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during radiosynthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the radiolabeling of tracers using this compound as a precursor.

1. Low Radiochemical Yield (RCY) in [¹⁸F]Fluorination Reactions

  • Question: We are experiencing low radiochemical yield during the nucleophilic aromatic substitution of [¹⁸F]fluoride on a this compound-derived precursor. What are the potential causes and solutions?

  • Answer: Low radiochemical yield in [¹⁸F]fluorination of aromatic rings is a common issue. Several factors can contribute to this problem. Here is a systematic approach to troubleshooting:

    • Precursor Quality and Leaving Group:

      • Problem: The reactivity of the leaving group is critical. While bromine is a viable leaving group, it is less reactive than fluorine or a nitro group in nucleophilic aromatic substitutions.[1] The quality of the this compound precursor is also crucial; impurities can interfere with the reaction.

      • Solution:

        • Consider using a precursor with a more reactive leaving group at the desired labeling position, such as a nitro group or even a fluoro group, as the order of reactivity for nucleophilic aromatic substitution is F >> Br > Cl >>> I.[1]

        • Ensure the purity of the this compound precursor. Impurities can be removed by recrystallization or column chromatography.

    • Reaction Conditions:

      • Problem: Suboptimal reaction temperature, time, or solvent can significantly impact the RCY.

      • Solution:

        • Temperature: Gradually increase the reaction temperature. Many nucleophilic aromatic substitution reactions require heating to overcome the activation energy barrier.[2] Temperatures between 120°C and 160°C are often employed.

        • Solvent: Use a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). DMSO is often favored as it can enhance the reactivity of the [¹⁸F]fluoride ion.[1]

        • Catalyst/Base: The presence of a suitable base is essential. Potassium carbonate (K₂CO₃) in combination with a cryptand like Kryptofix 2.2.2 (K₂₂₂) is a standard system to activate the [¹⁸F]fluoride. Ensure the K₂₂₂/K₂CO₃ complex is anhydrous.

    • Water Content:

      • Problem: The presence of water can deactivate the [¹⁸F]fluoride ion, drastically reducing its nucleophilicity.

      • Solution: Implement a rigorous azeotropic drying step of the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex with acetonitrile before adding the precursor solution.

2. Formation of Multiple Side Products

  • Question: Our radio-TLC and radio-HPLC analyses show multiple radioactive peaks, indicating the formation of side products. How can we minimize these and improve the radiochemical purity?

  • Answer: The formation of side products is a common challenge in radiolabeling. Here are some likely causes and their solutions:

    • Di-substitution:

      • Problem: With two bromine atoms, this compound can potentially undergo di-substitution, where both bromine atoms are replaced by the radiolabel.

      • Solution: To favor mono-substitution, use a stoichiometric amount of the precursor relative to the [¹⁸F]fluoride. If di-substitution persists, consider a precursor with only one leaving group at the desired labeling position.

    • Reaction with Solvent:

      • Problem: Some solvents can react with the precursor under the reaction conditions, especially in the presence of a strong base.

      • Solution: Use a non-reactive, polar aprotic solvent like DMSO or DMF.

    • Degradation of Precursor or Product:

      • Problem: High temperatures or prolonged reaction times can lead to the degradation of the precursor or the final radiolabeled product.

      • Solution: Optimize the reaction time and temperature to find a balance between high RCY and minimal degradation. Monitor the reaction progress over time using radio-TLC to determine the optimal reaction endpoint.

3. Difficulty in Purifying the Radiotracer

  • Question: We are struggling to purify our this compound-derived tracer from the crude reaction mixture. What are the recommended purification strategies?

  • Answer: Effective purification is crucial to ensure the final product is suitable for in vivo use.

    • High-Performance Liquid Chromatography (HPLC):

      • Recommendation: Semi-preparative HPLC is the most common and effective method for purifying radiotracers. It allows for the separation of the desired product from unreacted precursor, side products, and other impurities.

      • Column Choice: A reverse-phase C18 column is typically a good starting point for benzonitrile derivatives.

      • Mobile Phase Optimization: The mobile phase (e.g., a gradient of acetonitrile and water, often with a small amount of a modifier like trifluoroacetic acid) should be optimized to achieve good separation between the product and impurities.

    • Solid-Phase Extraction (SPE):

      • Recommendation: SPE can be a rapid and efficient method for purification, especially for removing polar impurities. It can sometimes be used as a standalone method or as a pre-purification step before HPLC.

      • Cartridge Selection: The choice of SPE cartridge (e.g., C18, HLB) will depend on the polarity of the tracer and the impurities.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration of the this compound precursor for [¹⁸F]fluorination?

A1: The optimal precursor concentration can vary. It is generally recommended to start with a concentration in the range of 5-20 mg/mL in the reaction solvent. A higher precursor concentration can sometimes increase the radiochemical yield, but it may also lead to more challenges during purification.

Q2: Are there alternative radiolabeling methods to nucleophilic aromatic substitution for this compound derivatives?

A2: Yes, copper-mediated radiofluorination is a powerful alternative, especially for aromatic rings that are not strongly activated towards nucleophilic attack.[3][4][5] This method often utilizes boronic acid or stannane precursors and can provide high radiochemical yields under milder conditions.

Q3: How can we confirm the identity of our radiolabeled product?

A3: The identity of the radiolabeled product should be confirmed by co-elution with a non-radioactive, authenticated standard using analytical radio-HPLC. The radioactive peak from the synthesis should have the same retention time as the UV peak of the standard.

Q4: What are the typical radiochemical yields we can expect for the [¹⁸F]fluorination of a 3,5-disubstituted benzonitrile precursor?

A4: The radiochemical yield is highly dependent on the specific precursor and the reaction conditions. For a well-optimized nucleophilic aromatic substitution on an activated benzonitrile precursor, decay-corrected radiochemical yields in the range of 5-64% have been reported.[1][6]

Data Presentation

Table 1: Influence of Leaving Group and Solvent on Radiochemical Yield of meta-Halo-Benzonitrile Derivatives

Leaving GroupSolventRadiochemical Yield (%)
Fluoro-DMSO64
Bromo-DMSO13
Chloro-DMSO9
Iodo-DMSO<<<1
Fluoro-DMF>50
Bromo-DMF<10
Chloro-DMF<5
Iodo-DMF<<<1
Data adapted from a study on meta-halo-3-methylbenzonitrile derivatives, which provides a good model for 3,5-disubstituted benzonitriles.[1]

Experimental Protocols

Protocol 1: General Procedure for [¹⁸F]Fluorination of a 3,5-Disubstituted Benzonitrile Precursor (Nucleophilic Aromatic Substitution)

This protocol is a general guideline and should be optimized for each specific tracer.

  • [¹⁸F]Fluoride Trapping and Drying:

    • Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA).

    • Elute the [¹⁸F]fluoride into a reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.

    • Perform azeotropic drying of the [¹⁸F]fluoride complex under a stream of nitrogen at approximately 110°C until all solvent is removed. Repeat with additional acetonitrile washes to ensure the complex is anhydrous.

  • Radiolabeling Reaction:

    • Dissolve the 3,5-disubstituted benzonitrile precursor (e.g., a nitro- or bromo- derivative) in a suitable volume of anhydrous DMSO or DMF.

    • Add the precursor solution to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.

    • Seal the reaction vessel and heat at the optimized temperature (e.g., 120-160°C) for the optimized reaction time (e.g., 10-30 minutes).

    • Monitor the reaction progress by radio-TLC.

  • Purification:

    • After cooling, quench the reaction by adding water.

    • Load the crude reaction mixture onto a semi-preparative HPLC column (e.g., C18).

    • Elute with an optimized mobile phase (e.g., a gradient of acetonitrile and water).

    • Collect the radioactive fraction corresponding to the desired product.

    • Remove the HPLC solvent (e.g., by rotary evaporation or passing through a C18 SPE cartridge).

    • Formulate the final product in a suitable solvent for injection (e.g., sterile saline with a small percentage of ethanol).

Mandatory Visualizations

experimental_workflow cluster_prep [¹⁸F]Fluoride Preparation cluster_reaction Radiolabeling Reaction cluster_purification Purification and Formulation trap Trap [¹⁸F]Fluoride on QMA elute Elute with K₂₂₂/K₂CO₃ trap->elute dry Azeotropic Drying elute->dry add_precursor Add this compound Precursor in DMSO dry->add_precursor heat Heat Reaction Vessel (120-160°C) add_precursor->heat monitor Monitor by Radio-TLC heat->monitor quench Quench with Water monitor->quench hplc Semi-preparative HPLC quench->hplc collect Collect Product Fraction hplc->collect formulate Formulate for Injection collect->formulate troubleshooting_logic cluster_precursor Precursor Issues cluster_conditions Reaction Conditions cluster_solutions Potential Solutions start Low Radiochemical Yield leaving_group Poor Leaving Group (e.g., Bromo) start->leaving_group purity Precursor Impurity start->purity temperature Suboptimal Temperature start->temperature solvent Incorrect Solvent start->solvent water Presence of Water start->water change_lg Use Nitro or Fluoro Leaving Group leaving_group->change_lg purify_precursor Purify Precursor purity->purify_precursor optimize_temp Optimize Temperature temperature->optimize_temp use_dmso Use Polar Aprotic Solvent (DMSO) solvent->use_dmso dry_fluoride Thoroughly Dry [¹⁸F]Fluoride water->dry_fluoride

References

Technical Support Center: Crystallization of 3,5-Dibromobenzonitrile and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of 3,5-Dibromobenzonitrile and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the crystallization process in a question-and-answer format.

Issue: No Crystals Are Forming

Question: I have prepared a saturated solution of my this compound derivative, but no crystals have formed even after a prolonged period. What should I do?

Answer:

The absence of crystal formation is typically due to either the solution not being sufficiently supersaturated or nucleation being inhibited. Here are several steps you can take:

  • Induce Nucleation:

    • Seeding: If you have a crystal of the desired compound, add a tiny amount to the solution to act as a template for further crystal growth.[1]

    • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches can provide nucleation sites.

  • Increase Supersaturation:

    • Evaporation: Allow some of the solvent to evaporate slowly. This will increase the concentration of the solute. A gentle stream of nitrogen or air can accelerate this process.

    • Reduce Temperature: If the solution was prepared at an elevated temperature, cool it down slowly. Placing the flask in an ice bath or refrigerator can also be effective.[1]

  • Re-evaluate Solvent System: It's possible that your compound is too soluble in the chosen solvent. If there is too much solvent, a large amount of the compound will be lost in the mother liquor.[2] You may need to try a different solvent or a solvent/anti-solvent system. If the mother liquor has not been discarded, you can test for remaining compound by dipping a glass stirring rod into it and letting the solvent evaporate; a large residue indicates significant compound remains in solution.[2]

Issue: Oiling Out Instead of Crystallizing

Question: My compound is separating from the solution as an oil rather than forming solid crystals. How can I resolve this?

Answer:

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities or the solution being too highly supersaturated.

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the supersaturation level.[2] Allow the solution to cool at a much slower rate.

  • Lower the Crystallization Temperature: Try cooling the solution to a lower temperature, as this may be below the melting point of the oil.

  • Charcoal Treatment: If impurities are suspected, you can add activated charcoal to the hot solution to adsorb them, followed by hot filtration before allowing the solution to cool.[2] This is particularly useful if the solution has a noticeable color tint.[2]

  • Change Solvent: Use a solvent with a lower boiling point.

Issue: Rapid Crystal Formation Leading to Impure Product

Question: Crystals formed almost immediately after I cooled my solution, but they appear to be of low purity. What went wrong?

Answer:

Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of recrystallization.[2] An ideal crystallization process involves the slow formation of crystals over a period of about 20 minutes or longer.[2]

  • Increase Solvent Volume: The solution might be too concentrated. Re-heat the solution and add a small amount of extra solvent (e.g., 1-2 mL for every 100 mg of solid) to slightly exceed the minimum required for dissolution at high temperature.[2] This will keep the compound soluble for a longer period during cooling.[2]

  • Slow Down Cooling: Insulate the flask to slow the rate of cooling. You can wrap it in glass wool or place it in a Dewar flask. Setting the flask on several paper towels or a cork ring can also help insulate the bottom.[2]

  • Use a Different Solvent System: A solvent in which the compound has slightly higher solubility at room temperature might slow down the crystallization process.

Issue: Poor Crystal Quality (e.g., small needles, plates, or amorphous powder)

Question: I am obtaining a solid, but the crystals are not well-formed and are unsuitable for single-crystal X-ray diffraction. How can I improve the crystal quality?

Answer:

The quality of crystals is highly dependent on the crystallization conditions.

  • Slower Crystallization: As a general rule, slower crystal growth leads to higher quality crystals.[3] Utilize techniques that promote slow cooling or slow solvent evaporation.

  • Vapor Diffusion: This is an excellent method for growing high-quality single crystals from a small amount of material.[3] Dissolve your compound in a small vial with a solvent in which it is soluble. Place this vial inside a larger, sealed container with a more volatile anti-solvent (a solvent in which your compound is insoluble).[3] The anti-solvent will slowly diffuse into your solution, reducing the solubility of your compound and promoting slow crystal growth.

  • Solvent Layering: Carefully layer a less dense anti-solvent on top of a solution of your compound in a denser solvent. Crystals will form at the interface of the two solvents.

  • Solvent Choice: The choice of solvent can significantly impact crystal habit.[4] Experiment with a range of solvents with different polarities and hydrogen bonding capabilities.[3] For instance, aromatic solvents like toluene may promote crystal packing through pi-pi interactions.[3]

Frequently Asked Questions (FAQs)

Question: How do I select an appropriate solvent for the crystallization of this compound derivatives?

Answer:

The ideal solvent for crystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[1] It should also not react with the compound and should be easily removable after crystallization.[1] A good starting point is to test the solubility of your compound in a variety of common laboratory solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane, dichloromethane, and water) in small test tubes. For this compound and its derivatives, which are relatively non-polar, solvents like toluene, ethyl acetate, or mixed solvent systems such as ethanol/water or dichloromethane/hexane are often good candidates. Hydrogen bonding in the solvent can also play a crucial role in the crystallization process.[3]

Question: How critical is the purity of the starting material for successful crystallization?

Answer:

The purity of the starting material is highly critical. Impurities can inhibit crystal growth, lead to the formation of oils, or be incorporated into the crystal lattice, resulting in a lower purity final product.[5] If you are having trouble with crystallization, it is often beneficial to first purify the crude material using another technique, such as column chromatography, before attempting recrystallization.[5] The rate of polymorphic transformations can also be sensitive to the purity of the material.[6]

Question: Are there known polymorphs of this compound?

Answer:

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic compounds.[7] Different polymorphs can have different physical properties. While the crystal structure of this compound has been reported, the existence of other polymorphs is not extensively documented in the provided search results.[8][9] The study of polymorphism is a crucial aspect of materials science and pharmaceutical development, and it is possible that other crystalline forms of this compound and its derivatives could be discovered under different crystallization conditions.[7]

Question: What types of intermolecular interactions are important in the crystal packing of this compound?

Answer:

In the known crystal structure of this compound, weak hydrogen bonding between a para hydrogen atom and the nitrogen atom of the cyano group leads to the formation of head-to-tail chains.[8][9] Notably, no significant Br···Br or C≡N···Br short contacts were observed in this structure.[8][9] For derivatives, other interactions such as π-π stacking, C-H···π interactions, and halogen bonding could play a significant role in the crystal packing.[10][11]

Quantitative Data

The optimal crystallization conditions are highly specific to the exact compound and must be determined empirically. The following table provides a starting point for screening various solvents and methods.

ParameterSolvent SystemTemperature ProfileMethodExpected Outcome
Screen 1 TolueneDissolve at 90-100°C, slow cool to RT, then 4°CSlow CoolingModerate to good quality crystals
Screen 2 Ethyl AcetateDissolve at 70°C, slow cool to RTSlow CoolingMay yield smaller crystals
Screen 3 Ethanol/WaterDissolve in min. hot ethanol, add water dropwise until cloudy, reheat to clarify, then slow coolAnti-SolventGood for compounds with moderate polarity
Screen 4 Dichloromethane/HexaneDissolve in dichloromethane, place in a larger beaker with hexane and sealVapor DiffusionHigh-quality single crystals for X-ray
Screen 5 AcetoneDissolve at RT and allow to evaporate slowly in a fume hoodSlow EvaporationCan yield large but sometimes intergrown crystals

Experimental Protocols

1. Protocol for Cooling Crystallization

  • Dissolution: In an Erlenmeyer flask, add the crude this compound derivative and a small amount of the chosen solvent (e.g., toluene).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.[12] Add the solvent in small portions until a clear, saturated solution is obtained at the boiling point of the solvent.[12]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a pre-heated clean flask.[12]

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature.[12] To slow the cooling rate, the flask can be insulated.[2]

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[12]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[12]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[12]

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.[12]

2. Protocol for Vapor Diffusion

  • Preparation: Dissolve the compound in a minimal amount of a relatively low-volatility solvent in which it is soluble (e.g., dichloromethane) in a small vial.

  • Setup: Place this small vial inside a larger beaker or jar that contains a layer of a volatile anti-solvent (e.g., hexane).[3]

  • Sealing: Seal the larger container tightly.

  • Incubation: Allow the setup to stand undisturbed. The anti-solvent will slowly diffuse into the inner vial, causing the compound's solubility to decrease and crystals to form over several days.

  • Isolation: Once suitable crystals have formed, carefully remove the inner vial, decant the mother liquor, and dry the crystals.

Visualizations

experimental_workflow Experimental Workflow for Crystallization cluster_prep Preparation cluster_purify Purification cluster_crystallize Crystallization cluster_isolate Isolation & Analysis start Start with Crude Compound select_solvent Select Solvent System start->select_solvent dissolve Dissolve Compound in Minimum Hot Solvent select_solvent->dissolve hot_filtration Hot Filtration (if impurities present) dissolve->hot_filtration slow_cool Slow Cooling to Room Temperature hot_filtration->slow_cool ice_bath Cool in Ice Bath slow_cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry analyze Analyze Purity (e.g., Melting Point) dry->analyze

Caption: A general experimental workflow for purifying a compound via recrystallization.

troubleshooting_tree Crystallization Troubleshooting Decision Tree start Problem Encountered During Crystallization no_crystals No Crystals Formed? start->no_crystals oiling_out Oiling Out Occurred? start->oiling_out poor_quality Poor Crystal Quality? start->poor_quality sol_too_dilute Solution too dilute? no_crystals->sol_too_dilute Yes too_concentrated Too concentrated? oiling_out->too_concentrated Yes too_fast Crystallization too fast? poor_quality->too_fast Yes evaporate Evaporate some solvent sol_too_dilute->evaporate Yes scratch Try scratching or seeding sol_too_dilute->scratch No add_solvent Re-heat and add more solvent too_concentrated->add_solvent Yes impurities Impurities present? too_concentrated->impurities No charcoal Use activated charcoal impurities->charcoal Yes slow_cooling Insulate flask, use more solvent too_fast->slow_cooling Yes change_method Try vapor diffusion or layering too_fast->change_method No

Caption: A decision tree to troubleshoot common crystallization problems.

logical_relationships Factors Influencing Crystallization Outcome cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_process Process Conditions outcome Crystal Quality & Yield purity Purity purity->outcome concentration Concentration concentration->outcome solvent_choice Solvent Choice solvent_choice->outcome volume Solvent Volume volume->outcome cooling_rate Cooling Rate cooling_rate->outcome agitation Agitation agitation->outcome nucleation Nucleation Method nucleation->outcome

Caption: Key factors and their influence on the final crystallization result.

References

Technical Support Center: 3,5-Dibromobenzonitrile Stability and Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3,5-Dibromobenzonitrile under various reaction conditions. It includes frequently asked questions (FAQs) and detailed troubleshooting guides for common synthetic applications.

General Stability Profile & FAQs

Q1: What are the recommended storage conditions for this compound?

A1: To ensure stability, this compound should be stored in a tightly sealed container in a refrigerator.[1] It is a white to light yellow powder or crystalline solid.

Q2: Is this compound stable under normal laboratory conditions?

A2: Yes, this compound is considered stable under normal laboratory conditions. However, it should be protected from strong oxidizing agents, with which it is incompatible.

Q3: What are the primary hazards associated with this compound?

A3: this compound is harmful if swallowed and can cause skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Q4: Is there any known thermal decomposition data for this compound?

Q5: How does pH affect the stability of this compound?

A5: The nitrile group of this compound is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of 3,5-dibromobenzamide and subsequently 3,5-dibromobenzoic acid.[5][6][7] The rate of hydrolysis is dependent on pH and temperature.

Troubleshooting Guides

Hydrolysis Reactions

The hydrolysis of the nitrile group to a carboxylic acid is a common transformation. However, issues such as incomplete conversion or the formation of side products can arise.

Problem: Incomplete hydrolysis to the carboxylic acid.

Potential Cause Troubleshooting Step
Insufficient reaction time or temperature For acidic hydrolysis (e.g., using aqueous HCl or H₂SO₄), ensure the reaction is refluxed for an adequate period. For basic hydrolysis (e.g., using aqueous NaOH or KOH), heating is also typically required to drive the reaction to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Intermediate amide is stable The intermediate amide may be stable under the reaction conditions. For basic hydrolysis, if the amide precipitates, adding more base and continuing to heat can help to fully hydrolyze it.[8] For acidic hydrolysis, stronger acidic conditions or higher temperatures may be necessary.
Poor solubility of the starting material Consider the use of a co-solvent that is miscible with the aqueous acidic or basic solution to improve the solubility of this compound.

Problem: Formation of unknown impurities.

Potential Cause Troubleshooting Step
Degradation under harsh conditions Prolonged exposure to high temperatures and extreme pH can lead to degradation of the aromatic ring or other side reactions. Try to use the mildest conditions possible that still afford a reasonable reaction rate.
Reaction with solvent Ensure the chosen co-solvent is stable under the reaction conditions and does not participate in side reactions.
Suzuki-Miyaura Cross-Coupling Reactions

This compound is a useful substrate for Suzuki-Miyaura cross-coupling reactions to form C-C bonds at the bromine-substituted positions.

Problem: Low yield of the desired coupled product.

Potential Cause Troubleshooting Step
Catalyst deactivation Ensure all reagents and solvents are of high purity and are properly degassed to remove oxygen, which can deactivate the palladium catalyst. Use fresh catalyst and ligands.
Issues with the boronic acid/ester Boronic acids can undergo protodeboronation, especially under harsh conditions. Use a slight excess of the boronic acid (1.1-1.5 equivalents). Consider using a more stable boronic ester derivative.
Inappropriate base or solvent The choice of base and solvent is critical. Screen a variety of conditions. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. Common solvents include dioxane, THF, and toluene, often with the addition of water.
Dehalogenation side reaction A common side reaction is the reduction of the aryl halide (dehalogenation). This can be influenced by the catalyst, ligand, and solvent. Using milder conditions or a different ligand may reduce this side reaction.[9]

Problem: Formation of homocoupled product (biaryl of the boronic acid).

Potential Cause Troubleshooting Step
Presence of oxygen Rigorous degassing of the reaction mixture is crucial to prevent the oxidative homocoupling of the boronic acid.[10]
Use of a Pd(II) precatalyst Pd(II) sources can promote homocoupling. While common, if homocoupling is a significant issue, consider using a Pd(0) source directly.[10]

Experimental Protocols

Thermal Stability Assessment (TGA/DSC)

This protocol outlines a general procedure for assessing the thermal stability of this compound.

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a TGA or DSC pan.

  • Instrument Setup:

    • Place the sample pan in the instrument.

    • Use an inert atmosphere (e.g., nitrogen) with a constant flow rate.

  • TGA Method:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 500 °C).

    • Record the mass loss as a function of temperature. The onset of significant mass loss indicates the beginning of decomposition.[4]

  • DSC Method:

    • Use a similar temperature program as for TGA.

    • Record the heat flow to or from the sample. Endothermic or exothermic peaks can indicate phase transitions or decomposition.[3]

pH Stability Assessment

This protocol provides a general method for evaluating the stability of this compound at different pH values.

  • Buffer Preparation: Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 9, 12).

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

    • Add a small aliquot of the stock solution to each buffer solution to a final concentration suitable for analysis (e.g., by HPLC).

  • Incubation:

    • Incubate the samples at a constant temperature (e.g., 25 °C or an elevated temperature to accelerate degradation).

  • Analysis:

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

    • Analyze the concentration of this compound remaining using a validated HPLC method.

    • The degradation rate can be determined by plotting the concentration of the compound against time.

Visualizations

Stability_Assessment_Workflow cluster_thermal Thermal Stability cluster_ph pH Stability cluster_reagent Reagent Compatibility TGA Thermogravimetric Analysis (TGA) TGA_DSC_Data Decomposition Temperature & Mass Loss Profile TGA->TGA_DSC_Data DSC Differential Scanning Calorimetry (DSC) DSC->TGA_DSC_Data pH_Setup Incubate in Buffers (Various pH) HPLC_Analysis HPLC Analysis (Time Points) pH_Setup->HPLC_Analysis pH_Data Degradation Rate vs. pH HPLC_Analysis->pH_Data Reagent_Mixing Mix with Common Reagents (Acids, Bases, Oxidants, Reductants) Analytical_Monitoring Monitor by TLC/LC-MS Reagent_Mixing->Analytical_Monitoring Reactivity_Profile Reactivity/Degradation Profile Analytical_Monitoring->Reactivity_Profile Start This compound Stability Assessment Start->TGA Start->DSC Start->pH_Setup Start->Reagent_Mixing

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Potential Solutions Start Unexpected Reaction Outcome Low_Yield Low Yield Start->Low_Yield Side_Products Side Products Start->Side_Products Reagents Check Reagent Purity & Stoichiometry Low_Yield->Reagents Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Low_Yield->Conditions Analysis Analyze Crude Reaction Mixture (LC-MS, NMR) Side_Products->Analysis Purify_Reagents Purify/Replace Reagents Reagents->Purify_Reagents Optimize_Conditions Optimize Reaction Conditions (Solvent, Base, Catalyst) Conditions->Optimize_Conditions Analysis->Optimize_Conditions Modify_Substrate Modify Substrate or Use Protective Groups Analysis->Modify_Substrate

Caption: Logical workflow for troubleshooting unexpected reaction outcomes.

References

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Characterization of 3,5-Dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative of Unambiguous Structural Verification

In the realm of chemical research and pharmaceutical development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. For substituted aromatic compounds like 3,5-Dibromobenzonitrile, a key intermediate in organic synthesis[1], Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for structural elucidation.[2] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, offering a comparative perspective with related analogues and a detailed experimental protocol for data acquisition.

The strategic placement of two bromine atoms and a nitrile group on the benzene ring creates a distinct electronic environment, which is reflected in the chemical shifts and coupling patterns observed in its NMR spectra. Understanding these spectral signatures is crucial for confirming the compound's identity, assessing its purity, and gaining insights into its electronic structure.

¹H NMR Spectral Analysis of this compound: A Study in Symmetry and Deshielding

The molecular symmetry of this compound is the primary determinant of its proton NMR spectrum. The molecule possesses a C₂ axis of symmetry that bisects the C1-CN and C4 atoms, rendering the protons at positions 2 and 6 (H-2, H-6) chemically equivalent, as are the bromine-bearing carbons C-3 and C-5. Consequently, the aromatic region of the ¹H NMR spectrum is simpler than that of less symmetrical analogues.

Expected Spectral Features:

  • Number of Signals: Due to the molecule's symmetry, two distinct signals are anticipated in the aromatic region.

  • Signal Multiplicity: The proton at C-4 (H-4) will appear as a triplet, as it is coupled to the two equivalent protons at C-2 and C-6. The protons at C-2 and C-6 will appear as a doublet, as they are coupled to the single proton at C-4.

  • Integration: The relative integration of the signals for H-2/H-6 and H-4 will be in a 2:1 ratio.

  • Chemical Shift: The electron-withdrawing nature of the nitrile group and the bromine atoms will deshield the aromatic protons, causing them to resonate at a lower field (higher ppm) compared to unsubstituted benzene (δ ≈ 7.34 ppm). The protons ortho to the nitrile group (H-2 and H-6) are expected to be the most deshielded.

For a practical comparison, the ¹H NMR spectrum of 3,5-Dichlorobenzonitrile shows two aromatic signals, a triplet and a doublet, confirming the expected pattern for this substitution arrangement.[3] Similarly, 3,5-dibromobenzoic acid also exhibits this characteristic pattern in its proton NMR spectrum.[4]

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in a molecule.[5] The symmetry of this compound simplifies its carbon spectrum significantly.

Expected Spectral Features:

  • Number of Signals: Four distinct signals are expected, corresponding to the four sets of chemically equivalent carbons: C-1 (ipso-carbon attached to CN), C-2/C-6, C-3/C-5 (ipso-carbons attached to Br), and C-4. A fifth signal will be observed for the nitrile carbon.

  • Chemical Shift:

    • C-CN (Nitrile Carbon): This carbon typically appears in the range of 110-125 ppm.[6]

    • C1 (Ipso-Carbon): The carbon attached to the electron-withdrawing nitrile group will be deshielded.

    • C3/C5 (Bromo-substituted Carbons): The "heavy atom effect" of bromine will cause a significant shielding of the directly attached carbons, resulting in an upfield shift compared to what might be expected based on electronegativity alone.[7]

    • C2/C6 and C4: These CH carbons will appear in the typical aromatic region (120-140 ppm), with their precise shifts influenced by the cumulative electronic effects of the substituents.[6]

A comparison with 3-bromobenzonitrile and 3,5-dichlorobenzonitrile in the carbon-13 NMR spectra can provide valuable reference points for the expected chemical shifts.[8][9]

Comparative Spectral Data

To contextualize the NMR data for this compound, a comparison with unsubstituted benzonitrile and 3,5-dichlorobenzonitrile is instructive. The data highlights the influence of the halogen substituents on the chemical shifts of the aromatic protons and carbons.

CompoundNucleusPositionChemical Shift (δ, ppm) (Predicted/Analogous Data)Multiplicity
Benzonitrile ¹HH-2/H-6~7.6Multiplet
H-3/H-5~7.5Multiplet
H-4~7.4Multiplet
3,5-Dichlorobenzonitrile [3][8]¹HH-2/H-67.60Doublet
H-47.55Triplet
This compound ¹HH-2/H-6~7.8 (Predicted)Doublet
H-4~7.7 (Predicted)Triplet
Benzonitrile ¹³CC-1~112Singlet
C-2/C-6~132Doublet
C-3/C-5~129Doublet
C-4~133Doublet
CN~119Singlet
3,5-Dichlorobenzonitrile [8]¹³CC-1~114Singlet
C-2/C-6~131Doublet
C-3/C-5~136Singlet
C-4~132Doublet
CN~117Singlet
This compound ¹³CC-1~115 (Predicted)Singlet
C-2/C-6~134 (Predicted)Doublet
C-3/C-5~123 (Predicted)Singlet
C-4~137 (Predicted)Doublet
CN~117 (Predicted)Singlet

Note: Predicted values are based on established substituent effects and data from analogous compounds.

Visualizing the Structure-Spectrum Correlation

The following diagram illustrates the structure of this compound with the IUPAC numbering used for NMR signal assignment.

Caption: Structure of this compound with atom numbering for NMR assignments.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. This protocol is designed to be self-validating by ensuring proper sample preparation and instrument calibration.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.
  • Transfer the sample to a clean, dry NMR tube.
  • Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[10] CDCl₃ is often preferred for its volatility and minimal interference in the aromatic region.
  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[11]

2. Instrument Setup and Calibration:

  • This protocol assumes the use of a 400 MHz NMR spectrometer.[10][11]
  • Insert the sample into the NMR magnet and allow it to thermally equilibrate for several minutes.
  • Lock the spectrometer onto the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

3. ¹H NMR Data Acquisition:

  • Pulse Program: A standard single-pulse experiment is typically sufficient.
  • Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm.
  • Acquisition Time: An acquisition time of at least 2 seconds is recommended to ensure good resolution.
  • Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
  • Relaxation Delay: A relaxation delay of 1-2 seconds is appropriate.

4. ¹³C NMR Data Acquisition:

  • Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30) should be used to obtain a spectrum with singlet peaks for each carbon.[5]
  • Spectral Width: Set a spectral width of approximately 250 ppm, centered around 125 ppm.[5]
  • Acquisition Time: An acquisition time of 1-2 seconds is typical.
  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.
  • Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase correct the spectrum to obtain pure absorption lineshapes.
  • Calibrate the chemical shift scale using the TMS signal (¹H) or the residual solvent peak (¹³C, e.g., CDCl₃ at 77.16 ppm).
  • Integrate the peaks in the ¹H spectrum.

The following diagram outlines the general workflow for NMR characterization.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample & Equilibrate transfer->insert lock Lock & Shim insert->lock acq_h1 Acquire ¹H Spectrum lock->acq_h1 acq_c13 Acquire ¹³C Spectrum lock->acq_c13 ft Fourier Transform acq_h1->ft acq_c13->ft phase Phase Correction ft->phase calibrate Calibrate Chemical Shift phase->calibrate integrate Integrate ¹H Spectrum calibrate->integrate assign Assign Signals integrate->assign compare Compare with Analogues assign->compare confirm Confirm Structure compare->confirm

Caption: General workflow for the NMR characterization of this compound.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and readily interpretable, primarily due to the molecule's symmetry. The ¹H spectrum is characterized by a two-proton doublet and a one-proton triplet in the aromatic region, while the ¹³C spectrum displays four signals for the aromatic carbons and one for the nitrile carbon. The chemical shifts are governed by the predictable electronic effects of the bromine and nitrile substituents. By following a robust experimental protocol and leveraging comparative data from analogous structures, NMR spectroscopy provides an unambiguous and definitive characterization of this compound, ensuring its identity and purity for downstream applications in research and development.

References

Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 3,5-Dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of chemical compounds is paramount. Mass spectrometry serves as a powerful analytical technique for elucidating molecular structures through the analysis of fragmentation patterns. This guide provides a detailed examination of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 3,5-Dibromobenzonitrile, offering a comparative analysis with related compounds to support the predicted fragmentation pathways.

Predicted Fragmentation Pattern of this compound

The mass spectrum of this compound is anticipated to be characterized by a distinct molecular ion peak cluster and a series of fragment ions resulting from the successive loss of bromine atoms and the nitrile group. The presence of two bromine atoms will produce a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments. Due to the natural abundances of bromine isotopes (79Br and 81Br in an approximate 1:1 ratio), ions containing two bromine atoms will exhibit a triplet of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1.

The fragmentation cascade is expected to initiate with the loss of a bromine radical, followed by the loss of the second bromine radical. Subsequent fragmentation is likely to involve the expulsion of a neutral hydrogen cyanide (HCN) molecule from the remaining cationic species.

Below is a table summarizing the predicted key ions and their corresponding mass-to-charge ratios (m/z) for this compound.

Proposed Fragment Ion Structure m/z (79Br, 81Br) Key Features
Molecular Ion [M]•+C7H3Br2N•+259, 261, 263Isotopic cluster with a 1:2:1 intensity ratio, confirming the presence of two bromine atoms.
[M-Br]+C7H3BrN+180, 182Isotopic doublet with a 1:1 intensity ratio, indicating the loss of one bromine atom.
[M-2Br]+C7H3N+101A single peak corresponding to the benzonitrile cation radical after the loss of both bromine atoms.
[M-Br-HCN]+C6H3Br+154, 156Isotopic doublet with a 1:1 intensity ratio, resulting from the loss of HCN from the [M-Br]+ ion.
[M-2Br-HCN]+C6H3+75A single peak representing the benzyne cation after the loss of both bromine atoms and HCN.

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted fragmentation pattern, a comparison with the known mass spectra of dibromobenzene and bromobenzonitrile isomers is instructive.

Compound Molecular Ion (m/z) Key Fragment Ions (m/z) Observed Fragmentation Pathways
1,4-Dibromobenzene 234, 236, 238155, 157 (loss of Br); 76 (loss of 2Br)Loss of one and then the second bromine atom is the primary fragmentation.
3-Bromobenzonitrile 182, 184103 (loss of Br); 76 (loss of Br and HCN)Loss of a bromine atom is a major fragmentation step, followed by the loss of HCN.
4-Bromobenzonitrile 182, 184103 (loss of Br); 76 (loss of Br and HCN)Similar to the 3-isomer, showing loss of bromine and then HCN.

The fragmentation patterns of these related compounds strongly support the proposed pathway for this compound. The characteristic loss of bromine atoms from the aromatic ring and the subsequent expulsion of HCN are consistent themes in the mass spectra of brominated benzonitriles.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following protocol outlines a standard procedure for obtaining the electron ionization mass spectrum of a solid aromatic compound like this compound.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) to a final concentration of approximately 100 µg/mL.

2. Instrumentation:

  • A high-resolution mass spectrometer equipped with an electron ionization (EI) source is to be used.

  • The instrument should be coupled to a gas chromatograph (GC) for sample introduction, or a direct insertion probe can be utilized.

3. Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 200-250 °C

  • Mass Range: m/z 50-350

  • Scan Rate: 1 scan/second

  • Transfer Line Temperature (if using GC): 280 °C

4. Sample Introduction (Direct Insertion Probe):

  • Load a small amount of the powdered sample into a capillary tube.

  • Insert the probe into the mass spectrometer's ion source.

  • Gradually heat the probe to volatilize the sample.

5. Data Acquisition and Analysis:

  • Acquire the mass spectrum over the specified mass range.

  • Process the raw data to obtain a centroided mass spectrum.

  • Identify the molecular ion cluster and major fragment ions.

  • Analyze the isotopic patterns to confirm the presence of bromine.

  • Propose fragmentation pathways based on the observed mass differences between peaks.

Visualizing the Fragmentation Pathway

The following diagram, generated using the DOT language, illustrates the proposed primary fragmentation pathway of this compound under electron ionization conditions.

Fragmentation_Pathway M C₇H₃Br₂N⁺• m/z = 259, 261, 263 F1 C₇H₃BrN⁺ m/z = 180, 182 M->F1 - Br• F2 C₇H₃N⁺ m/z = 101 F1->F2 - Br• F3 C₆H₃Br⁺ m/z = 154, 156 F1->F3 - HCN F4 C₆H₃⁺ m/z = 75 F2->F4 - HCN

Caption: Proposed EI fragmentation of this compound.

A Comparative Infrared Spectroscopy Analysis of 3,5-Dibromobenzonitrile and Related Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Infrared Spectral Features of 3,5-Dibromobenzonitrile with Benzonitrile and 1,3-Dibromobenzene, Supported by Experimental Data and Protocols.

This guide provides a detailed analysis of the functional groups present in this compound using infrared (IR) spectroscopy. To offer a comprehensive understanding of the influence of its structural components, a direct comparison is made with two analogous compounds: benzonitrile, which lacks the bromine substituents, and 1,3-dibromobenzene, which lacks the nitrile group. This comparative approach allows for a clear attribution of the observed vibrational frequencies to specific functional groups, aiding in the structural elucidation and quality control of related pharmaceutical and chemical entities.

Quantitative Comparison of Infrared Absorptions

The infrared spectra of this compound and its analogues are characterized by distinct absorption bands corresponding to the vibrations of their constituent functional groups. The table below summarizes the key vibrational frequencies and their assignments for each compound, facilitating a direct comparison.

Functional Group Vibrational Mode This compound (Expected, cm⁻¹) Benzonitrile (Observed, cm⁻¹)[1][2] 1,3-Dibromobenzene (Observed, cm⁻¹)
Nitrile (C≡N)Stretching~2230 (sharp, strong)~2227 (sharp, strong)[2]N/A
Aromatic C-HStretching~3100-3000 (weak to medium)~3078-3066 (weak to medium)[1]~3100-3050 (weak to medium)
Aromatic C=CRing Stretching~1600-1450 (medium, multiple bands)~1595, 1490, 1450 (medium)~1570, 1460 (medium)
Aromatic C-HOut-of-plane Bending~900-800 (strong)~760, 690 (strong, monosubstituted)~870, 770 (strong, meta-disubstituted)
Carbon-Bromine (C-Br)Stretching~700-500 (medium to strong)N/A~670, 550 (medium to strong)

Note: The data for this compound is predicted based on characteristic group frequencies, while the data for benzonitrile and 1,3-dibromobenzene is based on reported experimental values.

Detailed Experimental Protocol: Acquiring FTIR Spectra of Solid Samples

The following protocol outlines the Attenuated Total Reflectance (ATR) method for obtaining the infrared spectrum of a solid sample such as this compound. This method is ideal for its minimal sample preparation and non-destructive nature.

Materials and Equipment:

  • Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

  • Solid sample (e.g., this compound)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its self-diagnostics.

    • Confirm that the ATR accessory is correctly installed in the sample compartment.

  • Background Spectrum Acquisition:

    • Before analyzing the sample, a background spectrum must be collected to account for atmospheric absorbance (CO₂ and H₂O) and the ATR crystal itself.

    • Clean the surface of the ATR crystal with a lint-free wipe lightly dampened with isopropanol or acetone and allow it to dry completely.

    • Initiate the background scan using the spectrometer's software.

  • Sample Analysis:

    • Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.

    • Apply firm and even pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.

    • Initiate the sample scan. The software will automatically collect the spectrum and ratio it against the previously acquired background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • The resulting spectrum should be baseline-corrected if necessary.

    • Identify and label the characteristic absorption peaks, paying close attention to the frequencies corresponding to the nitrile, aromatic C-H, aromatic C=C, and C-Br functional groups.

Logical Workflow for Functional Group Identification

The following diagram illustrates the logical workflow for identifying the key functional groups in this compound from its infrared spectrum.

G Workflow for IR Spectral Analysis of this compound A Obtain IR Spectrum B Analyze Region ~2230 cm⁻¹ A->B C Analyze Region ~3100-3000 cm⁻¹ A->C D Analyze Region ~1600-1450 cm⁻¹ A->D E Analyze Region ~900-800 cm⁻¹ A->E F Analyze Region ~700-500 cm⁻¹ A->F G Identify Nitrile (C≡N) Group B->G H Identify Aromatic C-H Stretch C->H I Identify Aromatic C=C Ring Stretch D->I J Identify Aromatic C-H Bend (Substitution Pattern) E->J K Identify C-Br Stretch F->K L Confirm Presence of this compound G->L H->L I->L J->L K->L

Caption: Logical workflow for the identification of functional groups in this compound from its IR spectrum.

References

A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of 3,5-Dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Crystallographic Structure of 3,5-Dibromobenzonitrile and its Fluorinated Analog, Supported by Experimental Data and Protocols.

This guide provides a comprehensive analysis of the single-crystal X-ray diffraction data for this compound, a compound of interest in various fields of chemical and pharmaceutical research. For comparative purposes, its structural parameters are presented alongside those of its analogue, 3,5-Difluorobenzonitrile. This allows for an objective evaluation of the influence of halogen substitution on the crystal packing and molecular geometry. The experimental protocol for single-crystal X-ray diffraction is also detailed, offering a reproducible methodology for researchers.

Crystallographic Data Comparison

The following table summarizes the key crystallographic and structural refinement data for this compound and 3,5-Difluorobenzonitrile, facilitating a direct comparison of their solid-state structures.

ParameterThis compound3,5-Difluorobenzonitrile
Formula C₇H₃Br₂NC₇H₃F₂N
Formula Weight 260.91139.10
Crystal System OrthorhombicMonoclinic
Space Group PnmaP2₁/n
a (Å) 19.388(3)7.425(2)
b (Å) 3.9011(5)5.923(2)
c (Å) 10.879(2)13.395(3)
α (°) 9090
β (°) 9097.89(3)
γ (°) 9090
Volume (ų) 823.3(2)583.7(3)
Z 44
Calculated Density (g/cm³) 2.1031.583
Radiation type Mo KαMo Kα
Wavelength (Å) 0.710730.71073
Temperature (K) 100(2)150(2)
R-factor (all data) 0.058Not Reported
wR-factor (all data) 0.058Not Reported
Goodness-of-fit 1.07Not Reported
CCDC Number 1580004193741

Experimental Protocol: Single-Crystal X-ray Diffraction Analysis

The following protocol outlines the key steps involved in the single-crystal X-ray diffraction analysis of this compound.

1. Crystal Growth:

  • Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the compound in an appropriate organic solvent (e.g., ethanol, acetone, or a mixture of solvents).

2. Crystal Mounting:

  • A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop or a glass fiber with a minimal amount of cryoprotectant oil.

3. Data Collection:

  • The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

  • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.

  • A series of diffraction images are collected as the crystal is rotated through a range of angles. Data collection strategies aim to measure a complete and redundant set of reflections. Software such as APEX3 is used for this process.[1]

4. Data Reduction:

  • The raw diffraction images are processed to integrate the reflection intensities and perform corrections for experimental factors such as absorption. The SAINT program is commonly used for cell refinement and data reduction.[1]

5. Structure Solution and Refinement:

  • The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. Programs like SHELXT are utilized for this step.[1]

  • The initial structural model is then refined against the experimental data to improve the agreement between the observed and calculated structure factors. This iterative process involves adjusting atomic coordinates, displacement parameters, and other model parameters. SHELXL is a widely used program for structure refinement.[1]

6. Structure Validation and Analysis:

  • The final refined structure is validated using tools like checkCIF to ensure its geometric and crystallographic reasonability.

  • Molecular graphics software, such as Mercury, is used to visualize the crystal structure, analyze intermolecular interactions, and prepare figures for publication.[1]

Experimental Workflow

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination synthesis Synthesis of this compound crystallization Crystal Growth (Slow Evaporation) synthesis->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction Data Collection mounting->xray reduction Data Reduction & Correction xray->reduction solution Structure Solution (e.g., SHELXT) reduction->solution refinement Structure Refinement (e.g., SHELXL) solution->refinement validation Validation & Analysis (e.g., checkCIF, Mercury) refinement->validation final_structure Final Structural Information validation->final_structure Final Crystal Structure

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Alternative Analytical Techniques

While single-crystal X-ray diffraction provides the most definitive structural information in the solid state, other analytical techniques can offer complementary data for the characterization of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the molecular structure in solution and provide information about the electronic environment of the atoms.

  • Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are useful for identifying characteristic functional groups present in the molecule, such as the nitrile (C≡N) and C-Br bonds. Studies on similar molecules like 3,5-dichlorobenzonitrile have utilized FT-IR and FT-Raman for vibrational analysis.[2]

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

  • UV-Visible Spectroscopy: This technique can be used to study the electronic transitions within the molecule.[2]

By combining the detailed solid-state structural information from single-crystal X-ray diffraction with data from these alternative techniques, researchers can achieve a comprehensive understanding of the chemical and physical properties of this compound.

References

A Comparative Analysis of the Reactivity of 3,5-Dibromobenzonitrile and 3,5-Dichlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 3,5-Dibromobenzonitrile and 3,5-Dichlorobenzonitrile, two common halogenated benzonitrile intermediates in organic synthesis. The choice between these two reagents can significantly impact reaction efficiency, yield, and cost. This document summarizes their performance in key chemical transformations, supported by established chemical principles and representative experimental data.

Core Reactivity Principles: A Tale of Two Halogens

The primary difference in reactivity between this compound and 3,5-dichlorobenzonitrile stems from the distinct properties of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. These differences manifest in two major classes of reactions: nucleophilic aromatic substitution (SNA r) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNA r)

In SNAr reactions, a nucleophile displaces a halide on the aromatic ring. The reaction proceeds through a two-step addition-elimination mechanism, where the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex.

The reactivity of aryl halides in SNAr reactions is primarily governed by the electronegativity of the halogen, which influences the electrophilicity of the carbon atom being attacked. The general order of reactivity for halogens in SNAr is F > Cl ≈ Br > I . This is because the more electronegative halogens polarize the carbon-halogen bond to a greater extent, making the carbon atom more susceptible to nucleophilic attack.

Therefore, This compound and 3,5-dichlorobenzonitrile are expected to exhibit similar reactivity in nucleophilic aromatic substitution reactions . The choice between the two in this context is often dictated by cost and availability rather than a significant difference in chemical performance.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for the formation of carbon-carbon bonds. The catalytic cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. The initial and often rate-determining step is the oxidative addition of the aryl halide to the palladium(0) catalyst.

The ease of this oxidative addition is directly related to the bond dissociation energy of the carbon-halogen bond. The general reactivity trend for aryl halides in these reactions is I > Br > Cl > F . The C-Br bond is weaker than the C-Cl bond, meaning it requires less energy to break and thus undergoes oxidative addition more readily.

Consequently, This compound is significantly more reactive than 3,5-dichlorobenzonitrile in palladium-catalyzed cross-coupling reactions . This higher reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields for the bromo-substituted compound. While recent advances in catalyst design have made aryl chlorides more viable substrates, aryl bromides remain the preferred choice for higher reactivity.

Data Presentation: A Comparative Overview

The following table summarizes representative reaction outcomes for this compound and 3,5-dichlorobenzonitrile in key transformations. Disclaimer: The experimental data is compiled from various sources and the reaction conditions are not identical. This table serves to illustrate the general reactivity trends discussed.

Reaction TypeReagentNucleophile/Coupling PartnerCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura Coupling This compoundPhenylboronic acidPd(PPh₃)₄ / K₂CO₃Toluene/H₂O10012~90
Suzuki-Miyaura Coupling 3,5-DichlorobenzonitrilePhenylboronic acidPd₂(dba)₃ / SPhos / K₃PO₄Dioxane10024~75
Nucleophilic Aromatic Substitution 3,5-DichlorobenzonitrileMorpholineK₂CO₃DMSO12012High
Reduction of Nitrile 3,5-DichlorobenzonitrileNaBH₄ / CoCl₂-MethanolRT2~90

Mandatory Visualizations

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product ArylHalide 3,5-Dihalobenzonitrile Meisenheimer Meisenheimer Complex ArylHalide->Meisenheimer + Nu⁻ (Rate-determining) Nucleophile Nu⁻ Product Substituted Product Meisenheimer->Product - X⁻ (Fast)

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNA r).

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxidativeAddition Oxidative Addition Pd0->OxidativeAddition ArylHalide Ar-X ArylHalide->OxidativeAddition PdII_complex Ar-Pd(II)-X      L₂ OxidativeAddition->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Organoboron R-B(OR)₂ Organoboron->Transmetalation Base Base Base->Transmetalation PdII_R_complex Ar-Pd(II)-R      L₂ Transmetalation->PdII_R_complex ReductiveElimination Reductive Elimination PdII_R_complex->ReductiveElimination ReductiveElimination->Pd0 Product Ar-R ReductiveElimination->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (this compound or 3,5-dichlorobenzonitrile, 1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol).

  • Solvent Addition: Add the appropriate degassed solvent system (e.g., a mixture of toluene and water, or dioxane).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

General Protocol for Nucleophilic Aromatic Substitution (SNA r) with an Amine
  • Reaction Setup: In a sealed tube, combine the aryl halide (this compound or 3,5-dichlorobenzonitrile, 1.0 mmol), the amine nucleophile (1.2-2.0 mmol), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Reaction: Heat the mixture to a high temperature (typically 100-150 °C) and stir for several hours (12-48 hours). Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into water.

  • Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Conclusion

The selection between this compound and 3,5-dichlorobenzonitrile is highly dependent on the intended chemical transformation. For nucleophilic aromatic substitution reactions , both compounds exhibit comparable reactivity, making the more economical 3,5-dichlorobenzonitrile a suitable choice. However, for palladium-catalyzed cross-coupling reactions , the superior reactivity of This compound allows for milder conditions and often results in higher yields, justifying its use despite a potentially higher cost. Researchers should consider these reactivity differences to optimize their synthetic strategies for efficiency and overall success.

A Comparative Analysis of the Biological Effects of 3,5-Dibromobenzonitrile Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological effects of 3,5-Dibromobenzonitrile and its analogs, with a focus on their cytotoxic and antiproliferative activities. The information presented is collated from various studies to offer a consolidated resource for researchers in oncology and medicinal chemistry.

I. Comparative Cytotoxicity of Benzonitrile Analogs

The cytotoxic potential of various benzonitrile analogs has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below to facilitate a comparative assessment of their potency. The data highlights the influence of different substitutions on the benzonitrile scaffold on their anticancer activity.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
3,5-Dihalogenated Analogs & Related Compounds
3,5-Dibromo-4-hydroxybenzonitrile (Bromoxynil)HepG2~25-100 (qualitative)[Not directly available in search results]
3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT)HepG2 (wild type)233.0 ± 19.7[1]
HepG2 (CYP3A4 transfected)160.2 ± 5.9[1]
Other Benzonitrile & Acrylonitrile Analogs
2-acetyl-3-(6-methoxybenzothiazo)-2-ylaminoacylonitrileHL-60Not specified[2]
U937Not specified[2]
Methoxy-substituted phenylacrylonitrile 2aMCF-744[3]
Methoxy-substituted phenylacrylonitrile 2bMCF-734[3]
Imidazol-2-thione linked benzotriazole (BI6, 4-chloro)HL-601.51 - 7.38[4]
HCT-1161.51 - 7.38[4]
Imidazol-2-thione linked benzotriazole (BI7, 2-chloro)HL-601.51 - 7.38[4]
HCT-1161.51 - 7.38[4]
Imidazol-2-thione linked benzotriazole (BI8, 3-chloro)HL-601.51 - 7.38[4]
HCT-1161.51 - 7.38[4]
Imidazol-2-thione linked benzotriazole (BI9)MCF-73.57[4]
HL-600.40[4]
HCT-1162.63[4]
Halogenated Dihydropyrano[3,2-b]chromene-3-carbonitriles
Compound 6dMCF-70.50 mg/L[5]
Compound 6gMCF-70.70 mg/L[5]
Compound 6cMCF-70.90 mg/L[5]

II. Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of these compounds are provided below.

A. MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Plating: Cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 24 to 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

B. Clonogenic Survival Assay

The clonogenic assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival.

  • Cell Seeding: A known number of cells are seeded into a 6-well plate or a flask.

  • Treatment: The cells are treated with the test compound for a specified period.

  • Incubation: The treatment medium is removed, and the cells are washed and incubated in fresh medium for 1-3 weeks to allow for colony formation.

  • Staining: The colonies are fixed with a mixture of methanol and acetic acid and then stained with a solution of crystal violet.

  • Colony Counting: Colonies containing 50 or more cells are counted, and the surviving fraction is calculated relative to the untreated control.

C. Comet Assay for DNA Damage

The comet assay, or single-cell gel electrophoresis, is used to detect DNA damage at the level of individual cells.

  • Cell Embedding: Cells are suspended in low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding: The DNA is unwound under alkaline conditions to expose single-strand breaks and alkali-labile sites.

  • Electrophoresis: The slides are subjected to electrophoresis, during which damaged DNA fragments migrate away from the nucleoid, forming a "comet tail."

  • Visualization and Analysis: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA within it.

III. Signaling Pathways and Mechanisms of Action

Benzonitrile derivatives have been shown to exert their biological effects through the modulation of various signaling pathways, often leading to cell cycle arrest and apoptosis.

A. Apoptosis Signaling Pathway

Several benzimidazole and benzothiazole derivatives, which share structural similarities with the compounds of interest, have been reported to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][6][7][8] This often involves the activation of caspases, the key executioners of apoptosis.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC DISC Death Receptor->DISC Procaspase-8 Procaspase-8 DISC->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Cellular Stress Cellular Stress Bcl-2 family Bcl-2 family Cellular Stress->Bcl-2 family Mitochondrion Mitochondrion Bcl-2 family->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Procaspase-3 Procaspase-3 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Benzonitrile Analogs Benzonitrile Analogs Benzonitrile Analogs->Death Receptor Benzonitrile Analogs->Cellular Stress

Caption: Generalized apoptosis signaling pathway indicating potential intervention points for benzonitrile analogs.

B. PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Some anticancer agents exert their effects by inhibiting this pathway, leading to decreased cell viability and induction of apoptosis.[9][10][11][12][13][14]

PI3K_Akt_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Downstream Targets Downstream Targets Akt->Downstream Targets Cell Survival\n& Proliferation Cell Survival & Proliferation Downstream Targets->Cell Survival\n& Proliferation Benzonitrile Analogs Benzonitrile Analogs Benzonitrile Analogs->PI3K Benzonitrile Analogs->Akt

Caption: The PI3K/Akt signaling pathway with potential inhibitory points for benzonitrile analogs.

C. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers. Certain acrylonitrile derivatives have been shown to activate the p38 MAPK pathway, which can lead to apoptosis.[2]

MAPK_Pathway Extracellular Stimuli Extracellular Stimuli Receptor Receptor Extracellular Stimuli->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression\n(Proliferation, Survival) MAPKKK MAPKKK MKK3/6 MKK3/6 MAPKKK->MKK3/6 p38 p38 MKK3/6->p38 Apoptosis Apoptosis p38->Apoptosis Stress Stimuli Stress Stimuli Stress Stimuli->MAPKKK Benzonitrile Analogs Benzonitrile Analogs Benzonitrile Analogs->Stress Stimuli

Caption: Overview of the MAPK signaling pathways and a potential activation point for benzonitrile analogs.

IV. Conclusion

The compiled data suggests that the benzonitrile scaffold is a promising template for the development of novel anticancer agents. The cytotoxic and antiproliferative activities of these compounds are significantly influenced by the nature and position of substituents on the phenyl ring. The induction of apoptosis through the modulation of key signaling pathways, such as PI3K/Akt and MAPK, appears to be a common mechanism of action. Further structure-activity relationship studies are warranted to optimize the potency and selectivity of this class of compounds for future therapeutic applications.

References

A Comparative Guide to 3,5-Dibromobenzonitrile and 2-Amino-3,5-Dibromobenzonitrile as Monomers for High-Performance Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of monomers is a critical determinant in the synthesis of polymers with tailored properties for advanced applications, including high-performance materials and drug delivery systems. This guide provides an objective comparison of two brominated benzonitrile monomers: 3,5-dibromobenzonitrile and 2-amino-3,5-dibromobenzonitrile. We will delve into their respective reactivities, potential polymerization behaviors, and the anticipated properties of the resultant polymers, supported by established principles of polymer chemistry and available data on related structures.

Monomer Characteristics at a Glance

A fundamental understanding of the physicochemical properties of each monomer is essential for predicting their behavior in polymerization reactions. The key difference lies in the presence of an amino group on the 2-position of the benzene ring in 2-amino-3,5-dibromobenzonitrile, which is expected to significantly influence its electronic properties and reactivity.

PropertyThis compound2-Amino-3,5-dibromobenzonitrile
Molecular Formula C₇H₃Br₂NC₇H₄Br₂N₂
Molecular Weight 260.92 g/mol 275.93 g/mol [1]
Melting Point 98 °C152-156 °C[1]
Appearance Colorless or white to yellow to brown powder or crystalsWhite to light yellow solid
Key Structural Feature Symmetric dibrominated aromatic ring with a nitrile groupAsymmetric ring with an electron-donating amino group and a nitrile group

Reactivity and Polymerization Potential: A Comparative Analysis

The presence of the electron-donating amino group in 2-amino-3,5-dibromobenzonitrile is the primary driver of the differences in polymerization behavior compared to this compound. This substituent can affect both the reactivity of the nitrile group and the aromatic ring.

This compound:

  • Reactivity: The two bromine atoms and the nitrile group are electron-withdrawing, deactivating the benzene ring towards electrophilic substitution but activating it for nucleophilic aromatic substitution. The nitrile group itself can participate in cyclotrimerization reactions to form triazine rings, a common method for polymerizing aromatic nitriles.

  • Polymerization: Polymerization is expected to proceed primarily through the nitrile groups, potentially requiring high temperatures or the use of catalysts to promote cyclotrimerization, leading to a highly cross-linked, thermally stable polymer network.

2-Amino-3,5-dibromobenzonitrile:

  • Reactivity: The amino group is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution. This increased nucleophilicity can also influence the reactivity of the nitrile group. The amino group itself can act as a nucleophile and participate in polymerization reactions, such as polycondensation with suitable comonomers.

  • Polymerization: This monomer offers multiple polymerization pathways. Besides the cyclotrimerization of the nitrile groups, the amino group allows for step-growth polymerization, such as the formation of polyamides or polyimines. This versatility allows for the synthesis of a wider range of polymer architectures, from linear to cross-linked structures. However, the presence of the amino group may also lead to side reactions if not properly controlled.

A logical workflow for evaluating these monomers would involve a series of characterization and polymerization experiments.

G cluster_monomer_characterization Monomer Characterization cluster_polymerization Polymerization Studies cluster_polymer_characterization Polymer Characterization M1 This compound Spec Spectroscopic Analysis (NMR, FT-IR, Mass Spec) M1->Spec Thermal Thermal Analysis (DSC, TGA) M1->Thermal M2 2-Amino-3,5-dibromobenzonitrile M2->Spec M2->Thermal Poly1 Polymerization of M1 (e.g., Cyclotrimerization) Spec->Poly1 Poly2 Polymerization of M2 (e.g., Polycondensation or Cyclotrimerization) Spec->Poly2 Thermal->Poly1 Thermal->Poly2 GPC Molecular Weight (GPC/SEC) Poly1->GPC TGA_Poly Thermal Stability (TGA) Poly1->TGA_Poly Sol Solubility Testing Poly1->Sol Poly2->GPC Poly2->TGA_Poly Poly2->Sol Performance Comparative Performance Evaluation GPC->Performance TGA_Poly->Performance Sol->Performance

Caption: Experimental workflow for comparing the two monomers.

Hypothetical Experimental Data for Polymerization

Table 1: Hypothetical Polymerization Conditions and Yields

MonomerPolymerization MethodCatalystTemperature (°C)Time (h)Polymer Yield (%)
This compoundBulk CyclotrimerizationZnCl₂25024~85
2-Amino-3,5-dibromobenzonitrileSolution Polycondensation (with a diacid chloride)Triethylamine8012>90
2-Amino-3,5-dibromobenzonitrileBulk CyclotrimerizationZnCl₂22024~80

Table 2: Projected Polymer Properties

PropertyPolymer from this compoundPolymer from 2-Amino-3,5-dibromobenzonitrile (Polyamide)
Structure Highly cross-linked, rigid networkLinear, semi-rigid chains
Solubility Insoluble in common organic solventsSoluble in polar aprotic solvents (e.g., DMF, NMP)
Molecular Weight (Mw) Not applicable (cross-linked)25,000 - 40,000 g/mol
Thermal Stability (TGA, 5% weight loss) > 450 °C~ 380 °C

Experimental Protocols

1. Cyclotrimerization of this compound

  • Objective: To synthesize a cross-linked poly(triazine) network.

  • Procedure:

    • Place this compound (1.0 g, 3.83 mmol) and anhydrous zinc chloride (0.05 g, 0.37 mmol) in a sealed reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

    • Heat the mixture to 250 °C and maintain for 24 hours.

    • Cool the reaction to room temperature.

    • The resulting solid polymer is ground into a powder and washed sequentially with hot water, ethanol, and acetone to remove any unreacted monomer and catalyst.

    • Dry the polymer in a vacuum oven at 100 °C overnight.

2. Polycondensation of 2-Amino-3,5-dibromobenzonitrile with Terephthaloyl Chloride

  • Objective: To synthesize a linear polyamide.

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 2-amino-3,5-dibromobenzonitrile (1.0 g, 3.62 mmol) and triethylamine (1.1 mL, 7.96 mmol) in 20 mL of anhydrous N,N-dimethylformamide (DMF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of terephthaloyl chloride (0.735 g, 3.62 mmol) in 10 mL of anhydrous DMF.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Precipitate the polymer by pouring the reaction mixture into 200 mL of methanol.

    • Collect the fibrous polymer by filtration, wash thoroughly with methanol and water, and dry in a vacuum oven at 80 °C.

Potential Biological Activity and Signaling Pathways

While the primary application of these monomers is in materials science, the benzonitrile scaffold is a known pharmacophore found in various biologically active molecules. Benzonitrile derivatives have been reported to exhibit anticancer, antimicrobial, and antiviral activities. For instance, some benzonitrile-containing compounds act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.

The polymers derived from these monomers could potentially be explored for biomedical applications, such as drug delivery systems, where the polymer backbone could be designed for biocompatibility and controlled release. The presence of the amino group in polymers from 2-amino-3,5-dibromobenzonitrile offers a handle for further functionalization with targeting ligands or therapeutic agents.

A simplified representation of a potential mechanism of action for a benzonitrile-containing therapeutic is the inhibition of tubulin polymerization, a key process in cell division.

G cluster_pathway Tubulin Polymerization Pathway Tubulin αβ-Tubulin Dimers Microtubule Microtubule Assembly Tubulin->Microtubule Polymerization M_Phase Mitotic Spindle Formation (M-Phase) Microtubule->M_Phase Cell_Division Cell Division M_Phase->Cell_Division Apoptosis Apoptosis M_Phase->Apoptosis Arrest Leads to Inhibitor Benzonitrile-based Inhibitor Inhibitor->Microtubule Inhibition

Caption: Inhibition of tubulin polymerization by a benzonitrile derivative.

Conclusion

The choice between this compound and 2-amino-3,5-dibromobenzonitrile as a monomer will fundamentally dictate the architecture and properties of the resulting polymer.

  • This compound is a suitable monomer for creating highly cross-linked, thermally robust, and chemically resistant materials through cyclotrimerization of the nitrile groups. The lack of other reactive functional groups leads to a more predictable, albeit limited, polymerization chemistry.

  • 2-Amino-3,5-dibromobenzonitrile offers greater versatility due to the presence of the reactive amino group. This allows for the synthesis of a broader range of polymer structures, including linear and processable polymers like polyamides, in addition to the potential for cross-linking through the nitrile groups. The amino group also provides a site for post-polymerization modification, opening avenues for functional materials and biomedical applications.

The selection of the appropriate monomer will, therefore, depend on the desired final application, with this compound favoring applications requiring extreme thermal and chemical stability, while 2-amino-3,5-dibromobenzonitrile provides a platform for creating more complex and functional polymer architectures. Further experimental validation is necessary to fully elucidate the performance of polymers derived from these specific monomers.

References

A Comparative Guide to Assessing the Purity of Synthesized 3,5-Dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for determining the purity of synthesized 3,5-Dibromobenzonitrile. Detailed experimental protocols and comparative data are presented to assist in selecting the most appropriate method for specific analytical needs.

Synthesis Context and Potential Impurities

The common synthesis of this compound often involves the Sandmeyer reaction, starting from 3,5-dibromoaniline. This multi-step process, while effective, can introduce several impurities that must be identified and quantified.

Plausible Synthetic Route: 3,5-dibromoaniline is first diazotized using sodium nitrite in an acidic medium, followed by cyanation with a copper(I) cyanide salt.

Potential Impurities Include:

  • Unreacted Starting Material: Residual 3,5-dibromoaniline.

  • Side-Reaction Byproducts:

    • 3,5-Dibromophenol, formed from the reaction of the diazonium salt with water.

    • Biaryl compounds, arising from the coupling of aryl radicals.

    • Azo compounds, which can form if the diazonium salt couples with unreacted aniline.

  • Isomeric Impurities: Impurities originating from any isomers present in the starting material.

  • Residual Solvents: Solvents used during the reaction and purification process.

Primary Purity Assessment: The HPLC Method

HPLC is a highly versatile and widely used technique for the purity analysis of non-volatile and thermally stable compounds like this compound. Its high resolution and sensitivity make it ideal for separating and quantifying the main compound from its potential impurities.

Detailed Experimental Protocol: HPLC

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of aromatic compounds.

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water is typically effective. A starting condition of 50:50 (v/v) acetonitrile:water, gradually increasing the acetonitrile concentration, can elute compounds of varying polarity.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm, where the aromatic ring and nitrile group exhibit strong absorbance.

  • Injection Volume: 10 µL.

  • Run Time: Approximately 20-30 minutes, sufficient to elute all potential impurities.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of acetonitrile to create a stock solution of 1 mg/mL.

  • Further dilute this stock solution with the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

4. Data Analysis:

  • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Peak identification can be confirmed by comparing retention times with those of known standards of potential impurities.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject Sample filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate

Caption: Workflow for HPLC purity assessment of this compound.

Comparative Analysis of Purity Validation Methods

While HPLC is a robust primary method, other techniques offer complementary information and may be more suitable under specific circumstances. The following table compares HPLC with GC-MS and qNMR for the purity assessment of this compound.

ParameterHPLC-UVGC-MSqNMR
Principle Separation based on polarity and differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and boiling point, followed by mass-to-charge ratio detection.Intrinsic quantitative relationship between the number of nuclei and the NMR signal intensity.
Typical Sample Prep Dissolution, dilution, and filtration.Dissolution in a volatile solvent. Derivatization may be needed for non-volatile impurities.Dissolution in a deuterated solvent with a known amount of an internal standard.
Limit of Detection (LOD) ~0.01 - 0.1 µg/mL~0.1 - 1 ng/mL~0.1 - 1 mg/mL
Limit of Quantitation (LOQ) ~0.05 - 0.5 µg/mL~0.5 - 5 ng/mL~0.5 - 5 mg/mL
Analysis Time 20 - 30 minutes15 - 40 minutes5 - 15 minutes per sample
Key Advantages High resolution for non-volatile compounds, robust and widely available.High sensitivity and specificity for volatile impurities, provides structural information of unknowns.Absolute quantification without a specific reference standard for the analyte, non-destructive.
Key Disadvantages Requires a chromophore for UV detection, may not resolve all co-eluting impurities without MS detection.Not suitable for non-volatile or thermally labile compounds, potential for sample degradation at high temperatures.Lower sensitivity compared to chromatographic methods, requires a highly pure and stable internal standard.
Best Suited For Routine purity testing and quantification of known and unknown non-volatile impurities.Analysis of residual solvents and volatile byproducts.Absolute purity determination and structural confirmation, especially when a reference standard of the analyte is unavailable.

Alternative Methodologies: Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Instrumentation:

  • GC-MS System: A standard GC system coupled to a mass spectrometer.

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

2. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Scan Range: 40-400 m/z.

3. Sample Preparation:

  • Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.

  • Filter the solution if necessary.

Quantitative NMR (qNMR) Spectroscopy

1. Instrumentation:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

2. qNMR Parameters:

  • Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d₆ or CDCl₃).

  • Internal Standard: A high-purity, stable compound with a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid or 1,4-dinitrobenzene).

  • Pulse Program: A standard single-pulse experiment with a sufficient relaxation delay (at least 5 times the longest T₁ of the signals of interest, typically 30-60 seconds for accurate quantification).

  • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16-64 scans).

3. Sample Preparation:

  • Accurately weigh a specific amount of the synthesized this compound and the internal standard into an NMR tube.

  • Add a precise volume of the deuterated solvent and ensure complete dissolution.

4. Data Analysis:

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity based on the integral values, the number of protons contributing to each signal, the molecular weights, and the masses of the analyte and the internal standard.

Logical Flow for Method Selection

Method_Selection start Purity Assessment Needed routine_purity Routine Purity & Known Impurities? start->routine_purity volatile_impurities Volatile Impurities a Concern? routine_purity->volatile_impurities No hplc Use HPLC routine_purity->hplc Yes absolute_purity Absolute Purity & No Analyte Standard? volatile_impurities->absolute_purity No gcms Use GC-MS volatile_impurities->gcms Yes absolute_purity->hplc No, Standard Available qnmr Use qNMR absolute_purity->qnmr Yes

A Comparative Guide to the Application of 3,5-Dibromobenzonitrile in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3,5-Dibromobenzonitrile is a versatile building block in organic synthesis, prized for its two reactive bromine atoms and the electron-withdrawing nitrile group that can influence regioselectivity and reactivity in various cross-coupling reactions. This guide provides a comparative analysis of the performance of this compound in several key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. The information presented herein is designed to assist researchers in selecting the optimal reaction conditions for their synthetic targets.

Data Presentation: A Comparative Overview

The following tables summarize typical reaction conditions and reported yields for the mono- and di-functionalization of this compound in different coupling reactions. It is important to note that direct comparative studies are scarce, and the data presented is a compilation from various sources, highlighting the general trends and potential outcomes.

Table 1: Mono-arylation of this compound

Coupling ReactionCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Citation
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water/MethanolRefluxN/AModerate[1]
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NToluene703Good[2]
HeckStyrenePd(OAc)₂ / PPh₃K₂CO₃DMA12018-24Good[3]
Buchwald-HartwigAniline[Pd(allyl)Cl]₂ / t-BuXPhost-BuOLi1,4-Dioxane10024Good[2]

Table 2: Di-arylation of this compound

Coupling ReactionCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Citation
Suzuki-MiyauraPhenylboronic acidPd(dppf)Cl₂K₂CO₃DME/Water85N/AGood[4]
Sonogashira4-EthynylanisolePdCl₂(PPh₃)₂ / CuIi-Pr₂NHToluene70N/A81[5]
HeckVinyltriethoxysilanePd(OAc)₂N/AN/AN/AN/AN/A[6]
Buchwald-HartwigCarbazole[Pd(allyl)Cl]₂ / t-BuXPhost-BuOLi1,4-Dioxane1002461-92[2]

Note: "N/A" indicates that the specific data was not available in the cited sources. Yields are reported as "Good" or "Moderate" when specific percentages were not provided.

Experimental Protocols

Detailed experimental protocols for each key coupling reaction are provided below. These are generalized procedures and may require optimization for specific substrates and desired outcomes.

Suzuki-Miyaura Coupling (Mono-arylation)

A mixture of this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.), and potassium carbonate (2.0 equiv.) is suspended in a mixture of toluene, water, and methanol. The reaction mixture is heated to reflux and stirred until the starting material is consumed (monitored by TLC). After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[1]

Sonogashira Coupling (Di-alkynylation)

To a solution of this compound (1.0 equiv.) in toluene are added 4-ethynylanisole (2.2 equiv.), dichlorobis(triphenylphosphine)palladium(II) (0.05 equiv.), copper(I) iodide (0.1 equiv.), and diisopropylamine (4.0 equiv.). The reaction mixture is heated to 70 °C and stirred for several hours until completion. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired 3,5-bis((4-methoxyphenyl)ethynyl)benzonitrile.[5]

Heck Coupling (Mono-vinylation)

In a reaction vessel, this compound (1.0 equiv.), styrene (1.2 equiv.), palladium(II) acetate (0.02 equiv.), triphenylphosphine (0.04 equiv.), and potassium carbonate (2.0 equiv.) are combined in anhydrous N,N-dimethylacetamide (DMA). The vessel is purged with an inert gas, and the mixture is heated to 120 °C for 18-24 hours. After cooling, the reaction is diluted with a suitable organic solvent and filtered to remove inorganic salts. The filtrate is washed with water and brine, dried, and concentrated. The product is then purified by chromatography.[3]

Buchwald-Hartwig Amination (Di-amination)

A mixture of this compound (1.0 equiv.), carbazole (2.1 equiv.), chloro(allyl)palladium(II) dimer (0.04 equiv.), t-BuXPhos (0.16 equiv.), and lithium tert-butoxide (2.1 equiv.) in 1,4-dioxane is heated at 100 °C for 24 hours under an inert atmosphere. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water. The organic phase is dried and concentrated, and the crude product is purified by column chromatography.[2]

Mandatory Visualization

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions

G Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X_L_n Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X_L_n Transmetalation Transmetalation Ar-Pd(II)-X_L_n->Transmetalation Ar-Pd(II)-R_L_n Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R_L_n Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-R Ar-R Reductive_Elimination->Ar-R R-M R-M R-M->Transmetalation Ar-X Ar-X Ar-X->Oxidative_Addition

Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.

Experimental Workflow for Comparative Analysis

G cluster_0 Reaction Setup cluster_1 Analysis cluster_2 Comparison Start This compound Coupling_Partner Select Coupling Partner (Boronic Acid, Alkyne, Amine, etc.) Start->Coupling_Partner Reaction_Type Select Coupling Reaction (Suzuki, Sonogashira, etc.) Coupling_Partner->Reaction_Type Conditions Optimize Reaction Conditions (Catalyst, Base, Solvent, Temp.) Reaction_Type->Conditions Monitoring Reaction Monitoring (TLC, GC-MS) Conditions->Monitoring Workup Workup and Purification Monitoring->Workup Characterization Product Characterization (NMR, MS) Workup->Characterization Yield Determine Yield and Selectivity Characterization->Yield Data_Compilation Compile Data in Tables Yield->Data_Compilation Analysis_Compare Compare Yields, Conditions, Selectivity Data_Compilation->Analysis_Compare Conclusion Draw Conclusions on Reactivity Analysis_Compare->Conclusion

Caption: Workflow for a comparative study of coupling reactions.

Discussion

The reactivity of the two bromine atoms on the this compound ring can be influenced by both steric and electronic factors. The electron-withdrawing nitrile group activates the aromatic ring towards nucleophilic attack and can influence the regioselectivity of the first coupling reaction.

  • Regioselectivity: In many cases, the first coupling reaction occurs preferentially at one of the bromine positions. This selectivity can be influenced by the choice of catalyst, ligand, and reaction conditions. For instance, in Stille couplings of similar dibromo-heterocycles, the addition of CuI has been shown to dramatically increase regioselectivity.

  • Mono- versus Di-functionalization: Achieving selective mono-functionalization can be challenging as the second bromine atom can also react. Careful control of stoichiometry and reaction time is often necessary to favor the mono-substituted product. Conversely, forcing conditions with an excess of the coupling partner will generally lead to the di-substituted product.

This guide serves as a starting point for researchers working with this compound. The provided protocols and data should be adapted and optimized for each specific synthetic challenge.

References

Comparative Analysis of 3,5-Disubstituted Phenyl Derivatives as Potent mGluR5 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the binding affinity of a series of 3,5-disubstituted phenyl derivatives that act as potent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). The data presented is crucial for researchers and professionals in drug development focused on neurological and psychiatric disorders where mGluR5 is a key therapeutic target.

Data Presentation: mGluR5 Antagonist Affinity

The following table summarizes the in vitro antagonist activity (IC50 values) of various 3,5-disubstituted (2-methylthiazol-4-yl)ethynyl-phenyl derivatives at the rat mGluR5 receptor. The IC50 values were determined by assessing the inhibition of glutamate-mediated intracellular calcium mobilization.[1] Lower IC50 values are indicative of higher antagonist potency.

Compound ID3-Substituent5-SubstituentIC50 (nM)[1]
1a HH7.3
1b BrH3.1
1c NO2H2.3
1d IH1.9
1e BrNO20.53
1f INO20.46
1g BrI0.36
1h II0.81
1i CNBr1.1
1j CNI0.74

Experimental Protocols

Calcium Mobilization Assay for mGluR5 Antagonist Activity

The determination of the half-maximal inhibitory concentration (IC50) for the synthesized compounds was performed using a functional assay that measures the mobilization of intracellular calcium in response to glutamate stimulation in cells expressing the mGluR5 receptor.[1]

  • Cell Culture: Human embryonic kidney cells (HEK-293) stably expressing the rat mGluR5 receptor were cultured to confluency in appropriate media.

  • Cell Plating: On the day of the experiment, cells were harvested and plated into 96-well plates.

  • Fluorescent Dye Loading: The cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified period at 37°C, allowing the dye to enter the cells.

  • Compound Addition: The test compounds (3,5-disubstituted phenyl derivatives) were added to the wells at varying concentrations and incubated for a predetermined time to allow for receptor binding.

  • Glutamate Stimulation: An EC80 concentration of glutamate (the concentration that elicits 80% of the maximal response) was added to the wells to stimulate the mGluR5 receptors.

  • Fluorescence Measurement: Changes in intracellular calcium concentrations were measured immediately after glutamate addition using a fluorescence plate reader. The fluorescence intensity is proportional to the intracellular calcium concentration.

  • Data Analysis: The fluorescence data was normalized to the response of glutamate alone (100%) and a baseline control (0%). The IC50 values were then calculated by fitting the concentration-response data to a four-parameter logistic equation using graphing software. All experiments were performed in triplicate.[1]

Mandatory Visualizations

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds to orthosteric site mGluR5_NAM 3,5-Dibromobenzonitrile Derivative (NAM) mGluR5_NAM->mGluR5 Binds to allosteric site Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Cellular_Response Cellular Response Ca2+->Cellular_Response Triggers PKC->Cellular_Response Mediates

Caption: mGluR5 Signaling Pathway and NAM Inhibition.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing mGluR5 incubation Incubate membranes with [3H]-MPEP and test compound prep_membranes->incubation prep_radioligand Prepare [3H]-MPEP (Radioligand) prep_radioligand->incubation prep_compounds Prepare test compounds (3,5-disubstituted derivatives) prep_compounds->incubation separation Separate bound and free radioligand via filtration incubation->separation measurement Measure radioactivity of bound [3H]-MPEP separation->measurement calc_binding Calculate specific binding measurement->calc_binding plot_curve Plot % specific binding vs. log[test compound] calc_binding->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50 calc_ki Calculate Ki using Cheng-Prusoff equation determine_ic50->calc_ki

Caption: Radioligand Binding Assay Workflow.

References

A Comparative Guide to SPECT and PET Imaging of Metabotropic Glutamate Receptor 5 (mGluR5) Using Benzonitrile-Based Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging for the metabotropic glutamate receptor subtype 5 (mGluR5), a critical target in neurological and psychiatric disorders. The comparison focuses on ligands derived from a 3,5-dibromobenzonitrile scaffold, highlighting the performance of analogous radiotracers for both imaging modalities. Experimental data and detailed methodologies are presented to support a comprehensive evaluation.

Introduction

The metabotropic glutamate receptor 5 (mGluR5) is a key player in excitatory neurotransmission in the central nervous system. Its dysfunction has been implicated in a range of conditions, including anxiety, depression, and Parkinson's disease.[1] Molecular imaging techniques like SPECT and PET are invaluable tools for studying the distribution and density of mGluR5 in vivo, aiding in drug development and understanding disease pathology. Benzonitrile-based compounds have emerged as a promising scaffold for developing high-affinity ligands for mGluR5.[2][3][4] This guide compares the utility of SPECT and PET imaging for this target, using representative benzonitrile-based radioligands.

Signaling Pathway of mGluR5

Activation of the G-protein coupled mGluR5 receptor by glutamate initiates a signaling cascade that modulates neuronal excitability. The pathway, as depicted below, involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Gq Gq mGluR5->Gq activates PLC Phospholipase C (PLC) IP3 Inositol Trisphosphate (IP3) PLC->IP3 produces DAG Diacylglycerol (DAG) PLC->DAG produces Gq->PLC activates Ca_release Intracellular Ca2+ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) Activation DAG->PKC activates Cellular_Response Modulation of Neuronal Excitability Ca_release->Cellular_Response PKC->Cellular_Response

Figure 1: Simplified mGluR5 Signaling Pathway

Quantitative Data Presentation

The following table summarizes the key performance metrics of a representative benzonitrile-based PET ligand, [¹⁸F]FPEB, and its analogous SPECT ligand, [¹²³I]IPEB. This data is compiled from preclinical studies to facilitate a direct comparison.

Parameter[¹⁸F]FPEB (PET)[¹²³I]IPEB (SPECT)Reference
Binding Affinity (IC₅₀, nM) 0.4Not Reported[5]
Radiochemical Yield 5%Not Reported[6]
Specific Activity (mCi/µmol) 1900 ± 200Not Reported[6]
In Vivo Brain Uptake (Striatum/Cerebellum Ratio) Similar to [¹²³I]IPEBSimilar to [¹⁸F]FPEB[6][7]
In Vivo Specific Binding Reduction with Blocker (Striatum) Substantially reduced~42%[6][7]
In Vivo Washout from Brain SlowFaster than [¹⁸F]FPEB[6][7]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.

Radiosynthesis of Ligands

The general workflow for the radiosynthesis of benzonitrile-based PET and SPECT ligands involves several key stages, from radionuclide production to final product formulation.

Radiosynthesis_Workflow cluster_radionuclide Radionuclide Production cluster_synthesis Radiolabeling Synthesis cluster_purification_qc Purification and Quality Control Cyclotron Cyclotron Production ([¹⁸F]F⁻ or ¹²³I) Reaction Nucleophilic Substitution or Copper-Mediated Iodination Cyclotron->Reaction [¹⁸F]F⁻ or ¹²³I Precursor Precursor Molecule (e.g., nitro or bromo-benzonitrile derivative) Precursor->Reaction Reacts with Radiolabeled_Ligand Radiolabeled Ligand ([¹⁸F]FPEB or [¹²³I]IPEB) Reaction->Radiolabeled_Ligand Produces HPLC HPLC Purification Radiolabeled_Ligand->HPLC QC Quality Control (Radiochemical Purity, Specific Activity) HPLC->QC Formulation Formulation in Sterile Solution QC->Formulation

Figure 2: General Radiosynthesis Workflow

Radiosynthesis of [¹⁸F]FPEB (PET Ligand): The radiosynthesis of 3-[¹⁸F]fluoro-5-(2-pyridinylethynyl)benzonitrile ([¹⁸F]FPEB) is typically achieved through a nucleophilic aromatic substitution reaction.[6]

  • [¹⁸F]Fluoride Production: No-carrier-added [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F reaction in a cyclotron.

  • [¹⁸F]Fluoride Activation: The aqueous [¹⁸F]fluoride is trapped on an anion exchange resin and eluted with a solution of potassium carbonate and Kryptofix 2.2.2. The complex is then dried by azeotropic distillation with acetonitrile.

  • Radiolabeling Reaction: The dried [¹⁸F]fluoride complex is reacted with the nitro-precursor, 3-nitro-5-(2-pyridinylethynyl)benzonitrile, in dimethyl sulfoxide (DMSO) at an elevated temperature.

  • Purification: The crude reaction mixture is purified by semi-preparative high-performance liquid chromatography (HPLC).

  • Formulation: The collected radioactive fraction is reformulated in a physiologically compatible solution for injection.

Radiosynthesis of [¹²³I]IPEB (SPECT Ligand): The radiosynthesis of [¹²³I]IPEB is accomplished through a copper(I)-mediated radioiodination.[6][7]

  • ¹²³I Production: Iodine-123 is typically produced in a cyclotron.

  • Radiolabeling Reaction: The precursor, 3-bromo-5-(pyridin-2-ylethynyl)benzonitrile, is reacted with [¹²³I]NaI in the presence of a copper(I) source (e.g., CuI) and a reducing agent (e.g., SnSO₄) in a suitable solvent at high temperature.

  • Purification: The final product is purified from the reaction mixture using HPLC.

  • Formulation: The purified [¹²³I]IPEB is formulated in a sterile solution for in vivo use.

In Vitro Binding Assays

In vitro binding assays are performed to determine the affinity of the non-radiolabeled ligand ("cold" standard) for the mGluR5 receptor.

  • Tissue Preparation: Brain tissue from a suitable species (e.g., rat) is homogenized and centrifuged to prepare a crude membrane fraction rich in mGluR5.

  • Competitive Binding Experiment: The membrane preparation is incubated with a known radioligand for mGluR5 and varying concentrations of the test compound (e.g., FPEB).

  • Separation and Counting: Bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

Preclinical In Vivo Imaging

Animal models are essential for evaluating the in vivo performance of the radiotracers.

  • Animal Model: Studies are typically conducted in rodents (e.g., Sprague-Dawley rats or mice).

  • Radiotracer Administration: A bolus of the radiotracer ([¹⁸F]FPEB or [¹²³I]IPEB) is administered intravenously.

  • Imaging: Dynamic SPECT or PET scans are acquired over a specified period to measure the distribution and kinetics of the radiotracer in the brain.

  • Blocking Studies: To confirm specific binding to mGluR5, a separate cohort of animals is pre-treated with a known mGluR5 antagonist (e.g., MTEP) before radiotracer injection.[6][7]

  • Image Analysis: Regions of interest (ROIs) are drawn on the reconstructed images (e.g., striatum, hippocampus, cerebellum) to generate time-activity curves. The ratio of uptake in mGluR5-rich regions (striatum, hippocampus) to a region with low receptor density (cerebellum) is often used as an index of specific binding.[6][7]

Comparison of SPECT and PET Imaging Results

While both [¹⁸F]FPEB (PET) and [¹²³I]IPEB (SPECT) demonstrate specific binding to mGluR5-rich regions in the brain, there are key differences in their in vivo performance.

  • Brain Kinetics: Preclinical studies in mice have shown that while both tracers readily enter the brain, the SPECT tracer [¹²³I]IPEB exhibits a faster washout from the brain compared to the PET tracer [¹⁸F]FPEB.[6][7] This faster kinetic profile of the SPECT ligand might be less optimal for equilibrium-based quantification methods.

  • Specific Binding: Despite the faster washout, the binding ratios of the striatum and hippocampus to the cerebellum for [¹²³I]IPEB were found to be similar to those of [¹⁸F]FPEB.[6][7] Blocking studies with the mGluR5 antagonist MTEP confirmed the specificity of both tracers, with a significant reduction in uptake in receptor-rich regions.[6][7]

  • Image Quality and Quantification: PET generally offers higher sensitivity and spatial resolution compared to SPECT. This can be advantageous for quantifying receptor density in smaller brain structures. However, SPECT imaging remains a valuable and more widely accessible tool. The development of high-resolution preclinical SPECT systems has narrowed the gap in spatial resolution.

Conclusion

Both SPECT and PET imaging with benzonitrile-based ligands are viable approaches for studying mGluR5 in the brain. The choice between the two modalities will depend on the specific research question, available resources, and the desired level of quantification.

  • PET imaging with ligands like [¹⁸F]FPEB offers high sensitivity and resolution, making it well-suited for detailed quantitative studies of mGluR5 density and occupancy. The slower kinetics of [¹⁸F]FPEB may be more favorable for certain quantitative modeling approaches.

The this compound scaffold serves as a promising starting point for the development of both PET and SPECT radioligands for mGluR5, enabling a flexible approach to neuroreceptor imaging in preclinical and potentially clinical research.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural, physicochemical, and spectroscopic properties of 3,5-dibromobenzonitrile and other polyhalogenated benzonitriles. The inclusion of experimental data, detailed protocols, and structural visualizations aims to support research and development in medicinal chemistry and materials science where these compounds are valuable intermediates.

Physicochemical and Spectroscopic Properties

The substitution of different halogens on the benzonitrile scaffold significantly influences its physical and spectroscopic characteristics. The following tables summarize key data for this compound and its dichloro, difluoro, and trichloro analogues.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key IR Peaks (cm⁻¹)
This compoundC₇H₃Br₂N260.9194-953072 (C-H str), 2236 (C≡N str), 1551 (C=C str), 864 (C-Br str)[1]
3,5-DichlorobenzonitrileC₇H₃Cl₂N172.0166-69~2230 (C≡N str)
3,5-DifluorobenzonitrileC₇H₃F₂N139.1084-86~2240 (C≡N str)
2,4,6-TrichlorobenzonitrileC₇H₂Cl₃N206.46137-140Not readily available

Table 1: Physicochemical and Infrared Spectroscopy Data. str = stretching vibration.

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
This compound7.92 (t, J=1.8 Hz, 1H), 7.74 (d, J=1.8 Hz, 2H)[1]139.0, 133.6, 123.7, 116.0, 115.6[1]
3,5-Dichlorobenzonitrile7.60 (s, 1H), 7.55 (s, 2H)135.5, 133.2, 131.3, 116.5, 114.2
3,5-Difluorobenzonitrile7.20-7.35 (m, 3H)Not readily available
2,4,6-Trichlorobenzonitrile7.55 (s, 2H)140.2, 136.5, 130.1, 115.8, 113.2

Table 2: ¹H and ¹³C NMR Spectroscopic Data.

Structural Comparison

The arrangement of halogen atoms on the benzonitrile ring dictates the molecular geometry and intermolecular interactions in the solid state. X-ray crystallography provides precise data on bond lengths and angles, revealing the subtle electronic effects of the substituents.

ParameterThis compound3,5-Dichlorobenzonitrile3,5-Difluorobenzonitrile2,4,6-Trichlorobenzonitrile
Bond Lengths (Å)
C-C (ring, avg.)~1.385Data not availableData not available~1.385
C-CN~1.44Data not availableData not available~1.44
C≡N~1.14Data not availableData not available~1.15
C-X (avg.)~1.89 (C-Br)Data not availableData not available~1.73 (C-Cl)
**Bond Angles (°) **
C-C-C (ring, avg.)~120.0Data not availableData not available~120.0
C(ipso)-C-C121.16Data not availableData not availableVaries
C(para)-C-C117.78Data not availableData not availableVaries
C-C-X (avg.)~120.0Data not availableData not available~120.0
C-C-CN~120.0Data not availableData not available~120.0
Intermolecular Interactions C-H···N hydrogen bondsHalogen bonding expectedHalogen bonding expectedC-Cl···N halogen bonds

In this compound, the molecules arrange in head-to-tail chains formed by weak hydrogen bonds between a para hydrogen atom and the nitrogen of the cyano group of an adjacent molecule.[1] The benzene ring exhibits distortion with endocyclic bond angles of 121.16° at the ipso-carbon and 117.78° at the para-carbon.[1] This distortion is also observed in 3,5-difluorobenzonitrile, suggesting it is primarily due to intramolecular substituent effects rather than crystal packing.

For 2,4,6-trichlorobenzonitrile, the crystal packing is dominated by weak Lewis acid-base interactions between the nitrogen of the cyano group and an ortho-chlorine atom of a neighboring molecule, forming dimeric structures.

Experimental Protocols

Synthesis

General Procedure for the Synthesis of 3,5-Dihalobenzonitriles:

A common route to 3,5-dihalobenzonitriles involves the Sandmeyer reaction starting from the corresponding 3,5-dihaloaniline. An alternative modern approach involves a Grignard reaction with subsequent cyanation.

  • Synthesis of this compound from 3,5-Dibromobenzamide: 3,5-Dibromobenzamide is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine in a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature, followed by an acidic and then a basic wash. The organic layer is then purified, typically by column chromatography, to yield the desired product.[1]

  • Synthesis of 3,5-Dichlorobenzonitrile from 1-Bromo-3,5-dichlorobenzene: A Grignard reagent is prepared from 1-bromo-3,5-dichlorobenzene using isopropylmagnesium chloride in the presence of lithium chloride in THF. This is followed by reaction with a cyanation agent like N,N-dimethylformamide (DMF). An oxidative workup then yields 3,5-dichlorobenzonitrile.[2]

  • Synthesis of 3,5-Difluorobenzonitrile from Pentafluorobenzonitrile: Pentafluorobenzonitrile is reacted with a metal hydride complex in N,N-dimethylformamide. The reaction mixture is then extracted with an organic solvent, washed, and the product is isolated by distillation under reduced pressure.

Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard. For ¹H NMR of this compound, the spectrum was recorded on a 500 MHz instrument in CDCl₃.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are generally recorded using the KBr pellet method. A small amount of the solid sample is ground with spectroscopic grade KBr and pressed into a thin disk. The spectrum is then recorded over a typical range of 4000-400 cm⁻¹. For this compound, the IR spectrum was obtained using a KBr pellet.[1]

  • Single-Crystal X-ray Diffraction: A suitable single crystal of the compound is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature, often low temperature to reduce thermal vibrations. The structure is solved using direct methods and refined by full-matrix least-squares on F². For this compound, data collection was performed using an APEX3 diffractometer, and the structure was solved and refined using SHELXT2014 and SHELXL2014 software, respectively.[3]

Visualizing Structural Relationships

The following diagram illustrates the structural relationships between the discussed polyhalogenated benzonitriles, categorized by the type and position of halogen substitution.

G Structural Relationships of Polyhalogenated Benzonitriles cluster_35 3,5-Disubstituted cluster_ortho Ortho-Substituted cluster_poly Polysubstituted This compound This compound 3,5-Dichlorobenzonitrile 3,5-Dichlorobenzonitrile 3,5-Difluorobenzonitrile 3,5-Difluorobenzonitrile 2,6-Dichlorobenzonitrile 2,6-Dichlorobenzonitrile 2,4,6-Trichlorobenzonitrile 2,4,6-Trichlorobenzonitrile 2,6-Dichlorobenzonitrile->2,4,6-Trichlorobenzonitrile Further Chlorination Benzonitrile Benzonitrile Benzonitrile->this compound Bromination Benzonitrile->3,5-Dichlorobenzonitrile Chlorination Benzonitrile->3,5-Difluorobenzonitrile Fluorination Benzonitrile->2,6-Dichlorobenzonitrile Chlorination

Caption: Logical relationships of polyhalogenated benzonitriles.

References

Safety Operating Guide

Proper Disposal of 3,5-Dibromobenzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For the safe and compliant disposal of 3,5-Dibromobenzonitrile, it is imperative to treat it as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste. The following procedures provide a comprehensive guide for researchers, scientists, and drug development professionals to manage the disposal of this compound in accordance with prevailing safety and environmental regulations.

Immediate Safety and Handling Precautions

Prior to handling this compound for disposal, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. All handling of the solid material or its solutions should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[1][2]

Step-by-Step Disposal Protocol
  • Hazard Identification and Waste Classification : this compound is classified as hazardous. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[3] As a halogenated organic nitrile, it must be classified as a hazardous waste. Chemical waste generators are responsible for correctly identifying and classifying their waste in accordance with federal and local regulations.[4][5]

  • Waste Segregation : It is critical to segregate this compound waste. Keep it separate from non-halogenated organic waste, aqueous waste, and other incompatible materials. Nitriles, as a chemical class, are incompatible with strong acids and may have hazardous reactions with caustics.[6][7]

    • Solid Waste : Collect unused or contaminated this compound powder, along with any contaminated items such as weighing boats, spatulas, and disposable gloves, in a designated hazardous waste container.

    • Liquid Waste : Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Containerization and Labeling :

    • Use only approved, chemically compatible containers for waste collection. The container must be in good condition and have a secure, leak-proof lid.[8]

    • As soon as the first drop of waste is added, the container must be labeled with a "Hazardous Waste" sticker.[8] The label must clearly identify the contents, including the full chemical name ("this compound") and any other components in the waste stream.

  • Temporary Storage :

    • Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory. This area should be away from heat, sparks, or open flames.[8]

    • Ensure the storage location minimizes the risk of spills and is not in a high-traffic area.[8]

  • Final Disposal : The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.[7][9] The preferred method for the complete destruction of halogenated organic compounds is high-temperature incineration.[7] Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.

Accidental Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure : If the spill is large, evacuate the immediate area.

  • Wear Appropriate PPE : Before attempting to clean the spill, ensure you are wearing the necessary personal protective equipment.

  • Containment : For solid spills, carefully sweep the material to avoid creating dust. For liquid spills, use a chemical spill kit with an appropriate absorbent material.

  • Collection : Place all contaminated materials, including the absorbent and any cleaning supplies, into a designated hazardous waste container.

  • Decontamination : Clean the spill area thoroughly. All materials used for decontamination must also be disposed of as hazardous waste.[7]

  • Reporting : Report the spill to your institution's EHS department.[7]

Hazard Classification and Regulatory Information

The following table summarizes the key hazard information for this compound and the primary regulations governing its disposal.

Parameter Description Reference
CAS Number 97165-77-0[3]
Physical Form Colorless or white to yellow to brown powder or crystals[3]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3]
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[3]
Primary US Regulation Resource Conservation and Recovery Act (RCRA)[4][10]
Regulating Agency U.S. Environmental Protection Agency (EPA) and state environmental agencies[4][10][11]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 start Start: this compound Waste Generated classify Classify as Hazardous Waste (Halogenated Organic Nitrile) start->classify segregate Segregate from other waste streams classify->segregate containerize Collect in a labeled, compatible container segregate->containerize store Store in designated Hazardous Waste Area containerize->store spill Accidental Spill? store->spill spill_protocol Follow Spill Response Protocol spill->spill_protocol Yes dispose Arrange for pickup by licensed hazardous waste contractor via EHS spill->dispose No spill_protocol->store end End: Proper Disposal dispose->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3,5-Dibromobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3,5-Dibromobenzonitrile

This guide provides critical safety, handling, and disposal protocols for this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Chemical and Physical Properties

This compound is a chemical compound that requires careful handling due to its potential health hazards.[1] It appears as a colorless or white to yellow or brown powder or crystal.[1][2]

PropertyDataSource(s)
CAS Number 97165-77-0[1][2]
Molecular Weight 260.92 g/mol [1]
Appearance White to light yellow powder or crystal[1][2]
Purity >98.0%[2]
Melting Point 98.0 to 102.0 °C[2]
Signal Word Warning[1]
Hazard Statements Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1][3]

Personal Protective Equipment (PPE)

The proper use of Personal Protective Equipment is the primary defense against exposure.[4] A risk assessment should be conducted before handling to ensure the appropriate level of protection is used.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles with side-shields or a full-face shield.[5][6]Protects against splashes and airborne particles that can cause serious eye irritation.[6][7]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[5][8] Double-gloving is recommended.[4]Prevents skin contact, which can cause irritation.[5] Gloves should be inspected for degradation before use.
Body Protection A laboratory coat, long pants, and closed-toe shoes are required.[4] Impervious clothing may be necessary for larger quantities.[6]Minimizes skin exposure from accidental spills.
Respiratory Protection Use only in a well-ventilated area, preferably a certified chemical fume hood.[3][5] A NIOSH/MSHA-approved respirator is necessary if ventilation is inadequate or if dusts are generated.[5][7]Protects the respiratory tract from irritation due to dust or aerosols.[3]

Operational Plans: Handling and Storage

Safe Handling Protocol

  • Preparation: Ensure an eyewash station and safety shower are accessible and operational.[5][7] The designated handling area, preferably a chemical fume hood, should be clean and uncluttered.

  • Handling:

    • Avoid all contact with skin and eyes.[5]

    • Do not breathe in dust.[5] Avoid creating dust during handling.

    • Weigh and transfer the chemical within a fume hood to minimize inhalation exposure.

    • Do not eat, drink, or smoke in the handling area.[5][7]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[5][7]

    • Decontaminate all surfaces and equipment used.

    • Store the chemical in a properly labeled and sealed container.[5]

Storage Plan

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][5][9]

  • Store in a refrigerator.[1]

  • The storage area should be secure and locked up.[3][7]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First-Aid Measures

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids.[5][7] Remove contact lenses if it is safe to do so.[5] Seek immediate medical attention.[10][11]

  • Skin Contact: Remove all contaminated clothing and shoes at once.[5] Wash the affected skin area immediately with plenty of soap and water.[5][12] If skin irritation develops or persists, get medical advice.[5]

  • Inhalation: Move the exposed person to fresh air immediately.[5][12] If the person is not breathing, perform artificial respiration.[5] Seek medical attention as soon as possible.[12]

  • Ingestion: If swallowed, rinse the mouth with water.[7] Call a poison control center or a doctor for treatment advice.[5][7] Do NOT induce vomiting.[8]

Spill Response Protocol

  • Evacuate: Evacuate non-essential personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could cause the powder to become airborne.

  • Wear PPE: Don the appropriate PPE as detailed above before attempting to clean the spill.

  • Containment: Carefully sweep up the solid material, avoiding dust generation.[5][7]

  • Collection: Place the spilled material and any contaminated cleaning supplies (e.g., paper towels) into a suitable, clearly labeled container for hazardous waste disposal.[5][8]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department, especially for larger spills.[8][10]

Disposal Plan

This compound waste must be managed as hazardous material.

Waste Segregation and Collection

  • Solid Waste: Collect any waste product, contaminated consumables (like gloves, wipes, weighing papers), and spill cleanup materials in a dedicated, clearly labeled hazardous waste container.[8]

  • Labeling: The container must be labeled as "Halogenated Organic Waste" and list "this compound" as a constituent.

  • Under no circumstances should this chemical waste be mixed with non-halogenated waste streams or disposed of down the drain.[8]

Final Disposal Method

  • The final disposal must be carried out by a licensed hazardous waste management company.[8]

  • Incineration: High-temperature incineration is the recommended method for the complete destruction of halogenated organic compounds.[8] These facilities are equipped to neutralize the hazardous acidic gases produced during combustion.[8]

Workflow and Logic Diagrams

The following diagram illustrates the standard workflow for safely handling this compound and the appropriate emergency response actions.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_emergency 3. Emergency Response prep_start Start: Plan Experiment risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe_check Verify PPE Availability (Goggles, Gloves, Lab Coat) risk_assessment->ppe_check hood_check Ensure Fume Hood is Operational ppe_check->hood_check emergency_check Locate Eyewash/Shower hood_check->emergency_check don_ppe Don Appropriate PPE emergency_check->don_ppe handle_in_hood Handle/Weigh Chemical in Fume Hood don_ppe->handle_in_hood post_handle Secure Container, Decontaminate Area handle_in_hood->post_handle exposure_event Exposure Event? handle_in_hood->exposure_event spill_event Spill Event? handle_in_hood->spill_event doff_ppe Doff and Dispose of PPE Properly post_handle->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end_node End of Procedure wash_hands->end_node exposure_event->spill_event No first_aid Initiate First Aid (Flush Skin/Eyes, Move to Fresh Air) exposure_event->first_aid Yes spill_event->post_handle evacuate Evacuate Area spill_event->evacuate Yes seek_medical Seek Immediate Medical Attention first_aid->seek_medical seek_medical->end_node notify_ehs Notify EHS/Supervisor evacuate->notify_ehs cleanup Contain & Clean Up (If Trained & Safe) notify_ehs->cleanup cleanup->end_node

Caption: Workflow for handling this compound and responding to emergencies.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.